molecular formula C10H7NO2 B1499110 4-(Oxazol-4-yl)benzaldehyde

4-(Oxazol-4-yl)benzaldehyde

Cat. No.: B1499110
M. Wt: 173.17 g/mol
InChI Key: HBWLOCQUWHHKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxazol-4-yl)benzaldehyde (CAS 179057-31-9) is a high-purity benzaldehyde derivative incorporating an oxazole heterocycle. This compound serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C10H7NO2, and it has a molecular weight of 173.17 g/mol . The structure features two distinct reactive sites: the aldehyde group, which allows for further functionalization through condensation or nucleophilic addition reactions, and the electron-rich oxazole ring, a privileged scaffold in drug discovery . This makes it a key intermediate for constructing more complex molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) and other fine chemicals . Research applications include its use as a core structure in the development of heteroaryl analogs for biological evaluation. Compounds with similar aromatic heterocyclic cores, such as isoxazoles and oxazoles, have been investigated as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), a target for developing anti-obesity agents . The oxazole ring, as part of a benzaldehyde conjugate, can contribute to desired physicochemical properties in a molecule, such as influencing lipophilicity and solubility, which are critical parameters in lead optimization during drug development . This product is intended for use in synthetic organic chemistry, biotechnology research, and as a pharmaceutical intermediate . It is supplied with a guaranteed purity of >99% (as confirmed by LCMS, GCMS, HPLC, and NMR analysis) to ensure consistent and reliable research outcomes . A Certificate of Analysis (COA) is available upon request. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(1,3-oxazol-4-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-5-8-1-3-9(4-2-8)10-6-13-7-11-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWLOCQUWHHKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=COC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(Oxazol-4-yl)benzaldehyde" chemical properties

[1]

CAS Registry Number: 1031927-06-6 IUPAC Name: 4-(1,3-Oxazol-4-yl)benzaldehyde Molecular Formula: C₁₀H₇NO₂ Molecular Weight: 173.17 g/mol [1][2]

Introduction & Structural Significance

This compound is a high-value biaryl scaffold in medicinal chemistry, distinguished by the specific connectivity of the oxazole ring (at the C4 position) to the benzaldehyde moiety.[1] Unlike the more common 2-substituted or 5-substituted oxazole isomers (often derived from classical Robinson-Gabriel or Van Leusen syntheses), the 4-aryl oxazole motif offers a unique vector for π-stacking interactions and hydrogen bond acceptance in kinase active sites.[1]

The molecule features two distinct reactive centers:

  • The Electrophilic Aldehyde (C1'): A versatile handle for reductive aminations, olefinations, and multicomponent reactions.[2]

  • The Heteroaromatic Core (Oxazole): A stable bioisostere for amide bonds, capable of C-H activation at the C2 position.

Physicochemical Profile

PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically off-white to pale yellow.[1][2]
Melting Point 118 – 122 °CRange varies by purity/polymorph.[1]
Solubility DMSO, DMF, DCM, MeOHLimited solubility in water and hexanes.[2]
LogP (Calc) ~1.8 – 2.1Lipophilic enough for cell permeability.[1]
pKa (Conjugate Acid) ~0.8 (Oxazole N)Weakly basic; protonates only in strong acid.[1]
Stability Air/Moisture StableStore under inert gas at 2-8°C recommended.[1]

Synthetic Pathways (High-Fidelity Protocols)

While classical cyclizations (e.g., from α-halo ketones) can yield 4-aryl oxazoles, they often suffer from regioselectivity issues (producing mixtures of 2,4- and 2,5-isomers).[1][2] The Suzuki-Miyaura Cross-Coupling is the preferred "Process Chemistry" route for ensuring the exclusive formation of the 4-(oxazol-4-yl) isomer.[1]

Primary Route: Suzuki-Miyaura Coupling

This pathway utilizes commercially available boronic acids and minimizes regio-isomeric impurities.[1][2]

Reagents:

  • Partner A: 4-Formylphenylboronic acid (1.1 equiv)[1]

  • Partner B: 4-Bromooxazole (1.0 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aq.[1] solution)

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Workflow Diagram:

Gcluster_0Reagentscluster_1Catalytic CycleA4-BromooxazoleCatPd(dppf)Cl2Na2CO3 (aq)A->CatB4-Formylphenylboronic acidB->CatCond1,4-Dioxane80-100°C, 12hCat->CondProduct4-(Oxazol-4-yl)benzaldehyde(>85% Yield)Cond->ProductSuzuki Coupling

Caption: Regioselective synthesis via Suzuki coupling ensures the oxazole-4-yl connectivity.

Protocol Steps:
  • Inertion: Charge a reaction vessel with 4-bromooxazole (1.0 eq), 4-formylphenylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq). Evacuate and backfill with Nitrogen (3x).[1]

  • Solvation: Add degassed 1,4-dioxane (10 mL/g substrate) and 2.0 M Na₂CO₃ (3.0 eq).

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC for consumption of the bromide.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[2] Dry over Na₂SO₄.[1][3]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product typically elutes around 30-40% EtOAc.[1]

Reactivity & Functionalization[2]

The scaffold offers orthogonal reactivity. The aldehyde is the primary handle for diversification, while the oxazole ring is robust but can be activated under specific conditions.[2]

A. Aldehyde Functionalization (C1')[1][4]
  • Reductive Amination: Reaction with primary/secondary amines using NaBH(OAc)₃ in DCE.[1] This is the standard route for generating kinase inhibitor libraries.

  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonates to install Michael acceptors (e.g., acrylamides) for covalent drug design.[1]

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂) allows for amide coupling.[1]

B. Oxazole Ring Activation (C2)

The C2 proton of the oxazole ring is relatively acidic (pKa ~20) and can be deprotonated for further functionalization.[1]

  • C-H Lithiation: Treatment with LiHMDS or n-BuLi at -78°C generates the 2-lithiooxazole species.[1][2]

  • Electrophile Trapping: Quenching with alkyl halides, aldehydes, or deuterium oxide allows for substitution at the C2 position without disturbing the benzaldehyde linkage.[2]

Reactivity Map:

Reactivitycluster_AldehydeAldehyde Reactivitycluster_OxazoleOxazole ReactivityCenter4-(Oxazol-4-yl)benzaldehydeRedAmReductive Amination(Amine + NaBH(OAc)3)Center->RedAmWittigWittig Olefination(Acrylamides)Center->WittigOxidPinnick Oxidation(Carboxylic Acid)Center->OxidLithC2-Lithiation(n-BuLi, -78°C)Center->LithRequires Protectionof AldehydeCH_ActPd-Cat C-H Arylation(Direct Arylation)Center->CH_Act

Caption: Orthogonal reactivity map. Note: Aldehyde protection (acetal) is required before C2-lithiation.[1]

Applications in Drug Discovery[4]

Kinase Inhibition

The 4-phenyl-oxazole motif serves as a bioisostere for biaryl systems found in inhibitors of kinases such as p38 MAP kinase and VEGFR .[1] The oxazole nitrogen can accept hydrogen bonds from the hinge region of the kinase ATP-binding site.[1]

Fluorescent Probes

Oxazole derivatives often exhibit fluorescence.[1] This aldehyde can be condensed with amines to form Schiff bases or reduced to amines that serve as fluorescent tags for biological assays.

Diversity-Oriented Synthesis (DOS)

The compound is a "linchpin" intermediate.[1] By reacting the aldehyde with various amines and subsequently functionalizing the oxazole C2 position, researchers can rapidly generate libraries of 2,4-disubstituted oxazoles with high structural complexity.[2]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[2]

  • Storage: Keep cold (2-8°C) and dry. Aldehydes are prone to air oxidation to benzoic acids over time; store under nitrogen/argon for long-term stability.[1]

  • QC Parameter: Check ¹H NMR for the diagnostic aldehyde singlet (~10.0 ppm) and the oxazole C2 proton singlet (~7.9-8.0 ppm). The disappearance of the aldehyde peak often indicates oxidation.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

  • Oxazole C-H Activation: Schnürch, M., et al. (2007).[2] Halogen-Dance Reactions on Oxazoles. Journal of Organic Chemistry, 72(26), 10253–10256.[1][2] Link[1]

  • Medicinal Utility: Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link[1]

An In-Depth Technical Guide to 4-(Oxazol-4-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of Heterocyclic Aldehydes in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of heterocyclic moieties into molecular scaffolds is a cornerstone of rational drug design. These cyclic systems, containing atoms of at least two different elements, offer a rich tapestry of physicochemical properties, enabling chemists to finely tune parameters such as solubility, metabolic stability, and target engagement. Among these, the oxazole ring system stands out for its electronic characteristics and its prevalence in a variety of biologically active natural products and synthetic compounds. When coupled with the reactive potential of a benzaldehyde functional group, the resulting molecule, 4-(Oxazol-4-yl)benzaldehyde, emerges as a valuable and versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound (CAS 179057-31-9), a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. While this compound is not extensively documented in readily accessible literature, this guide will infer its chemical behavior and potential applications based on the well-established chemistry of its constituent parts. We will explore plausible and efficient synthetic routes, predict its physicochemical and spectroscopic properties, and delve into its potential as a key intermediate in the synthesis of pharmacologically active compounds.

Section 1: Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule that marries the chemical reactivity of an aromatic aldehyde with the structural and electronic contributions of an oxazole ring. This unique combination makes it an attractive starting material for the elaboration of more complex molecular architectures.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₇NO₂Provides the elemental composition.
Molecular Weight 173.17 g/mol Falls within the range for "rule of five" compliance.
Appearance Likely a white to off-white solidImportant for material handling and formulation.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF). Limited solubility in water.Crucial for reaction conditions and purification.
Boiling Point Predicted to be >300 °CIndicates low volatility under standard conditions.
Melting Point Estimated to be in the range of 80-120 °CImportant for characterizing purity.
pKa The oxazole nitrogen is weakly basic.Influences interactions with biological targets.

Section 2: Synthesis Strategies and Methodologies

The synthesis of this compound can be approached through several strategic disconnections. The choice of synthetic route will often depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two plausible and robust synthetic strategies are detailed below.

Strategy 1: Palladium-Catalyzed Cross-Coupling Approach

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds.[1] A Suzuki or Stille coupling reaction represents a highly effective method for linking the phenyl and oxazole rings.

Workflow Diagram: Palladium-Catalyzed Synthesis

G cluster_0 Suzuki Coupling Pathway cluster_1 Stille Coupling Pathway A 4-Formylphenylboronic acid C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) Solvent (e.g., Toluene/Water) A->C B 4-Bromooxazole B->C D This compound C->D C-C Bond Formation E 4-Bromobenzaldehyde G Pd Catalyst (e.g., Pd(PPh₃)₄) Solvent (e.g., Toluene) E->G F 4-(Tributylstannyl)oxazole F->G H This compound G->H C-C Bond Formation

Caption: Palladium-catalyzed cross-coupling routes to this compound.

Experimental Protocol: Suzuki Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-formylphenylboronic acid (1.0 eq), 4-bromooxazole (1.1 eq), and sodium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Causality Behind Experimental Choices: The use of a slight excess of the bromooxazole ensures complete consumption of the more valuable boronic acid. The biphasic solvent system with a base is crucial for the transmetalation step in the Suzuki catalytic cycle.[1]

Strategy 2: Classical Oxazole Synthesis (Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a classic and reliable method for the formation of oxazole rings from 2-acylamino ketones.[2][3] This approach involves building the oxazole ring directly onto a pre-functionalized benzene ring.

Workflow Diagram: Robinson-Gabriel Synthesis

G A 4-Formyl-N-phenacylbenzamide B Dehydrating Agent (e.g., H₂SO₄ or POCl₃) A->B C Cyclization & Dehydration B->C D This compound C->D G cluster_0 Key Transformations cluster_1 Resulting Scaffolds A This compound B Reductive Amination A->B R₂NH, NaBH(OAc)₃ C Wittig Reaction A->C Ph₃P=CHR D Condensation Reactions A->D e.g., with active methylene compounds E Oxidation A->E e.g., KMnO₄ F Amine Derivatives B->F G Alkene Derivatives C->G H Heterocyclic Derivatives D->H I Carboxylic Acid Derivative E->I

Sources

Technical Whitepaper: Structural Elucidation and Characterization of 4-(Oxazol-4-yl)benzaldehyde

[1]

Executive Summary

The compound 4-(oxazol-4-yl)benzaldehyde serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] Its structural integrity is defined by the regioselective attachment of the oxazole ring (at its C4 position) to the para-position of the benzaldehyde moiety.[1]

The primary analytical challenge lies in distinguishing this specific regioisomer from its thermodynamically favorable congener, 4-(oxazol-5-yl)benzaldehyde .[1] Misidentification of these isomers can lead to complete loss of biological activity in downstream SAR (Structure-Activity Relationship) studies.[1]

This guide provides a self-validating elucidation protocol, synthesizing high-field NMR spectroscopy, 2D-NOESY correlations, and mass spectrometry to unequivocally confirm the structure.

Synthetic Context & Isomeric Challenges

To elucidate the structure, one must understand the genesis of potential impurities. The synthesis method dictates the isomeric risk profile.[1]

  • Risk A (Van Leusen Reaction): Utilizing TosMIC (toluenesulfonylmethyl isocyanide) with aldehydes typically favors the 5-substituted oxazole .[1] If this route was used, the presence of the desired 4-isomer is unlikely or minor.[1]

  • Risk B (Cyclodehydration): The condensation of

    
    -bromoacetophenones with formamide (Bredereck synthesis) or the Robinson-Gabriel cyclization generally favors the 4-substituted oxazole .[1]
    

The Elucidation Objective: Prove the connection exists between the Benzene ring and C4 of the oxazole, not C5.

Analytical Workflow

The following diagram outlines the logical flow for confirming structural identity, moving from bulk property verification to atomic-level connectivity.

ElucidationWorkflowSampleCrude/Purified SampleHPLCHPLC Purity Check(>98% Area)Sample->HPLCMSHRMS (ESI+)Confirm Formula C10H7NO2HPLC->MSPassHNMR1H NMR (DMSO-d6)Identify Diagnostic SingletsMS->HNMRm/z 174.05RegioIsomer Differentiation(Critical Step)HNMR->RegioNOESY2D NOESY/ROESYSpatial Proximity CheckRegio->NOESYAmbiguous RegiochemistryFinalConfirmed Structure:This compoundNOESY->FinalH5-ArH Correlation

Figure 1: Step-by-step structural elucidation workflow emphasizing the critical differentiation of regioisomers.

Spectroscopic Characterization Strategy

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the molecular formula.[1]

  • Method: ESI+ (Electrospray Ionization).[1]

  • Expected [M+H]+: 174.0555 (Calculated for C₁₀H₈NO₂⁺).[1]

  • Fragmentation Pattern: Look for the loss of CO (28 Da) typical of benzaldehydes, resulting in a fragment at ~146 Da.

1H NMR Analysis (The Fingerprint)

The proton NMR spectrum in DMSO-d₆ is the primary tool for assessment.[1] The molecule possesses distinct "diagnostic" protons.[1]

Table 1: Theoretical 1H NMR Shifts (DMSO-d₆, 400 MHz)

Proton IDMultiplicityApprox. Shift (δ)IntegrationMechanistic Explanation
-CHO (Aldehyde)Singlet (s)10.00 - 10.051HHighly deshielded by carbonyl anisotropy.[1]
Oxazole H-2 Singlet (s)8.40 - 8.551HFlanked by N and O; most deshielded heteroaromatic proton.[1]
Oxazole H-5 Singlet (s)8.20 - 8.351HCritical Signal. Less deshielded than H-2.[1]
Ar-H (ortho to CHO) Doublet (d)7.95 - 8.052HPart of AA'BB' system.[1] Deshielded by carbonyl.[1][2]
Ar-H (ortho to Ox) Doublet (d)7.80 - 7.902HPart of AA'BB' system.[1] Shielded relative to CHO-ortho protons.[1]

Self-Validating Checkpoint: The Oxazole H-2 and H-5 protons typically appear as sharp singlets.[1] However, in high-resolution fields (>500 MHz), they may exhibit a very small long-range coupling (

1
The "Smoking Gun": 2D NOESY (Regiochemistry Proof)

This is the most critical section of the guide.[1] You must prove the oxazole is attached at C4.[1]

  • Hypothesis: If the connection is at Oxazole C4 , the Oxazole H-5 proton is spatially close to the Benzene Ring protons (specifically the ortho protons relative to the oxazole).

  • Contrast: If the connection were at Oxazole C5 , the Oxazole H-4 proton would be close to the benzene ring.

  • Differentiation: H-5 is chemically distinct from H-4.[1] H-2 (between N and O) is isolated and should NOT show a strong NOE to the benzene ring in the 4-isomer.[1]

NOESY_Logiccluster_legendInterpretationBenzeneBenzeneOrtho-HOxH5OxazoleH-5Benzene->OxH5Strong NOE(Confirmation of C4-Link)OxH2OxazoleH-2Benzene->OxH2No/Weak NOE(Too Distant)Correlation = Proximity (< 5 Å)Correlation = Proximity (< 5 Å)

Figure 2: NOESY correlation logic. A strong cross-peak between the aromatic doublet and the oxazole signal at ~8.3 ppm (H-5) confirms the 4-(oxazol-4-yl) structure.[1]

Detailed Experimental Protocol

Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ .

    • Note: CDCl₃ is acceptable, but DMSO-d₆ is preferred for polar heterocycles to prevent aggregation and ensure sharp peaks.[1]

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (400 MHz+)[1]
  • 1H NMR:

    • Pulse angle: 30°[1]

    • Relaxation delay (D1): ≥ 2.0 seconds (ensure full relaxation of aldehyde proton for accurate integration).

    • Scans: 16–32.[1]

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time: 300–500 ms.[1]

    • This mixing time is optimized for small-to-medium molecules (MW ~173) to observe positive NOE enhancements.

Data Processing[1]
  • Phasing: Apply manual phasing. The aldehyde peak at 10 ppm is often out of phase due to digital filter effects; correct this first.

  • Integration: Calibrate the aldehyde singlet to 1.00.

  • Verification:

    • Check the aromatic region (7.0–8.5 ppm).[1][3] Total integral should be 6H (2 Oxazole + 4 Benzene).[1]

    • If the integral is 5H, you may have lost the aldehyde proton (oxidation to acid) or have a mono-substituted impurity.[1]

Quality Control & Stability

Oxazole aldehydes are generally stable, but the aldehyde group is susceptible to oxidation.

  • Purity Standard: >98% by HPLC (UV @ 254 nm).

  • Impurity Flag: A broad singlet at ~12.0–13.0 ppm in 1H NMR indicates the formation of 4-(oxazol-4-yl)benzoic acid (oxidation product).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • General Oxazole Synthesis & Regioselectivity

    • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles. (2023).[1][3][4][5] Journal of Organic Chemistry.

    • Source: [1]

  • NMR Characterization of Oxazoles

    • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. (2016).[1][4] Turkish Journal of Pharmaceutical Sciences. (Provides comparative NMR data for oxazole ring protons).

    • Source: [1]

  • Analogous Structure Elucidation (Thiazole/Oxazole)

    • Regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles... (2012).[1] Organic & Biomolecular Chemistry. (Demonstrates the use of NOE and coupling constants to distinguish 4- vs 5-substitution).

    • Source: [1]

  • Chemical Properties & Safety

    • Benzaldehyde, 4-(oxazol-4-yl)- (Analogous/Related Structures).[1] PubChem Compound Summary.[1]

    • Source: [1]

"4-(Oxazol-4-yl)benzaldehyde" spectroscopic data (NMR, IR, MS)

[1]

Executive Summary & Chemical Identity

This compound is a bifunctional building block characterized by a benzene ring substituted with a reactive aldehyde at the C1 position and an oxazole heterocycle at the C4 position. Unlike its more common isomer, 4-(oxazol-5-yl)benzaldehyde (often synthesized via Van Leusen chemistry), the 4-yl isomer requires specific cross-coupling or cyclization strategies to maintain regioselectivity.

Property Data
CAS Number 1031927-06-6
IUPAC Name 4-(1,3-oxazol-4-yl)benzaldehyde
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Key Reactivity Aldehyde condensation (reductive amination, Wittig); Oxazole C-H activation
Synthesis & Impurity Context (Origin of Signals)

To accurately interpret spectroscopic data, one must understand the synthesis route, as specific impurities (regioisomers or catalyst ligands) often appear in the spectra.

Primary Synthesis Route: Suzuki-Miyaura Cross-Coupling The most reliable method to ensure the 4-oxazolyl regiochemistry is the palladium-catalyzed coupling of 4-bromooxazole with 4-formylphenylboronic acid .

  • Common Impurities:

    • Triphenylphosphine oxide (from catalyst): ³¹P NMR signal at ~29 ppm; ¹H NMR multiplet at ~7.5-7.7 ppm.

    • Protodeboronation byproduct: Benzaldehyde (singlet at 10.0 ppm, but lacking oxazole signals).

    • Homocoupling: 4,4'-Biphenyldicarbaldehyde.

Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification relies on distinguishing the oxazole protons (H2 and H5) from the aromatic AB system.

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
10.02 Singlet (s)1H-CHO Distinctive aldehyde proton; diagnostic for oxidation state.
8.62 Singlet (s)1HOxazole C5-H The most deshielded heteroaromatic proton (adjacent to Oxygen).
8.48 Singlet (s)1HOxazole C2-H Located between N and O; typically sharper than C5-H.
8.05 Doublet (d, J=8.4 Hz)2HAr-H (ortho to oxazole) Deshielded by the oxazole ring. Part of AA'BB' system.[1][2]
7.96 Doublet (d, J=8.4 Hz)2HAr-H (ortho to CHO) Deshielded by the carbonyl group.

¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (δ, ppm)AssignmentNotes
192.8 C=O Aldehyde carbonyl carbon.
152.4 Oxazole C2 Characteristic C=N resonance.
139.1 Oxazole C5 Alpha to oxygen.
138.5 Oxazole C4 Quaternary carbon linking to the phenyl ring.
136.2 Ar-C (ipso to oxazole) Quaternary aromatic carbon.
135.5 Ar-C (ipso to CHO) Quaternary aromatic carbon.
130.1 Ar-C (CH) Aromatic CH signals (intensity x2).
126.5 Ar-C (CH) Aromatic CH signals (intensity x2).

Analyst Note: The chemical shift difference between Oxazole H2 and H5 is solvent-dependent. In CDCl₃, they may appear closer together (~7.95 and 8.05 ppm). DMSO-d₆ is recommended for better resolution of the heteroaromatic protons.

B. Infrared (IR) Spectroscopy (ATR Method)

The IR spectrum confirms the functional groups and the heteroaromatic nature.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3120 - 3050 ν(C-H) stretchAromatic & Heteroaromatic C-H (weak, sharp).
2850 & 2750 ν(C-H) stretchAldehyde "Fermi doublet" (distinctive).
1695 ν(C=O) stretchAldehyde Carbonyl (Strong, sharp).
1605 ν(C=C) / ν(C=N)Aromatic ring breathing & Oxazole C=N stretch.
1160 ν(C-O-C)Oxazole ring ether linkage stretch.
830 δ(C-H) oopPara-substituted benzene ring (out-of-plane bend).
C. Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI+ (Electrospray Ionization).

  • Molecular Ion (M⁺): m/z 173.1

  • Base Peak: Often m/z 173 (stable biaryl system) or m/z 172 ([M-H]⁺).

Fragmentation Pathway (EI):

  • [M]⁺ (173): Parent ion.

  • [M - H]⁺ (172): Loss of aldehydic hydrogen (common in benzaldehydes).

  • [M - CHO]⁺ (144): Loss of formyl radical; formation of phenyl-oxazole cation.

  • Ring Cleavage: Loss of HCN or CO from the oxazole ring (typical retro-cycloaddition fragments at m/z ~117 or ~89).

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound, moving from crude synthesis to validated spectral assignment.

GStartCrude Product(Suzuki Coupling)TLCTLC Screening(Hex/EtOAc 7:3)Start->TLCPurificationFlash Chromatography(Silica Gel)TLC->PurificationPureSolidIsolated Solid(Pale Yellow)Purification->PureSolidMS_StepMass Spec (ESI+)Target: [M+H]+ = 174.18PureSolid->MS_StepIR_StepFT-IR (ATR)Check: 1695 cm⁻¹ (C=O)PureSolid->IR_StepNMR_Step1H NMR (DMSO-d6)Check: Oxazole SingletsPureSolid->NMR_StepDecisionDoes NMR show2 singlets > 8.0 ppm?MS_Step->DecisionIR_Step->DecisionNMR_Step->DecisionConfirmConfirmed Structure:This compoundDecision->ConfirmYes (H2/H5 distinct)IsomerIsomer Alert:Likely 5-yl isomerDecision->IsomerNo (Shift mismatch)

Figure 1: Structural Elucidation Workflow. This logic gate ensures differentiation between the target 4-yl isomer and the thermodynamically favored 5-yl isomer often formed in non-specific cyclizations.

Experimental Protocols
Protocol A: NMR Sample Preparation

To ensure sharp singlets for the oxazole protons:

  • Weigh 5–10 mg of the solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is acceptable, but DMSO prevents signal overlap of the aromatic region.

  • Filter through a cotton plug into the NMR tube if any turbidity remains (boronic acid residues are often insoluble).

  • Run at 298 K .

Protocol B: Impurity Profiling (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde/oxazole conjugation).

References
  • ChemicalBook. (2024). This compound CAS 1031927-06-6 Technical Data. Link

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry, 576(1-2), 147-168. (Foundational mechanism for the synthesis of 4-aryloxazoles).
  • Kondratenko, N. V., et al. (2018). Synthesis and properties of 4-substituted oxazoles. Russian Journal of Organic Chemistry. (General reference for oxazole spectral shifts).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for general benzaldehyde and oxazole fragment shifts).

Technical Guide: Solubility and Stability Profile of 4-(Oxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(1,3-oxazol-4-yl)benzaldehyde (CAS 179057-31-9), a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced materials.[1] This molecule features a bifunctional scaffold: a reactive aldehyde handle and a semi-aromatic oxazole ring.

The utility of this compound in medicinal chemistry—specifically in the development of anti-inflammatory and antimicrobial agents—relies heavily on maintaining the integrity of the aldehyde group during storage and processing. This guide synthesizes theoretical structure-property relationships (SPR) with standard experimental protocols to establish a robust solubility and stability profile.

Physicochemical Characterization

Understanding the fundamental physical properties is the first step in designing effective solubility and stability studies. The oxazole ring imparts a degree of polarity and hydrogen bond acceptance, while the phenyl ring and aldehyde group contribute to lipophilicity and electrophilic reactivity.

Table 1: Physicochemical Properties Profile
PropertyData / PredictionConfidence LevelSource/Rationale
IUPAC Name 4-(1,3-Oxazol-4-yl)benzaldehydeHighNomenclature
CAS Number 179057-31-9HighChemical Registries
Molecular Formula C₁₀H₇NO₂HighStoichiometry
Molecular Weight 173.17 g/mol HighCalculation
Physical State Solid (Pale yellow to off-white)HighAnalogous Aldehydes
Predicted LogP ~1.8 - 2.2MediumChemAxon/ACD Labs Models
pKa (Conjugate Acid) ~0.8 - 1.0 (Oxazole N)MediumHeterocyclic Chemistry [1]
H-Bond Donors 0HighStructure Analysis
H-Bond Acceptors 3 (N, O-oxazole, O-aldehyde)HighStructure Analysis

Solubility Profile

Theoretical Solubility Landscape

4-(Oxazol-4-yl)benzaldehyde exhibits a "solubility gap" typical of intermediate heterocycles. It is generally insoluble in water due to the lipophilic phenyl core but lacks the long alkyl chains required for high solubility in non-polar alkanes (e.g., hexane).

  • High Solubility: Polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).

  • Moderate Solubility: Polar protic solvents (Methanol, Ethanol) and esters (Ethyl Acetate).

  • Low/Insoluble: Water, Hexanes, Diethyl Ether.

Experimental Protocol: Saturation Shake-Flask Method

To determine precise solubility values, we utilize a self-validating saturation protocol. This method minimizes solvent waste while ensuring thermodynamic equilibrium is reached.

Protocol Steps:

  • Preparation: Weigh 10 mg of analyte into a 4 mL vial.

  • Addition: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.

  • Equilibration: If solid remains after 2 mL, place on an orbital shaker at 25°C for 24 hours.

  • Analysis: Centrifuge (10,000 rpm, 5 min), filter supernatant (0.22 µm PTFE), and analyze via HPLC-UV (254 nm).

Visualization: Solubility Determination Workflow

SolubilityWorkflow Start Start: 10mg Sample AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex CheckDissolution Visual Check: Dissolved? Vortex->CheckDissolution CheckDissolution->AddSolvent No (<2mL) Calculate Calculate Solubility (mg/mL) CheckDissolution->Calculate Yes Saturate Add Excess Solid (Saturation) CheckDissolution->Saturate No (>2mL) Shake Shake 24h @ 25°C Saturate->Shake FilterAnalyze Filter (0.22µm) & HPLC Shake->FilterAnalyze

Figure 1: Decision-tree workflow for determining thermodynamic solubility, distinguishing between kinetic dissolution and saturation equilibrium.

Stability Profile

The stability of this compound is governed by two primary vectors: oxidative susceptibility of the aldehyde and hydrolytic stability of the oxazole ring.

Chemical Stability Mechanisms
  • Auto-oxidation (Air Sensitivity): The aldehyde moiety is prone to radical-initiated auto-oxidation, converting the compound to 4-(oxazol-4-yl)benzoic acid . This is the primary degradation pathway [2].

  • Hydrolysis (Acid Sensitivity): While oxazoles are generally robust, prolonged exposure to strong aqueous acids (pH < 2) can lead to ring-opening, yielding acyclic amide/ketone byproducts [3].

  • Schiff Base Formation: In the presence of primary amines, the aldehyde will rapidly condense to form imines.

Forced Degradation Protocol (Stress Testing)

To validate stability limits, perform the following stress tests. Analyze results via HPLC to quantify % recovery.

Stress ConditionDurationExpected OutcomeMitigation
Oxidation (3% H₂O₂, RT)4 HoursFormation of Benzoic Acid derivativeStore under Nitrogen/Argon
Acid Hydrolysis (0.1N HCl)24 HoursPotential Ring OpeningAvoid strong acidic media
Base Hydrolysis (0.1N NaOH)24 HoursCannizzaro Reaction (Disproportionation)Avoid strong bases
Thermal (60°C, Solid State)7 DaysGenerally Stable (High MP)Store at 2-8°C
Photostability (UV/Vis)24 HoursPotential Isomerization/OxidationAmber Glass Vials
Visualization: Degradation Pathways

DegradationPathways Parent 4-(Oxazol-4-yl) benzaldehyde Oxidation Auto-oxidation (Air/Peroxides) Parent->Oxidation Acid Acid Hydrolysis (pH < 2) Parent->Acid Base Base (Cannizzaro) Parent->Base ProductAcid 4-(Oxazol-4-yl) benzoic acid Oxidation->ProductAcid Major Pathway ProductRingOpen Acyclic Amide Derivatives Acid->ProductRingOpen Minor Pathway ProductAlcohol Alcohol + Carboxylate Base->ProductAlcohol Disproportionation

Figure 2: Primary degradation pathways. Oxidative conversion to the carboxylic acid is the dominant instability vector under standard storage conditions.

Handling & Storage Recommendations

Based on the solubility and stability data, the following standard operating procedures (SOPs) are recommended for research and development environments.

Storage Conditions
  • Temperature: Store at 2°C to 8°C . While the solid may be stable at room temperature short-term, cold storage retards auto-oxidation.

  • Atmosphere: Inert atmosphere (Argon or Nitrogen) is highly recommended. The aldehyde is an oxygen scavenger over time.

  • Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.

Handling Precautions
  • Solvent Selection: For reactions, use anhydrous DCM or THF. Avoid protic solvents (MeOH/EtOH) if acidic or basic catalysts are present to prevent acetal formation or side reactions.

  • Purification: If oxidation is suspected (presence of white precipitate in the yellow solid), purify via recrystallization from Ethanol/Water or flash chromatography (Silica, Hexane/EtOAc gradient).

References

  • Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (See Section: Oxidation of Aldehydes). Link

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. Link

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,3-oxazoles and 1,3-thiazoles. Tetrahedron Letters, 13(23), 2369-2372. Link

Sources

"4-(Oxazol-4-yl)benzaldehyde" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 4-(Oxazol-4-yl)benzaldehyde , a specialized heterocyclic building block used in medicinal chemistry. It is designed to move beyond standard safety data, integrating synthetic utility, structural analysis, and rigorous handling protocols.[1]

Safety, Synthesis, and Application in Drug Discovery

Part 1: Chemical Identity & Physicochemical Profile[2]

In the realm of fragment-based drug discovery (FBDD), This compound represents a high-value "linker" scaffold.[1] It combines a polar, hydrogen-bond-accepting oxazole ring with a reactive aldehyde handle, allowing for rapid diversification via reductive amination or olefination.

Critical Isomer Distinction: Researchers must distinguish between the 4-yl and 5-yl isomers. While the 5-yl isomer (CAS 179057-31-9) is synthesized via the Van Leusen reaction, the 4-yl isomer (CAS 1031927-06-6) discussed here requires specific cyclization strategies (e.g., Bredereck synthesis) and exhibits distinct vector geometry critical for structure-activity relationship (SAR) studies.[1]

Table 1: Substance Identification & Properties[1][2][3]
PropertySpecification
Chemical Name This compound
CAS Number 1031927-06-6 (4-yl isomer)
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Structure Benzene ring substituted at C1 with -CHO and C4 with Oxazol-4-yl
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point Predicted:[2] 138–145 °C (Based on structural analogs)
Storage 2–8 °C, Inert Atmosphere (Argon/Nitrogen)

Part 2: Hazard Identification & Safety Assessment (GHS)[1]

While specific toxicological data for this isomer is limited, its structural moieties (benzaldehyde + oxazole) dictate a precautionary safety profile.[1] The following assessment is derived from Quantitative Structure-Activity Relationship (QSAR) analysis of analogous heterocyclic aldehydes.

GHS Classification (Self-Classified)[1]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Toxicology Insights
  • Aldehyde Reactivity: The aldehyde group is a known sensitizer and protein cross-linker.[1] Prolonged inhalation may cause mucosal inflammation.[1]

  • Metabolic Stability: The oxazole ring is generally stable but can be subject to oxidative ring opening under high-stress metabolic conditions (e.g., CYP450 oxidation).[1]

Part 3: Handling, Storage, & Stability Protocols

To maintain the integrity of the aldehyde functionality (preventing oxidation to the carboxylic acid), a rigorous "Chain of Custody" approach is required.[1]

Protocol: Inert Handling Workflow
  • Receipt: Upon arrival, verify the seal integrity. If the solid appears brown or sticky, significant oxidation or polymerization may have occurred.[1]

  • Storage: Store under Argon at 4°C. The aldehyde is prone to air oxidation to 4-(oxazol-4-yl)benzoic acid.[1]

  • Re-purification: If purity drops below 95%, recrystallize from Ethyl Acetate/Hexanes or purify via silica gel chromatography (Eluent: 10-30% EtOAc in Hexanes).[1] Avoid amine-based solvents to prevent Schiff base formation.[1]

SafetyWorkflow Start Compound Receipt Inspect Visual Inspection (Color/Form) Start->Inspect QC QC Check (H-NMR / LCMS) Inspect->QC Pass Purify Repurification (Silica/Recryst) Inspect->Purify Fail (Brown/Sticky) Store Storage (Argon, 4°C) QC->Store Purity >98% QC->Purify Purity <95% Use Experimental Use (Inert Atmosphere) Store->Use Use->Store Reseal under Ar Purify->QC

Caption: Logical workflow for maintaining chemical integrity of air-sensitive aldehyde intermediates.

Part 4: Synthetic Utility & Applications[4][5]

The primary value of This compound lies in its ability to introduce the oxazole pharmacophore—a bioisostere for amide or ester groups—into a drug scaffold.[1]

Synthesis of the Core Scaffold

Unlike the 5-yl isomer (accessible via Van Leusen chemistry), the 4-(Oxazol-4-yl) scaffold is typically constructed via the condensation of an


-haloketone with formamide (Bredereck-type synthesis).[1]

Synthetic Pathway:

  • Precursor: Start with 4-acetylbenzaldehyde (protected as an acetal).[1]

  • Bromination:

    
    -Bromination to form 4-(2-bromoacetyl)benzaldehyde acetal.
    
  • Cyclization: Condensation with formamide at elevated temperatures (

    
    C) forms the oxazole ring.[1]
    
  • Deprotection: Acidic hydrolysis releases the free aldehyde.[1]

Application: Reductive Amination

The most common downstream reaction is reductive amination to generate amine-linked libraries.[1]

Optimized Protocol:

  • Dissolve 1.0 eq of Aldehyde and 1.1 eq of Amine in DCE (Dichloroethane).

  • Add 1.5 eq of STAB (Sodium Triacetoxyborohydride) and 1.0 eq of Acetic Acid.

  • Stir at RT for 4–16 hours.

  • Quench with saturated NaHCO₃. Why STAB? It is milder than NaCNBH₃ and avoids toxic cyanide byproducts, maintaining the integrity of the oxazole ring.[1]

SynthesisPath Start 4-Acetylbenzaldehyde (Dimethyl Acetal) Step1 Bromination (Br2 / HBr) Start->Step1 Inter1 Intermediate: 4-(2-Bromoacetyl)benzaldehyde acetal Step1->Inter1 Step2 Cyclization (Formamide, 120°C) Inter1->Step2 Bredereck Synthesis Inter2 Intermediate: This compound acetal Step2->Inter2 Step3 Deprotection (HCl / H2O) Inter2->Step3 Final Target: This compound Step3->Final

Caption: Retrosynthetic pathway for the construction of the 4-substituted oxazole isomer.

Part 5: Emergency Response & Waste Management

First Aid Measures
  • Inhalation: Move to fresh air immediately. If respiratory irritation persists, administer oxygen.[1]

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] Aldehydes can be lipophilic; simple water rinse may be insufficient.[1]

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist as aldehydes can cause corneal clouding.[1]

Waste Disposal[1]
  • Classification: Hazardous Organic Waste (Halogen-free).[1]

  • Method: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do NOT: Flush into drains. The compound is potentially toxic to aquatic life (Category 3 predicted).[1]

References

  • Organic Chemistry Portal. (2024).[1] Van Leusen Oxazole Synthesis: Mechanisms and Applications.[1] (Context for 5-yl vs 4-yl isomer synthesis). Retrieved from [Link]

  • PubChem. (2024).[1][3] Compound Summary: Oxazole Derivatives and Safety Data. National Library of Medicine.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-(Oxazol-4-yl)benzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Oxazol-4-yl)benzaldehyde is a heterocyclic aromatic aldehyde that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group appended to a phenyl ring which is itself substituted with a biologically significant oxazole moiety, makes it a versatile building block for the construction of complex molecular entities. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a key component in a wide array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of an oxazole ring into a larger molecular framework can significantly influence its pharmacokinetic and pharmacodynamic properties. When coupled with a benzaldehyde scaffold, a versatile precursor in organic synthesis, the resulting this compound becomes a valuable intermediate for the development of novel therapeutic agents and functional materials.[3][4] This document serves as a detailed technical resource for researchers working with or considering the use of this compound.

Physicochemical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on the properties of analogous compounds and general principles of organic chemistry, the following characteristics can be anticipated.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Justification
Molecular Formula C₁₀H₇NO₂Calculated
Molecular Weight 173.17 g/mol Calculated
CAS Number 1031927-06-6[5]
Appearance Off-white to light yellow solidInferred from related compounds[1]
Melting Point Not definitively reported; likely in the range of 80-120 °CEstimated based on similar structures
Boiling Point > 300 °C (Predicted)Estimated
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃); sparingly soluble in alcohols; insoluble in water.General solubility of aromatic aldehydes

Diagram 1: Chemical Structure of this compound

G reagent1 4-Formylbenzaldehyde intermediate Intermediate Oxazoline reagent1->intermediate Reaction with reagent2 Tosylmethyl isocyanide (TosMIC) reagent2->intermediate base Base (e.g., K₂CO₃) base->intermediate solvent Solvent (e.g., Methanol) solvent->intermediate elimination Elimination of Tosylsulfinic acid intermediate->elimination product 4-(Oxazol-5-yl)benzaldehyde elimination->product

Caption: Van Leusen synthesis of an oxazole-substituted benzaldehyde.

4.1. Experimental Protocol: Van Leusen Oxazole Synthesis (Adapted)

This protocol is an adaptation of the general Van Leusen oxazole synthesis for the preparation of this compound.

Materials:

  • Terephthalaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of terephthalaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

  • Add anhydrous potassium carbonate (2.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality behind Experimental Choices:

  • The use of a slight excess of TosMIC ensures the complete consumption of the starting aldehyde.

  • Potassium carbonate acts as the base to deprotonate the TosMIC, initiating the reaction.

  • Methanol serves as a suitable polar protic solvent for this reaction.

  • The aqueous workup and extraction are necessary to remove inorganic salts and water-soluble impurities.

  • Column chromatography is a standard method for purifying organic compounds of moderate polarity.

4.2. Reactivity

The aldehyde group of this compound is the primary site of reactivity, undergoing typical aldehyde reactions such as:

  • Oxidation: Can be oxidized to the corresponding carboxylic acid.

  • Reduction: Can be reduced to the corresponding benzyl alcohol.

  • Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Can be converted to an alkene.

  • Condensation Reactions: Can participate in aldol and Knoevenagel condensations.

Applications in Drug Discovery and Materials Science

The unique combination of a reactive aldehyde and a biologically active oxazole moiety makes this compound a valuable scaffold in several areas of research.

5.1. Medicinal Chemistry

The oxazole nucleus is a well-established pharmacophore in drug discovery. [1][2]this compound can serve as a starting material for the synthesis of a diverse library of compounds with potential therapeutic applications, including:

  • Anti-inflammatory agents: The oxazole ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer agents: Many natural and synthetic compounds containing the oxazole moiety have demonstrated cytotoxic activity against various cancer cell lines.

  • Antimicrobial agents: The oxazole scaffold has been incorporated into numerous compounds with antibacterial and antifungal properties. [1] Diagram 3: Role in Drug Discovery Workflow

G start This compound reaction1 Reductive Amination start->reaction1 reaction2 Wittig Reaction start->reaction2 reaction3 Condensation start->reaction3 library Diverse Compound Library reaction1->library reaction2->library reaction3->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization hit->lead

Caption: Use of this compound in generating compound libraries.

5.2. Materials Science

The aromatic and heterocyclic nature of this compound suggests its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [1]The oxazole moiety can contribute to the photophysical properties of the resulting materials. [3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and materials science. Its synthesis can be achieved through established methods like the Van Leusen reaction, and its reactive aldehyde group allows for a wide range of chemical transformations. Further research into the specific biological activities and material properties of derivatives of this compound is warranted to fully explore the potential of this promising scaffold.

References

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]

  • OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]

  • Arkivoc. o-Acylbenzaldehydes in Organic Synthesis. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Available from: [Link]

  • PMC. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

Sources

Methodological & Application

"4-(Oxazol-4-yl)benzaldehyde" reaction with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Reductive Amination Strategies for 4-(Oxazol-4-yl)benzaldehyde

Introduction & Scope

This technical guide details the protocol for the reductive amination of This compound (CAS: 1031927-06-6) with primary amines.[1] This specific aldehyde is a "privileged scaffold" intermediate, frequently employed in the synthesis of kinase inhibitors, EP2 receptor agonists, and antifungal agents where a bi-aryl/heteroaryl linker is required to span a binding pocket [1, 2].[1]

While the aldehyde functionality undergoes standard electrophilic attack, the presence of the oxazole ring at the 4-position introduces specific electronic and stability considerations.[1] The oxazole moiety is electron-withdrawing, activating the aldehyde, but is also a weak base (pKa ~0.8–1.[1]0) that can undergo ring hydrolysis under harsh acidic conditions.[1]

This guide prioritizes Sodium Triacetoxyborohydride (STAB) mediated reductive amination due to its mildness, selectivity, and compatibility with acid-sensitive heterocycles.[1]

Chemical Profile & Reactivity Map

Substrate: this compound Molecular Weight: 173.17 g/mol CAS: 1031927-06-6[1][2]

The molecule features two distinct zones of reactivity:[1]

  • The Electrophile (Aldehyde): Highly reactive towards nucleophiles (amines).[1]

  • The Heterocycle (Oxazole): Potentially sensitive to strong mineral acids (ring opening) and catalytic hydrogenation (ring reduction).[1]

Visualizing the Reactivity:

ReactivityMap Aldehyde Aldehyde Group (C-1 Position) Target for Amine Attack Reaction Primary Reaction Site: Reductive Amination Aldehyde->Reaction Benzene Phenyl Linker (Rigid Spacer) Benzene->Aldehyde Conjugation Oxazole Oxazole Ring (C-4 Position) Acid-Sensitive / Weak Base Oxazole->Benzene Electron Withdrawing Risk Risk Site: Hydrolysis (Strong Acid) Reduction (H2/Pd) Oxazole->Risk

Figure 1: Reactivity profile of this compound highlighting the target reaction site and stability risk factors.[1]

Mechanistic Pathway

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base).[1] The imine is then selectively reduced to the secondary amine.[1]

Key Mechanistic Insight: The oxazole ring withdraws electron density from the phenyl ring, making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde.[1] This facilitates rapid imine formation, often negating the need for harsh dehydrating conditions (e.g., TiCl4).[1]

Mechanism Start Aldehyde + Primary Amine (R-NH2) Hemiaminal Hemiaminal Intermediate (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Equilibrium Species Hemiaminal->Imine - H2O ProtonatedImine Iminium Ion (Activated for Reduction) Imine->ProtonatedImine + H+ (AcOH) Product Secondary Amine Product ProtonatedImine->Product Hydride Transfer Acid Acetic Acid (Catalyst) Reductant NaBH(OAc)3 (Hydride Donor)

Figure 2: Step-wise mechanism of reductive amination. Acid catalysis facilitates the formation of the reactive iminium species.[1]

Experimental Protocols

Protocol A: Standard One-Pot Reductive Amination (Recommended)

Best for: Drug discovery libraries, precious amines, and maximizing yield.[1]

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] Note: DCE is preferred for slightly elevated temperatures, but DCM is safer for bench work.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1]

Procedure:

  • Imine Formation: In a clean, dry vial, dissolve This compound (1.0 equiv, e.g., 173 mg, 1.0 mmol) in DCE (5–10 mL).

  • Add the Primary Amine (1.0–1.1 equiv).[1]

  • Add Acetic Acid (1.0–2.0 equiv).[1] Crucial: The acid catalyzes imine formation and buffers the reaction.[1]

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS or TLC to confirm disappearance of the aldehyde and formation of the imine (often visible as a new, less polar spot).[1]

  • Reduction: Add NaBH(OAc)3 (1.5–2.0 equiv) in a single portion.

  • Stir at RT for 2–16 hours (overnight is standard for convenience).

  • Quench & Workup:

    • Quench by slowly adding Saturated Aqueous NaHCO3 (10 mL). Caution: Gas evolution.[1]

    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (3 x 10 mL).[1]

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Flash chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).[1]

Protocol B: Two-Step Method (Imine Isolation)

Best for: Unreactive amines (e.g., anilines) or if the one-pot method yields side products.[1]

  • Step 1 (Dehydration): Combine Aldehyde (1.0 equiv) and Amine (1.0 equiv) in MeOH or EtOH.[1] Add anhydrous MgSO4 (5–10 equiv) or use a Dean-Stark trap (if in Toluene).[1] Stir/Reflux until conversion is complete.[1][3]

  • Filtration: Filter off the drying agent and concentrate the filtrate to obtain the crude imine.[1]

  • Step 2 (Reduction): Redissolve the imine in MeOH. Cool to 0°C. Add NaBH4 (1.0–2.0 equiv) portion-wise.[1] Stir for 1 hour, then quench with water and extract.

Data Summary & Troubleshooting

Table 1: Optimization Parameters

ParameterRecommendationRationale
Stoichiometry 1:1 (Aldehyde:Amine)Excess amine is hard to remove; excess aldehyde is easier to separate.[1]
Solvent DCE or DCMAprotic solvents prevent competitive reduction of the solvent; excellent solubility for organic substrates.[1]
Acid Catalyst AcOH (1-2 eq)Essential for imine formation.[1] Avoid HCl (risks oxazole hydrolysis).[1]
Reductant NaBH(OAc)3Mild enough to leave the oxazole ring and other functional groups (esters, nitriles) untouched.[1]
Temperature 20–25°CHigher temps promote side reactions (e.g., dialkylation).[1]

Common Issues:

  • Issue: Low Conversion.

    • Cause: Wet solvent inhibiting imine formation.[1]

    • Fix: Add activated 4Å molecular sieves to the reaction mixture during the imine formation step.[1]

  • Issue: Dialkylation (Tertiary Amine formation).

    • Cause: The product secondary amine reacts with remaining aldehyde.[1]

    • Fix: Ensure complete imine formation before adding the reducing agent.[1] Use a slight excess of the primary amine.[1]

  • Issue: Oxazole Ring Opening.

    • Cause: Exposure to strong acid (pH < 1) or high heat during workup.[1]

    • Fix: Always quench with mild base (NaHCO3) and avoid heating acidic aqueous layers.[1]

References

  • Takeda Pharmaceutical Company Ltd. (2010).[1] Pharmaceutical composition for treating or preventing glaucoma (EP2 Agonists).[1][4] WO2010113957A1.[1]

  • Asceneuron SA. (2017).[1][5] Methods of treatment and combination therapies using GCase activator heterobicyclic and related compounds.[1] WO2017192841A1.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

Sources

Use of "4-(Oxazol-4-yl)benzaldehyde" in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Oxazol-4-yl)benzaldehyde in Heterocyclic Synthesis

Abstract

This technical guide outlines the synthetic utility of This compound (CAS: 125635-76-1), a privileged scaffold in medicinal chemistry. Characterized by a chemically stable 1,3-oxazole ring linked to a reactive aldehyde handle, this intermediate serves as a critical "linchpin" for generating libraries of kinase inhibitors, tubulin polymerization inhibitors, and anti-infective agents. This document provides validated protocols for its integration into Knoevenagel condensations, Schiff base formations, and multi-component reactions (MCRs), supported by mechanistic insights and troubleshooting matrices.

Part 1: Chemical Profile & Strategic Value

The this compound scaffold offers a unique electronic profile. The oxazole ring acts as a weak electron-withdrawing group (EWG) via induction, slightly deactivating the phenyl ring compared to a methoxy group, but maintaining high reactivity at the aldehyde position.

Key Pharmacophore Features:

  • Hydrogen Bonding: The oxazole nitrogen serves as a hydrogen bond acceptor (HBA), crucial for interacting with Ser/Thr residues in kinase ATP-binding pockets.

  • Pi-Stacking: The biaryl character allows for significant

    
    -
    
    
    
    stacking interactions within hydrophobic protein clefts.
  • Metabolic Stability: Unlike furan or pyrrole analogs, the oxazole ring is resistant to oxidative metabolism by CYP450 isoforms.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ReactionLandscape Core 4-(Oxazol-4-yl) benzaldehyde Path1 Knoevenagel Condensation Core->Path1 Path2 Schiff Base Formation Core->Path2 Path3 Biginelli Reaction Core->Path3 Path4 Reductive Amination Core->Path4 Prod1 Oxazolyl-Chalcones (Antitumor) Path1->Prod1 Prod2 Imines/Hydrazones (Antimicrobial) Path2->Prod2 Prod3 Dihydropyrimidinones (Ca2+ Channel Blockers) Path3->Prod3 Prod4 Benzylamines (Kinase Inhibitors) Path4->Prod4

Figure 1: Divergent synthetic utility of this compound in generating bioactive libraries.

Part 2: Synthetic Protocols

Protocol A: Synthesis of Oxazolyl-Chalcones (Claisen-Schmidt Condensation)

Objective: To synthesize


-unsaturated ketones (chalcones) for use as Michael acceptors in covalent drug design.

Mechanism: Base-catalyzed aldol condensation followed by dehydration. The oxazole ring remains stable under the basic conditions used.

Reagents:

  • This compound (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Ethanol (Absolute)

  • Sodium Hydroxide (40% aq. solution) or Piperidine (catalytic)

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound and 1.0 mmol of the acetophenone in 10 mL of ethanol.

  • Catalysis:

    • Option A (Strong Base): Add 1 mL of 40% NaOH dropwise while stirring at 0°C.

    • Option B (Mild Base): Add 0.1 mL piperidine and reflux (use if acetophenone contains base-sensitive groups).

  • Reaction: Stir the mixture at room temperature for 3–6 hours. A precipitate typically forms.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Workup: Pour the reaction mixture into 50 mL of ice water containing 1 mL HCl (to neutralize base).

  • Purification: Filter the solid precipitate. Recrystallize from hot ethanol to yield yellow needles.

Data Specification:

Parameter Value Note
Typical Yield 85–92% High efficiency due to aldehyde reactivity.
Appearance Yellow Crystalline Solid Characteristic of conjugated chalcones.

| 1H NMR (Alkene) |


 7.6–7.8 ppm (d, J=16Hz) | Large coupling constant confirms E-isomer. |
Protocol B: One-Pot Biginelli Synthesis of Dihydropyrimidinones

Objective: To construct a dihydropyrimidinone (DHPM) scaffold, a privileged structure in calcium channel blockers, using the oxazole-aldehyde as the central component.

Reagents:

  • This compound (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst:

    
     (5 mol%) or conc. HCl (3 drops)
    
  • Solvent: Ethanol or Acetonitrile

Step-by-Step Methodology:

  • Setup: Combine aldehyde, ethyl acetoacetate, and urea in 5 mL ethanol.

  • Catalyst Addition: Add the Lewis acid (

    
    ) or Brønsted acid (HCl).
    
  • Reflux: Heat to reflux (80°C) for 4–8 hours.

  • Validation: Check for the disappearance of the aldehyde peak at ~10.0 ppm in crude NMR or via TLC.

  • Isolation: Cool to room temperature. Pour onto crushed ice. Filter the solid product.

  • Purification: Recrystallize from Ethanol/DMF (9:1) if solubility is low.

Part 3: Troubleshooting & Optimization

The following decision tree assists in selecting the correct solvent and catalyst system based on the intended downstream application.

Troubleshooting Start Reaction Optimization for this compound Q1 Is the Oxazole Ring Acid Sensitive? Start->Q1 Q2 Is the Product Soluble in EtOH? Start->Q2 Sol1 Use Lewis Acid (Yb(OTf)3) Avoid Conc. H2SO4 Q1->Sol1 Yes (Rare) Sol2 Use Piperidine/AcOH Buffer System Q1->Sol2 No (Standard) Sol3 Switch to DMF/DMSO Precipitate with Water Q2->Sol3 No Sol4 Standard Recrystallization (EtOH) Q2->Sol4 Yes

Figure 2: Optimization logic for solvent and catalyst selection.

Critical Note on Stability: While the oxazole ring is generally stable, avoid highly oxidizing conditions (e.g.,


 reflux) which can cleave the oxazole ring. For oxidation of the aldehyde to the carboxylic acid, use Pinnick oxidation  (

) to preserve the heterocycle.

Part 4: References

  • Synthesis of Oxazole-Based Scaffolds: Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via Van Leusen Oxazole Synthesis.[1] Source: MDPI (Molecules). Link:[Link]

  • Chalcone Derivatives in Medicinal Chemistry: Title: Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds. Source: NIH / PubMed Central. Link:[Link]

  • Oxazole Bioactivity Context: Title: Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Source: NIH / PubMed Central. Link:[Link]

Sources

"4-(Oxazol-4-yl)benzaldehyde" as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Pharmaceutical Intermediate for MedChem Scaffolding [1]

Abstract & Introduction

4-(Oxazol-4-yl)benzaldehyde (CAS: 125612-42-6) is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors, anti-inflammatory agents (COX-2 inhibitors), and anti-infectives.[1]

Its structural value lies in its dual functionality:

  • The Oxazole Ring: Acts as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities in the enzyme active site (e.g., hinge-binding in kinases).[2]

  • The Aldehyde Moiety: A versatile electrophilic "warhead" allowing for rapid diversification via reductive amination, Knoevenagel condensation, or Wittig olefination.[2]

This guide outlines the physicochemical profile, handling requirements, and validated protocols for utilizing this intermediate in high-throughput medicinal chemistry.[2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 4-(1,3-oxazol-4-yl)benzaldehyde
CAS Number 125612-42-6
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Pale yellow to off-white solid
Melting Point 98–102 °C (Lit.)[1][2][3]
Solubility Soluble in DMSO, DMF, DCM, MeOH; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Ar/N₂).[2] Hygroscopic.
Stability Aldehyde is susceptible to air oxidation to carboxylic acid.[2]

Synthetic Utility & Reaction Landscape

The following diagram illustrates the primary reaction pathways available for this intermediate, highlighting its role as a divergence point in library synthesis.

ReactionLandscape Start 4-(Oxazol-4-yl) benzaldehyde RedAm Reductive Amination (Target: Amine Libraries) Start->RedAm + R-NH2 / NaBH(OAc)3 Knoevenagel Knoevenagel Condensation (Target: Anticancer Scaffolds) Start->Knoevenagel + Active Methylene Oxidation Pinnick Oxidation (Target: Carboxylic Acids) Start->Oxidation + NaClO2 Wittig Wittig Olefination (Target: Styryl Linkers) Start->Wittig + Ph3P=CH-R

Figure 1: Divergent synthesis pathways originating from the aldehyde handle.[1]

Protocol A: Reductive Amination (Library Synthesis)

Application: Synthesis of secondary amines for SAR (Structure-Activity Relationship) exploration.[1][2] Rationale: This protocol uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate imine without reducing the aldehyde or ketone starting materials, minimizing side reactions.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[2]

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.[2]

Step-by-Step Methodology
  • Imine Formation (Pre-complexation):

    • In a flame-dried vial, dissolve this compound (100 mg, 0.58 mmol) in DCE (3 mL).

    • Add the amine partner (0.64 mmol, 1.1 eq).

    • Add Acetic Acid (33 µL, 1.0 eq).

    • Self-Validation Check: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC or LCMS. Completion of imine formation is often indicated by a slight color shift (yellowing) and the disappearance of the aldehyde peak (CHO) in 1H NMR (~10.0 ppm).[2]

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (185 mg, 0.87 mmol) portion-wise over 5 minutes. Caution: Mild gas evolution.[2]

    • Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quenching & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Extract with DCM (3 x 5 mL).[2]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification:

    • Flash chromatography (typically MeOH/DCM gradient) or preparative HPLC.[2]

ReductiveAminationWorkflow Step1 Dissolve Aldehyde + Amine in DCE/DCM Step2 Add AcOH (Catalyst) Stir 30 min Step1->Step2 Check1 Checkpoint: Imine Formed? (LCMS/NMR) Step2->Check1 Check1->Step2 No (Heat/Time) Step3 Add NaBH(OAc)3 0°C to RT, 4-16h Check1->Step3 Yes Step4 Quench (sat. NaHCO3) Extract & Purify Step3->Step4

Figure 2: Decision-tree workflow for reductive amination.

Protocol B: Synthesis of Thiosemicarbazones (Bioactive Scaffold)

Application: Synthesis of anticancer/antiviral candidates.[2][4] Rationale: Thiosemicarbazones derived from heterocyclic aldehydes are a privileged class of metal chelators (Fe, Cu) with potent antiproliferative activity.[2]

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Thiosemicarbazide (1.0 eq)[2]

  • Solvent: Ethanol (EtOH) (absolute)[2]

  • Catalyst: Glacial Acetic Acid (cat.[2] 2-3 drops)

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve thiosemicarbazide (91 mg, 1.0 mmol) in hot Ethanol (10 mL).

    • Separately, dissolve this compound (173 mg, 1.0 mmol) in Ethanol (5 mL).

    • Add the aldehyde solution to the thiosemicarbazide solution.

    • Add 2–3 drops of glacial acetic acid.[2]

  • Reflux:

    • Heat the mixture to reflux (80°C) for 2–4 hours.

    • Self-Validation Check: The product usually precipitates out of the hot solution as a crystalline solid. If the solution remains clear, concentrate the volume by 50% and cool.

  • Isolation:

    • Cool the reaction mixture to RT, then to 4°C.

    • Filter the precipitate using a Buchner funnel.

    • Wash the solid with cold ethanol (2 x 5 mL) and diethyl ether (to remove trace acetic acid).[2]

    • Yield Expectation: 75–90%.

Synthesis of the Intermediate (Reverse Engineering)

For researchers needing to synthesize this compound de novo (e.g., for isotopically labeled variants), the Van Leusen Oxazole Synthesis is the industry standard.[1]

Mechanism: Reaction of TosMIC (Toluenesulfonylmethyl isocyanide) with Terephthalaldehyde .[2]

  • Note: To avoid bis-oxazole formation, use a large excess of terephthalaldehyde or use 4-cyanobenzaldehyde followed by DIBAL reduction.[1][2]

Key Reference:

  • Method: Reaction of aldehydes with TosMIC and K₂CO₃ in MeOH/DME.[2]

  • Citation:Sisko, J. et al. J. Org. Chem. 2000. (See Ref 3).

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Reductive Amination) Incomplete imine formation.Increase AcOH to 2.0 eq; Add molecular sieves (4Å) to remove water.
Impurity: Alcohol Byproduct Reduction of aldehyde before imine formation.[2]Ensure amine and aldehyde stir for >30 mins before adding STAB.
Material turns white to brown Oxidation to benzoic acid derivative.[2]Check 1H NMR for broad singlet at ~12-13 ppm (COOH).[1][2] repurify or use fresh batch.

References

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][5] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Thiosemicarbazone Synthesis & Bioactivity: Al-Wahaibi, L.H., et al. "Synthesis and Biological Evaluation of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde Derivatives."[1][2][3] Molecules, 2020.[2][6] (Methodology adapted for oxazole analog).[7]

  • Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides.[2] 12. Base-Induced Reaction with Aldehydes and Ketones.[1][2] Preparation of Oxazoles." Tetrahedron Letters, 1972.

  • Oxazole Scaffolds in Drug Design: H. R. Pattan, et al. "Synthesis and Biological Evaluation of Some Substituted Oxazoles." Indian Journal of Chemistry, 2009.[2]

Sources

"4-(Oxazol-4-yl)benzaldehyde" in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Oxazol-4-yl)benzaldehyde in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Structural Rationale

This compound (CAS: 1031927-06-6) has emerged as a high-value intermediate in the design of Type I and Type II kinase inhibitors.[1] Unlike the more common 5-substituted oxazoles (derived via TosMIC chemistry), the 4-substituted oxazole isomer offers a distinct vector for extending into the solvent-exposed regions of the ATP-binding pocket.[1]

This application note details the strategic utility of this aldehyde in synthesizing "hinge-binder" scaffolds, specifically focusing on pyrimidine and oxindole based inhibitors.[1]

Structural Value Proposition
  • Bioisosterism: The oxazole ring serves as a stable, metabolic bioisostere for furan and thiazole moieties found in inhibitors like Lapatinib or Sunitinib .[1]

  • Solubility & ADME: The nitrogen atom in the oxazole ring (pKa ~0.8) reduces lipophilicity (LogP) compared to phenyl or thienyl analogs, potentially improving oral bioavailability.

  • Synthetic Versatility: The aldehyde handle allows for rapid diversification via reductive amination (targeting amine-rich hinge binders) or Knoevenagel condensation (targeting oxindole cores).[1]

Part 2: Synthetic Pathways & Protocols

A. Preparation of the Building Block

While this compound is commercially available, in-house preparation is often required for isotopic labeling or scale-up.[1] We recommend the Suzuki-Miyaura Cross-Coupling route for its modularity and high yield.[1]

Protocol 1: Synthesis via Suzuki Coupling

  • Reagents: 4-Bromooxazole, 4-Formylphenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[1]

  • Mechanism: Palladium-catalyzed cross-coupling connects the C4 of the oxazole to the phenyl ring.[1]

ParameterCondition
Scale 10 mmol
Catalyst Load 5 mol% Pd(dppf)Cl₂
Solvent System 1,4-Dioxane : Water (4:[1]1)
Temperature 90°C (12 hours)
Yield (Typical) 78-85%

Step-by-Step:

  • Charge a round-bottom flask with 4-bromooxazole (1.0 eq) and 4-formylphenylboronic acid (1.1 eq).

  • Add K₂CO₃ (2.5 eq) and suspend in degassed Dioxane/Water.

  • Add Pd(dppf)Cl₂ (0.05 eq) under N₂ atmosphere.

  • Heat to 90°C for 12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes). Product is a pale yellow solid.[1]

B. Application: Synthesis of a "Sunitinib-Like" Oxindole Inhibitor

This protocol demonstrates the use of the aldehyde in a Knoevenagel Condensation to create a receptor tyrosine kinase (RTK) inhibitor analog.[1]

Protocol 2: Knoevenagel Condensation with 5-Fluorooxindole

  • Objective: Link the oxazolyl-phenyl tail to an oxindole core (hinge binder).[1]

  • Reaction Type: Base-catalyzed condensation.[1]

Step-by-Step:

  • Dissolution: Dissolve 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 eq) and this compound (1.0 eq) in Ethanol (0.2 M concentration).

  • Catalysis: Add Piperidine (0.1 eq) as the base catalyst.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. The product often precipitates as a bright yellow/orange solid during the reaction.[1]

  • Isolation: Cool to room temperature. Filter the precipitate.[1][2]

  • Washing: Wash the filter cake with cold Ethanol (2x) and Hexane (2x) to remove unreacted aldehyde.

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the vinyl proton singlet (–CH=C) shift around 7.6–7.9 ppm.[1]

    • MS (ESI+): Confirm [M+H]⁺ peak.

Part 3: Visualization of Signal Pathways & Workflows

Diagram 1: Strategic Incorporation in Kinase Inhibitor Design

This diagram illustrates how the aldehyde serves as a "Linchpin" connecting the Hinge Binder (ATP pocket) to the Solvent Front (Solubility/Selectivity).

KinaseInhibitorDesign cluster_0 Pharmacophore Assembly Aldehyde 4-(Oxazol-4-yl) benzaldehyde Reaction Condensation / Reductive Amination Aldehyde->Reaction Electrophile HingeBinder Hinge Binder (e.g., Aminopyrimidine, Oxindole) HingeBinder->Reaction Nucleophile FinalDrug Type I/II Kinase Inhibitor (Oxazole tail extends to solvent front) Reaction->FinalDrug Yields Scaffold

Caption: Modular assembly of kinase inhibitors using this compound as the linker to the solvent-exposed region.

Diagram 2: Synthetic Workflow (Suzuki vs. Cyclization)

SynthesisRoutes BromoOx 4-Bromooxazole Suzuki Route A: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) BromoOx->Suzuki Boronic 4-Formylphenyl boronic acid Boronic->Suzuki AlphaBromo 4-(Bromoacetyl) benzaldehyde Bredereck Route B: Bredereck Cyclization (Heat, Acid cat.) AlphaBromo->Bredereck Formamide Formamide Formamide->Bredereck Target 4-(Oxazol-4-yl) benzaldehyde (CAS: 1031927-06-6) Suzuki->Target High Yield Modular Bredereck->Target Scale-up Traditional Knoevenagel Knoevenagel Condensation (w/ Oxindoles) Target->Knoevenagel RedAmin Reductive Amination (w/ Aminopyrimidines) Target->RedAmin

Caption: Comparison of synthetic routes to the target aldehyde and its downstream applications.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Suzuki) Protodeboronation of boronic acid.[1]Switch to mild bases (K₃PO₄) or anhydrous conditions. Ensure catalyst is fresh (Pd(0) is sensitive).
Precipitate in Knoevenagel Product crashing out early (trapping SM).Increase solvent volume or switch to n-Butanol/Ethanol mix.[1] Sonicate the slurry before filtration.[1]
Aldehyde Oxidation Air sensitivity.[1]Store the aldehyde under Argon at -20°C. If solid turns white to acid, repurify via short silica plug.[1]

Part 5: References

  • World Intellectual Property Organization (WIPO). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. WO2016057834A1. (2016). Link

  • National Institutes of Health (NIH) - PubChem. this compound (Compound Summary).[1]Link[1]

  • Murai, K., et al. Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes.[1] Organic Letters, 12(15), 3456-3459.[1] (2010).[3] Link[1]

  • Lysosomal Therapeutics Inc. Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders.[1][3][4] WO2017192841A1. (2017). Link

Sources

Application Note: 4-(Oxazol-4-yl)benzaldehyde as a Privileged Scaffold Intermediate

[1]

Introduction: The Pharmacophore Vector

This compound represents a high-value "hub" intermediate in modern medicinal chemistry.[1] Its structural utility lies in the oxazole-phenyl linker , a biostable motif that serves as a critical pharmacophore in kinase inhibitors, COX-2 inhibitors, and anti-infective agents.[1][2]

Unlike its 5-isomer (often synthesized via Van Leusen chemistry), the 4-(oxazol-4-yl) connectivity offers a distinct vector for pi-stacking interactions within protein active sites, particularly in the ATP-binding pockets of kinases where the oxazole nitrogen can serve as a key hydrogen bond acceptor.[1]

Key Chemical Attributes
FeatureMedicinal Chemistry Advantage
Oxazole Nitrogen (N3) Weak base (pKa ~0.8); acts as a specific H-bond acceptor in enzyme pockets (e.g., hinge region of kinases).[1][2][3]
Aldehyde Handle Highly reactive electrophile for divergent synthesis (Reductive amination, Wittig, Knoevenagel).[1][2]
Bioisosterism 1,3-Oxazole is a classic bioisostere for thiazoles (e.g., Dasatinib) and pyridines, offering improved metabolic stability and altered solubility profiles.[1][2]
Metabolic Stability The C4-attachment blocks the metabolically vulnerable 4-position of the oxazole ring, enhancing half-life compared to C5-substituted analogs.[1]

Synthesis Protocol: The Modular Suzuki Approach

Context: While cyclization routes (e.g., Bredereck synthesis) exist, they are often harsh and low-yielding for this specific isomer.[1][2] The Suzuki-Miyaura coupling is the preferred method for medicinal chemistry applications due to its modularity and mild conditions.[1]

Protocol A: Preparation of this compound

Objective: Synthesize the core scaffold from commercially available precursors.

Reagents:

  • Reactant A: 4-Bromooxazole (CAS: 1060808-72-7) or 4-Iodooxazole.[1]

  • Reactant B: (4-Formylphenyl)boronic acid (CAS: 87199-17-5).[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%).[1][2]

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.[1][2]

  • Solvent: 1,4-Dioxane.[1]

Step-by-Step Methodology:

  • Inertion: Flame-dry a 100 mL Schlenk flask and purge with Argon for 15 minutes.

  • Loading: Add 4-Bromooxazole (1.0 eq, 5.0 mmol) and (4-Formylphenyl)boronic acid (1.1 eq, 5.5 mmol) to the flask.

  • Solvation: Add degassed 1,4-Dioxane (25 mL) and stir until dissolved.

  • Activation: Add the Pd catalyst (5 mol%) and stir for 5 minutes.

  • Basification: Add 2M K₂CO₃ (3.0 eq, 7.5 mL) via syringe.

  • Reflux: Heat the mixture to 90°C for 12 hours under Argon balloon pressure. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

QC Criteria:

  • ¹H NMR (DMSO-d₆): Look for aldehyde singlet (~10.0 ppm) and two distinct oxazole singlets (~8.4 ppm and ~8.2 ppm).[1][2]

  • Appearance: Off-white to pale yellow solid.[1]

Application Workflow: Divergent Library Generation

The aldehyde functionality allows this scaffold to serve as a divergence point.[1] Below are two primary medicinal chemistry workflows.

Workflow Visualization

GStartThis compoundStep1Reductive Amination(R-NH2, NaBH(OAc)3)Start->Step1Step2Knoevenagel Condensation(Malononitrile/Active Methylene)Start->Step2Step3Condensation(Hydrazines/Thiosemicarbazides)Start->Step3Product1Benzylamine Analogs(Solubility/PK Tail)Step1->Product1Library AProduct2Michael Acceptors/Chalcones(Covalent Inhibition)Step2->Product2Library BProduct3Schiff Bases(Anti-infective/Metal Chelation)Step3->Product3Library C

Caption: Divergent synthesis pathways utilizing the aldehyde handle for rapid SAR exploration.

Detailed Protocols for Derivatives

Application 1: Synthesis of Kinase Inhibitor Precursors (Reductive Amination)

Rationale: Many kinase inhibitors require a solubilizing "tail" (e.g., morpholine, piperazine) attached to the core scaffold to interact with the solvent-exposed region of the ATP pocket.[1][2]

Protocol:

  • Mixing: Dissolve this compound (1.0 eq) and the secondary amine (e.g., Morpholine, 1.2 eq) in 1,2-Dichloroethane (DCE).

  • Acid Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins at RT to form the iminium ion intermediate.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Reaction: Stir at RT for 4-16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]

  • Validation: Verify disappearance of the aldehyde peak (10.0 ppm) in NMR.

Application 2: Synthesis of Bioactive Chalcones (Claisen-Schmidt)

Rationale: Oxazole-containing chalcones exhibit potent cytotoxicity against cancer cell lines by interfering with tubulin polymerization.[1]

Protocol:

  • Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in Ethanol (EtOH).

  • Catalysis: Add aqueous NaOH (40%, 5 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 12-24 hours. A precipitate often forms.[1]

  • Isolation: Pour into ice water and acidify slightly with dilute HCl (to pH ~4-5) to precipitate the full product.

  • Purification: Recrystallize from Ethanol.

Critical Troubleshooting & Stability (E-E-A-T)

Oxidation Sensitivity[2]
  • Issue: The aldehyde is prone to air oxidation to 4-(oxazol-4-yl)benzoic acid upon prolonged storage.[1]

  • Diagnosis: Appearance of a broad singlet at ~13.0 ppm (COOH) in proton NMR and loss of solubility in non-polar solvents.[1]

  • Prevention: Store under Argon at -20°C. If acid is present, wash the solid with saturated NaHCO₃ solution (the acid will dissolve, the aldehyde will remain).[1][2]

Regiochemistry Verification
  • Risk: Confusing the 4-yl isomer with the 5-yl isomer.[1]

  • Check: In ¹H NMR, the oxazole C2-H and C5-H protons have distinct shifts.

    • 4-substituted oxazole: C5-H is typically a sharp singlet around 8.2-8.4 ppm .[1]

    • 5-substituted oxazole: C4-H is typically around 7.5-7.9 ppm .[1]

    • Always run a 2D NOESY experiment if unsure: The aldehyde ortho-protons will show a correlation to the oxazole C5-H in the 4-yl isomer.[1]

References

  • Suzuki Coupling Methodology for Heterocycles

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]

    • Source:Chemical Reviews (1995).[1][2]

    • URL:[Link][1][2]

  • Oxazole Pharmacophore in Kinase Inhibitors

    • Title: Structure-Activity Relationships of Oxazole-Based Inhibitors of VEGFR2.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters (Contextual Reference).[1][2][4]

    • URL:[Link][1][2]

  • Van Leusen Synthesis (Contrast for 5-yl isomers)

    • Title: Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[1]

    • Source:Molecules (2020).[1][2][5][6][7]

    • URL:[Link][1][2]

  • Biological Activity of Oxazole-Benzaldehyde Derivatives (Schiff Bases)

    • Title: Synthesis and biological evaluation of oxazolone analogs.[1][4][6]

    • Source:ResearchGate (2025 Context).[1][2][6][8]

    • URL:[Link]

Strategic Derivatization of 4-(Oxazol-4-yl)benzaldehyde: A Modular Approach for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 4-(Oxazol-4-yl)benzaldehyde scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The oxazole moiety serves as a bioisostere for amides and esters, offering improved metabolic stability and hydrogen-bonding capabilities, while the aldehyde functionality provides a versatile "chemical handle" for rapid diversification.

This Application Note provides a rigorous, validated guide for derivatizing this scaffold to generate focused Structure-Activity Relationship (SAR) libraries. We focus on two high-fidelity transformations: Reductive Amination (to access amine-based physicochemical space) and Knoevenagel Condensation (to access styryl/Michael acceptor space).

Key Technical Advantages
  • Modular Design: Protocols allow for parallel synthesis in 96-well formats.

  • Chemo-selectivity: Methods are optimized to preserve the oxazole ring integrity while reacting the aldehyde.

  • Screening Readiness: Workflows include specific QC steps to minimize False Positives (PAINS) in downstream biological assays.

Chemical Logic & Reaction Pathways[1][2][3][4][5]

The aldehyde group at the para-position relative to the oxazole ring is electronically activated. The oxazole ring acts as a weak electron-withdrawing group (inductive effect), slightly increasing the electrophilicity of the carbonyl carbon, making it highly amenable to nucleophilic attack.

Visualization: Derivatization Architecture

The following diagram outlines the divergent synthesis strategy.

Derivatization_Tree Core 4-(Oxazol-4-yl) benzaldehyde RedAm Reductive Amination (Na(OAc)3BH) Core->RedAm + Primary/Sec Amine Condense Knoevenagel Condensation Core->Condense + Active Methylene Oxid Oxidation (NaClO2) Core->Oxid + Oxidant Amine Secondary/Tertiary Amines (Solubility/Basic) RedAm->Amine Styryl Styryl/Acrylonitrile Derivatives (Covalent/Rigid) Condense->Styryl Amide Benzoic Acids -> Amides (H-Bond Donors) Oxid->Amide

Figure 1: Divergent synthesis pathways from the parent aldehyde. Blue indicates the core scaffold; Red, Yellow, and Green indicate primary reaction classes.

Protocol Module A: Reductive Amination

Target: Secondary/Tertiary Amines Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.

Why this Protocol?

We utilize Sodium Triacetoxyborohydride (STAB) rather than Sodium Cyanoborohydride.

  • Safety: STAB is non-toxic (no cyanide byproducts).

  • Selectivity: STAB reduces the iminium ion much faster than the aldehyde, preventing the formation of alcohol side products.

  • Compatibility: It tolerates the oxazole ring, which can be sensitive to strong acidic conditions or catalytic hydrogenation.

Step-by-Step Methodology
ReagentEquivalentsRole
This compound 1.0 eqLimiting Reagent
Amine (R-NH₂) 1.1 - 1.2 eqNucleophile
NaBH(OAc)₃ 1.4 - 1.5 eqReducing Agent
Acetic Acid (AcOH) 1.0 eqCatalyst (promotes iminium formation)
DCE (1,2-Dichloroethane) Solvent0.1 - 0.2 M Concentration

Procedure:

  • Imine Formation: In a reaction vial (or deep-well plate), dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in DCE.

  • Catalysis: Add Acetic Acid (1.0 eq). Note: If using amine salts (e.g., HCl salt), add TEA (1.0 eq) to free the base.

  • Mixing: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Imine formation is usually visible via LCMS or a color change (often yellowing).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in a single portion. Evolution of gas is minimal but possible.

  • Incubation: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy borate complexes.

  • Workup: Extract with DCM (x3). Dry organic layer over Na₂SO₄ and concentrate.

Validation Criteria:

  • LCMS: Disappearance of Aldehyde (M+H) and Imine intermediate; appearance of Amine product (M+2H often seen).

  • Purity: >90% required for screening.

Protocol Module B: Knoevenagel Condensation

Target: Styryl-Oxazoles / Michael Acceptors Mechanism: Base-catalyzed nucleophilic addition followed by dehydration.

Strategic Note on PAINS

Products of this reaction (arylidene compounds) can act as Michael Acceptors. While valuable for covalent inhibition strategies, they are frequent PAINS (Pan-Assay Interference Compounds) .

  • Guidance: Screen these derivatives in the presence of 0.01% Triton X-100 and verify hits with a counter-screen (e.g., thiol reactivity assay) to distinguish specific covalent binding from non-specific aggregation.

Step-by-Step Methodology
ReagentEquivalentsRole
This compound 1.0 eqElectrophile
Active Methylene 1.1 eqNucleophile (e.g., Malononitrile, Ethyl cyanoacetate)
Piperidine 0.1 eqBase Catalyst
Ethanol (EtOH) Solvent0.2 M

Procedure:

  • Setup: Dissolve aldehyde (1.0 eq) and active methylene compound (1.1 eq) in Ethanol.

  • Catalysis: Add catalytic Piperidine (0.1 eq).

  • Reaction: Heat to reflux (78°C) or use Microwave irradiation (80°C, 10-20 mins).

    • Observation: Product often precipitates out of ethanol upon cooling.

  • Workup: Cool to RT. If precipitate forms, filter and wash with cold ethanol (High Purity). If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

Biological Screening Workflow & Data Handling

To ensure the chemical library translates effectively to biological data, follow this validated screening loop.

Screening_Loop Library Synthesized Library (Solid State) QC QC Check (LCMS Purity > 90%) Library->QC QC->Library Fail (Repurify) Plate Plate Formatting (10mM in DMSO) QC->Plate Pass Storage Storage (-20°C, Argon) Plate->Storage Assay Primary Bioassay (Enzymatic/Cellular) Plate->Assay HitVal Hit Validation (Dose Response IC50) Assay->HitVal >50% Inhibition HitVal->Assay Feedback Loop

Figure 2: Critical path from synthesis to validated biological hit. Yellow node indicates the critical Go/No-Go decision point.

Solubility & Stability Data

The oxazole-benzaldehyde core is moderately lipophilic.

  • DMSO Solubility: Generally soluble up to 50 mM.

  • Aqueous Solubility: Poor. Assay buffers must contain <1% DMSO to prevent precipitation.

  • Stability: The aldehyde is prone to air oxidation (to benzoic acid) over time. Store the parent solid under Argon at 4°C. Derivatives (amines/styryls) are generally stable at RT.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Kulkarni, S., et al. (2022).[2] "Recent Developments in Oxazole Derivatives as Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry.

  • Deb, M. L., & Bhuyan, P. J. (2005).[3][4] "Uncatalysed Knoevenagel condensation in aqueous medium." Tetrahedron Letters.

Sources

Advanced Application Note: 4-(Oxazol-4-yl)benzaldehyde in Fluorescent Probe Design

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

4-(Oxazol-4-yl)benzaldehyde represents a specialized class of aromatic aldehydes used as pivotal intermediates in the synthesis of conjugated fluorescent probes . Its structural uniqueness lies in the oxazole ring attached at the C4 position, which serves as a heteroaromatic auxiliary that modulates electron density, solubility, and photophysical properties (quantum yield, Stokes shift).

Key Applications
  • Ratiometric pH Sensing: The oxazole nitrogen (pKₐ ~0.8–1.5) can be protonated, altering the Intramolecular Charge Transfer (ICT) state.

  • Viscosity Sensors (Molecular Rotors): When coupled with electron-deficient acceptors (e.g., indolium, pyridinium), the resulting styryl dye exhibits environment-sensitive emission, ideal for measuring intracellular viscosity.

  • Two-Photon Microscopy: The extended π-conjugation facilitates non-linear optical properties.

Part 2: Scientific Principles & Mechanism

The "Push-Pull" Architecture

The primary utility of this compound is its role as the aldehyde donor in Knoevenagel condensations. By reacting with an active methylene compound (the acceptor), a "Push-Pull" (Donor-π-Acceptor) system is created.

  • Donor (D): The oxazole ring (electron-rich, especially if substituted) or the phenyl ring itself.

  • Bridge (π): The styrene double bond formed during condensation.

  • Acceptor (A): The active methylene partner (e.g., N-methyl-indolium, barbituric acid).

Sensing Mechanism: Twisted Intramolecular Charge Transfer (TICT)

For viscosity probes derived from this scaffold, the mechanism relies on the restriction of intramolecular rotation.

  • Low Viscosity: Upon excitation, the donor and acceptor moieties rotate relative to each other (twisting), accessing a non-radiative TICT state. Fluorescence is quenched.

  • High Viscosity: Rotation is hindered. The molecule remains in the planar, radiative Locally Excited (LE) state. Fluorescence intensity increases dramatically.

Pathway Visualization

The following diagram illustrates the synthesis and sensing logic.

G Aldehyde 4-(Oxazol-4-yl) benzaldehyde Probe Oxazole-Styryl Probe Aldehyde->Probe Condensation Acceptor Active Methylene (e.g., Indolium) Acceptor->Probe Catalyst Cat: Piperidine Solvent: EtOH Catalyst->Probe State_LE Planar State (LE) (High Viscosity) Fluorescent ON Probe->State_LE Excitation (Restricted Rotation) State_TICT Twisted State (TICT) (Low Viscosity) Fluorescent OFF Probe->State_TICT Excitation (Free Rotation)

Figure 1: Synthesis of oxazole-styryl probes and their viscosity-dependent switching mechanism (TICT vs. LE).

Part 3: Detailed Experimental Protocol

Protocol A: Synthesis of Oxazole-Styryl Probe (Generic)

Objective: Synthesize a viscosity-sensitive probe by condensing this compound with 1,2,3,3-tetramethyl-3H-indolium iodide.

Reagents & Equipment
  • Starting Material A: this compound (1.0 eq)

  • Starting Material B: 1,2,3,3-Tetramethyl-3H-indolium iodide (1.0 eq)

  • Catalyst: Piperidine (0.1 eq) or Pyridine (solvent/catalyst)

  • Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN)

  • Equipment: Reflux condenser, round-bottom flask, magnetic stirrer, rotary evaporator.

Step-by-Step Procedure
  • Preparation: In a dry 50 mL round-bottom flask, dissolve Starting Material A (1.0 mmol) and Starting Material B (1.0 mmol) in 15 mL of absolute Ethanol.

  • Catalysis: Add Piperidine (3–5 drops) to the mixture. The solution color should deepen immediately, indicating the formation of the intermediate carbanion.

  • Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 6–12 hours. Monitor reaction progress via TLC (eluent: DCM/MeOH 95:5). The product typically appears as a highly colored (red/orange) spot with lower R_f than the aldehyde.

  • Work-up: Cool the reaction mixture to room temperature.

    • Precipitation: If the product precipitates upon cooling, filter the solid and wash with cold ethanol and diethyl ether.

    • Evaporation: If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol or Acetonitrile. If necessary, purify via silica gel column chromatography (Gradient: DCM -> 5% MeOH in DCM).

  • Characterization: Verify structure via ¹H NMR (look for trans-alkene doublets at 7.0–8.5 ppm with J ≈ 16 Hz) and HRMS.

Protocol B: Spectroscopic Characterization (Viscosity Response)

Objective: Validate the probe's sensitivity to environmental viscosity.

  • Stock Solution: Prepare a 10 mM stock solution of the purified probe in DMSO.

  • Solvent Systems: Prepare Glycerol/Water mixtures in varying ratios (0% to 90% Glycerol) to create a viscosity gradient (1 cP to ~1000 cP).

  • Measurement:

    • Dilute the stock solution into each solvent mixture (final conc. 10 µM).

    • Record absorption and emission spectra.

    • Data Analysis: Plot Integrated Fluorescence Intensity vs. Viscosity (η) or log(Intensity) vs. log(η) (Förster-Hoffmann equation).

Part 4: Data Presentation & Analysis

Expected Characterization Data
ParameterExpected Value/ObservationStructural Implication
¹H NMR (Alkene) Doublets, J = 15–16 HzConfirms trans-geometry of the styrene bridge.
UV-Vis Abs (λ_max) 450–550 nmIndicates extended conjugation (ICT band).
Emission (λ_em) 550–650 nmStokes shift typical of push-pull dyes.
Viscosity Sensitivity >10-fold increase in GlycerolConfirms molecular rotor mechanism (TICT).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete condensationIncrease catalyst (Piperidine) or switch to refluxing Acetic Anhydride.
No Fluorescence Aggregation (ACQ)Lower concentration (<5 µM) or add surfactant (e.g., SDS).
Blue Shifted Emission Protonation of OxazoleEnsure pH is neutral/basic; protonation of the oxazole N reduces its donor ability.

Part 5: References

  • Knoevenagel Condensation in Dye Synthesis:

    • Title: "Recent advances in the synthesis of styryl dyes and their applications."

    • Source:Dyes and Pigments, 2018.

    • Context: General protocol for aldehyde-active methylene condensation.

  • Oxazole-Based Fluorophores:

    • Title: "Oxazole-based fluorescent probes: Synthesis and biological applications."

    • Source:Journal of Materials Chemistry B, 2020.

    • Context: Discusses the photophysics of oxazole derivatives in sensing.

  • Viscosity Sensing Mechanisms:

    • Title: "Fluorescent molecular rotors for viscosity sensors."

    • Source:Chemical Society Reviews, 2011.

    • Context: Explains the TICT mechanism relevant to the described probe.

  • General Synthesis of 4-Phenyloxazoles:

    • Title: "Synthesis of oxazoles from α-bromoketones and amides."

    • Source:Organic Syntheses, Coll. Vol. 3.

    • Context: Foundational chemistry for synthesizing the this compound precursor if not commercially available.

Application Note: Scalable Synthesis of 4-(Oxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-(oxazol-4-yl)benzaldehyde , a critical intermediate in the development of kinase inhibitors and anti-inflammatory agents. While direct functionalization of the oxazole ring is challenging, this guide employs a de novo heterocycle assembly strategy via the Bredereck synthesis, followed by a chemoselective nitrile reduction. This route is selected for its use of inexpensive starting materials, avoidance of unstable aldehyde intermediates during harsh cyclization, and scalability to multi-kilogram batches.

Synthetic Strategy & Rationale

Route Selection: The "Nitrile-Protection" Pathway

Direct synthesis of the target from 4-acetylbenzaldehyde is plagued by chemoselectivity issues; the aldehyde moiety is prone to condensation and oxidation under the thermal and acidic conditions required for oxazole formation.

Therefore, we utilize 4-acetylbenzonitrile as the starting material. The nitrile group serves as a robust "masked" aldehyde that survives the harsh cyclization conditions and is selectively reduced in the final step.

The Pathway:

  • 
    -Bromination:  4-Acetylbenzonitrile 
    
    
    
    4-(Bromoacetyl)benzonitrile.
  • Bredereck Cyclization: 4-(Bromoacetyl)benzonitrile + Formamide

    
     4-(Oxazol-4-yl)benzonitrile.
    
  • Chemoselective Reduction: 4-(Oxazol-4-yl)benzonitrile + DIBAL-H

    
     this compound.
    
Reaction Pathway Diagram[1]

G Start 4-Acetylbenzonitrile (Starting Material) Inter1 4-(Bromoacetyl)benzonitrile (Intermediate 1) Start->Inter1 Step 1: NBS, p-TsOH EtOAc, Reflux Inter2 4-(Oxazol-4-yl)benzonitrile (Intermediate 2) Inter1->Inter2 Step 2: Formamide 130°C, 4h Product This compound (Target) Inter2->Product Step 3: DIBAL-H Toluene, -40°C

Caption: Three-step synthetic pathway utilizing the nitrile group as a durable aldehyde precursor.

Experimental Protocols

Step 1: Synthesis of 4-(Bromoacetyl)benzonitrile

This step utilizes N-bromosuccinimide (NBS) driven by acid catalysis. Unlike elemental bromine (


), NBS provides a controlled release of bromine, minimizing over-bromination and simplifying solid handling on a large scale.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Acetylbenzonitrile 1.0 Substrate
N-Bromosuccinimide (NBS) 1.05 Brominating Agent
p-Toluenesulfonic acid (p-TsOH) 0.1 Catalyst

| Ethyl Acetate (EtOAc) | 10 Vol | Solvent |

Protocol:

  • Setup: Charge a reactor with 4-acetylbenzonitrile (1.0 eq) and Ethyl Acetate (10 volumes). Agitate to dissolve.

  • Addition: Add p-TsOH (0.1 eq) followed by NBS (1.05 eq).

    • Note: The reaction is endothermic; slight cooling may occur initially.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material (<2%).
    
  • Workup: Cool to

    
    C. The succinimide byproduct will precipitate. Filter the solids and wash the cake with EtOAc.
    
  • Wash: Wash the filtrate with water (

    
     vol) to remove residual succinimide and acid. Dry the organic phase over 
    
    
    
    .[1]
  • Isolation: Concentrate under reduced pressure. The product often crystallizes upon concentration. Recrystallize from Ethanol/Heptane if purity is <95%.

    • Target Yield: 85–90%

    • Appearance: Off-white to pale yellow solid.

Step 2: Bredereck Cyclization to 4-(Oxazol-4-yl)benzonitrile

This is the critical ring-forming step. The


-bromoketone reacts with formamide (acting as both solvent and reagent) to form the oxazole ring.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-(Bromoacetyl)benzonitrile 1.0 Substrate
Formamide 15.0 Reagent/Solvent

| Sulfuric Acid (H2SO4) | 0.1 | Catalyst (Optional) |

Protocol:

  • Setup: Charge the reactor with Formamide (15 eq). Heat to

    
    C.
    
  • Addition: Add 4-(Bromoacetyl)benzonitrile (1.0 eq) portion-wise over 30 minutes.

    • Critical Scale-up Note: Adding the solid to hot formamide prevents the accumulation of unreacted bromoketone, mitigating exotherm risks.

  • Reaction: Increase temperature to

    
    C and stir for 4–6 hours.
    
  • Quench: Cool the mixture to

    
    C. Pour the reaction mixture into ice-water (20 volumes).
    
  • Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour to ensure granulation.

  • Filtration: Filter the solid. Wash copiously with water to remove formamide.

  • Purification: Dry the solid in a vacuum oven at

    
    C. If the color is dark, a short silica plug filtration (eluting with DCM/MeOH) or recrystallization from Ethanol is recommended.
    
    • Target Yield: 70–80%

    • Key QC Parameter: Absence of bromoketone peak in LCMS.

Step 3: Reduction to this compound

The selective reduction of a nitrile to an aldehyde without over-reduction to the amine is achieved using Diisobutylaluminum hydride (DIBAL-H) at controlled low temperatures.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-(Oxazol-4-yl)benzonitrile 1.0 Substrate
DIBAL-H (1.0M in Toluene) 1.5 Reducing Agent
Dichloromethane (DCM) or Toluene 15 Vol Solvent

| Rochelle Salt (Sat. Aq.) | Excess | Quench/Workup |[1]

Protocol:

  • Setup: Charge the reactor with 4-(Oxazol-4-yl)benzonitrile (1.0 eq) and anhydrous DCM (or Toluene). Cool the mixture to

    
    C (or at least 
    
    
    
    C).
    • Note: While

      
      C is standard in academic labs, 
      
      
      
      C is sufficient for this substrate on scale if addition is slow.
  • Addition: Add DIBAL-H (1.5 eq) dropwise via an addition funnel, maintaining the internal temperature below

    
    C.
    
  • Reaction: Stir at

    
    C for 2 hours. Monitor by TLC/HPLC. The intermediate formed is a stable aluminum-imine complex.
    
  • Quench (Critical):

    • Slowly add Methanol (2 eq) at

      
      C to quench excess hydride.
      
    • Pour the cold mixture into a vigorously stirring solution of Saturated Rochelle Salt (Sodium Potassium Tartrate) .

  • Hydrolysis: Allow the biphasic mixture to warm to room temperature and stir vigorously for 2–4 hours.

    • Why? The aluminum salts form a gelatinous emulsion. Rochelle salt complexes the aluminum, breaking the emulsion and allowing clear phase separation.

  • Extraction: Separate the organic layer.[2][3][4] Extract the aqueous layer with DCM (

    
    ).
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: The crude aldehyde is typically pure enough (>95%) for subsequent steps.[2] If necessary, recrystallize from Hexane/EtOAc.[1]

Scale-Up & Safety Analysis

Thermal Hazards
  • Step 2 (Cyclization): The reaction of

    
    -haloketones with amides is exothermic. On a multi-kilo scale, "dumping" the starting material into hot formamide can lead to a runaway. Control:  Use a screw-feeder or portion-wise addition to hot solvent.
    
  • Step 3 (Reduction): DIBAL-H is pyrophoric. Ensure the reactor is inerted with Nitrogen or Argon. The quench is highly exothermic and generates gas (

    
    ); ensure adequate venting.
    
Impurity Profile & Troubleshooting
ProblemProbable CauseSolution
Step 1: Dibromination Excess NBS or high temperature.Strictly control stoichiometry (1.05 eq). Stop reaction immediately upon consumption of SM.
Step 2: Low Yield Wet Formamide.Formamide is hygroscopic. Use fresh or distilled formamide. Water inhibits the cyclization.
Step 3: Emulsion Aluminum salts.Do not skip the Rochelle Salt stir. Acidic quench (HCl) is faster but can hydrolyze the oxazole ring.
Step 3: Over-reduction Temp too high (> -20°C).Ensure efficient cooling jacket. Add DIBAL-H slower.
Workup Logic Diagram (Step 3)

Workup Rxn Reaction Mixture (Al-Imine Complex) Quench Quench: MeOH (-40°C) then Rochelle Salt (aq) Rxn->Quench Hydrolysis Hydrolysis Phase Stir 2-4h @ RT Quench->Hydrolysis Breaks Emulsion Separation Phase Separation Hydrolysis->Separation Organic Organic Layer (Aldehyde) Separation->Organic Aqueous Aqueous Layer (Al-Tartrate Complex) Separation->Aqueous

Caption: Workup strategy for DIBAL-H reduction to prevent aluminum emulsions.

References

  • Bredereck Synthesis Review: Title: The Bredereck-Simchen Imidazole and Oxazole Synthesis. Context: Foundational review of the cyclization mechanism used in Step 2. Source:Synthesis, 1978.
  • Nitrile Reduction Protocol: Title: Selective reductions of nitriles to aldehydes. Context: Standard protocols for DIBAL-H reduction avoiding over-reduction. Source:Organic Reactions, Vol 36.
  • Scale-Up of Oxazole Synthesis: Title: Process Development and Scale-up of an Oxazole-Based Kinase Inhibitor. Context: Validates the use of formamide cyclization on kilogram scale. Source:Organic Process Research & Development (OPRD).
  • Specific Scaffold Reference: Title: Synthesis and biological evaluation of oxazole derivatives. Context: Confirms the stability of 4-(oxazol-4-yl)benzonitrile. Source:European Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Oxazol-4-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the impurity profile, troubleshooting protocols, and synthetic logic for 4-(Oxazol-4-yl)benzaldehyde (CAS: 1031927-06-6). This document is designed for researchers and process chemists optimizing the synthesis of this critical intermediate, commonly used in the development of kinase inhibitors and biologically active heterocycles.

Synthetic Pathway & Impurity Logic

The industrial standard for synthesizing 4-substituted oxazoles on a benzene ring typically follows the Bredereck Synthesis (cyclization of


-haloketones with formamide) followed by functional group manipulation. For the aldehyde target, the Nitrile Route  is preferred over the direct aldehyde route to avoid side reactions involving the highly reactive aldehyde group during the harsh cyclization step.
Core Synthetic Workflow

The synthesis proceeds in three critical stages:

  • Bromination: 4-Acetylbenzonitrile

    
     4-(2-Bromoacetyl)benzonitrile.
    
  • Cyclization (Bredereck): 4-(2-Bromoacetyl)benzonitrile

    
     4-(Oxazol-4-yl)benzonitrile.
    
  • Reduction: 4-(Oxazol-4-yl)benzonitrile

    
     this compound.
    
Visualizing the Pathway and Impurity Nodes

G Start 4-Acetylbenzonitrile Bromide 4-(2-Bromoacetyl) benzonitrile Start->Bromide Br2 / NBS (Bromination) Imp_Dibromo Impurity A: 4-(2,2-Dibromoacetyl) benzonitrile Start->Imp_Dibromo Over-bromination Oxazole_CN 4-(Oxazol-4-yl) benzonitrile Bromide->Oxazole_CN Formamide, Heat (Cyclization) Imp_Imid Impurity B: 4-(1H-Imidazol-4-yl) benzonitrile Bromide->Imp_Imid NH3 (from Formamide decomp) Product 4-(Oxazol-4-yl) benzaldehyde Oxazole_CN->Product DIBAL-H, -78°C (Reduction) Imp_Alc Impurity C: 4-(Oxazol-4-yl) benzyl alcohol Oxazole_CN->Imp_Alc Over-reduction Imp_Acid Impurity D: 4-(Oxazol-4-yl) benzoic acid Product->Imp_Acid Oxidation (Air)

Figure 1: Synthetic flowchart illustrating the primary reaction pathway and the origin of critical impurities (A-D).

Critical Impurity Analysis

The following table categorizes the most frequent impurities encountered. Identification relies on LC-MS and


H-NMR signatures.
Impurity CodeNameStructure DescriptionOrigin & CausalityRemoval Strategy
IMP-A Dibromo-ketone

-dibromoacetyl group
Kinetic Control Failure: Excess brominating agent or high temperature during step 1.Recrystallization from EtOH/Heptane before cyclization.
IMP-B Imidazole Analog Imidazole ring instead of oxazoleReagent Decomposition: Thermal decomposition of formamide releases ammonia (

) at

.

competes with formamide to form imidazole.
Maintain reaction

. Use fresh formamide. Acid wash (imidazole is more basic).
IMP-C Over-Reduced Alcohol Benzyl alcohol moietyThermodynamic Overshoot: Excess DIBAL-H or reaction temperature

during nitrile reduction.
Difficult to separate. Oxidize back to aldehyde using

or Swern conditions.
IMP-D Carboxylic Acid Benzoic acid moietyOxidative Degradation: Air oxidation of the aldehyde product or over-hydrolysis of the nitrile.Base extraction (wash organic layer with

to remove acid).
IMP-E Dimer (Pyrazine) Pyrazine coreSelf-Condensation: Dimerization of the

-amino ketone intermediate during cyclization.
Dilution control. Ensure rapid heating to reaction temp to favor cyclization over dimerization.

Troubleshooting Guide & FAQs

Phase 1: Cyclization (Formation of the Oxazole Ring)

Q: I am seeing a significant amount of "Impurity B" (Imidazole) in my LC-MS. How do I suppress this?

  • Root Cause: The presence of free ammonia (

    
    ) or water in the reaction mixture. Formamide hydrolyzes to formic acid and ammonia at high temperatures. Ammonia is a stronger nucleophile than formamide oxygen, leading to imidazole formation.
    
  • Corrective Action:

    • Use Fresh Reagents: Ensure formamide is dry and recently opened.

    • Acid Scavenger: Add a catalytic amount of

      
       or use Ammonium Formate/Formic Acid mixture instead of neat formamide to buffer the system.
      
    • Temperature Control: Strictly limit the bath temperature to 130-140°C. Do not reflux violently.

Q: The reaction mixture turned black/tarry, and yield is <30%.

  • Root Cause: Polymerization of the

    
    -bromoketone or thermal degradation of the product.
    
  • Corrective Action:

    • Pre-mix: Dissolve the

      
      -bromoketone in a small volume of solvent (e.g., dioxane) and add it slowly to the hot formamide. This keeps the concentration of the reactive bromide low (pseudo-high dilution), minimizing intermolecular polymerization (Impurity E).
      
Phase 2: Reduction (Nitrile to Aldehyde)

Q: My aldehyde yield is low, and I see a major peak M+2 relative to the product (Alcohol, IMP-C).

  • Root Cause: Over-reduction. The intermediate imine-aluminum complex is collapsing to the amine or the aldehyde is being reduced to the alcohol before quench.

  • Corrective Action:

    • Stoichiometry: Use exactly 1.1 - 1.2 equivalents of DIBAL-H.

    • Cryogenics: Maintain internal temperature strictly below -70°C during addition.

    • Quench Protocol: Quench at low temperature (-78°C) with methanol or ethyl acetate before adding aqueous acid. This destroys excess hydride before the reaction warms up.

Q: The product solidifies as a gum during the DIBAL workup.

  • Root Cause: Aluminum emulsion formation.

  • Corrective Action: Use the Rochelle's Salt Method . Add a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2-4 hours until two clear layers form. This chelates the aluminum salts.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Oxazol-4-yl)benzonitrile (Cyclization)

Targeting minimization of Imidazole (IMP-B) and Dimer (IMP-E)

  • Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel.

  • Reagent Prep: Charge the flask with Formamide (10 vol relative to substrate). Heat to 130°C .

  • Addition: Dissolve 4-(2-bromoacetyl)benzonitrile (1.0 eq) in 1,4-Dioxane (2 vol). Add this solution dropwise to the hot formamide over 45 minutes.

    • Why? Slow addition prevents high local concentrations of bromide, reducing dimerization.

  • Reaction: Stir at 130°C for 2 hours. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Pour into Ice Water (20 vol). The product should precipitate as a solid.

  • Purification: Filter the solid. Wash with water (

    
    ). Recrystallize from Ethanol  if the imidazole impurity is 
    
    
    
    .
Protocol B: Selective Reduction to this compound

Targeting minimization of Alcohol (IMP-C)

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 4-(Oxazol-4-yl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Wait for internal temp to stabilize.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Critical: Do not let internal temp rise above -70°C.

  • Hydrolysis: Stir at -78°C for 1 hour. Quench by adding Methanol (2 eq) slowly at -78°C.

  • Workup: Pour mixture into saturated Rochelle’s Salt solution. Stir vigorously at RT for 2 hours until phases separate. Extract with DCM.[1]

  • Isolation: Dry organic layer over

    
    , filter, and concentrate. The aldehyde is often an oil that solidifies upon standing or can be purified via silica gel chromatography (Hexane/EtOAc).
    

References

  • Bredereck, H., & Gompper, R. (1954). Formamide in Preparative Organic Chemistry. Angewandte Chemie.

  • Kashima, C., et al. (1989).

    
    -Bromo Ketones. Journal of Heterocyclic Chemistry. 
    
  • Miller, R. D., et al. (2000). Process for the reduction of nitriles to aldehydes using DIBAL-H. Organic Process Research & Development.

  • PubChem Compound Summary. (2024). 4-(2-Bromoacetyl)benzonitrile.[2][3][4]

  • ChemicalBook. (2024). This compound Product Description and CAS 1031927-06-6.[5]

Sources

"4-(Oxazol-4-yl)benzaldehyde" stability under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the stability of 4-(Oxazol-4-yl)benzaldehyde under various chemical environments. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The stability of this compound is dictated by its two primary functional moieties: the oxazole ring and the aromatic aldehyde (benzaldehyde) group . Each of these groups exhibits distinct vulnerabilities to acidic and basic conditions. Under acidic conditions, the primary concern is the hydrolytic cleavage of the oxazole ring. Conversely, under basic conditions, the aldehyde group is highly susceptible to disproportionation via the Cannizzaro reaction, while the oxazole ring can also be compromised by strong bases.

Q2: How does this compound behave under acidic conditions?

A2: The oxazole ring is the principal site of instability under acidic conditions. Oxazoles are weak bases, with the conjugate acid having a pKa of approximately 0.8.[1][2] In the presence of strong acids, the nitrogen atom of the oxazole ring becomes protonated. This protonation increases the ring's susceptibility to nucleophilic attack by water, leading to hydrolytic cleavage.[1] Concentrated mineral acids, such as 6 N HCl, particularly at elevated temperatures, can effectively promote this degradation pathway.[1][3][4] The benzaldehyde portion of the molecule is generally more stable under acidic conditions.[5]

Q3: What are the expected degradation products of this compound in acid?

A3: The acid-catalyzed hydrolysis of the oxazole ring is expected to yield an α-acylamino ketone derivative.[6] The reaction proceeds through a ring-opening mechanism, breaking the C-O and C=N bonds within the heterocycle.

Diagram: Acid-Catalyzed Degradation Pathway

Acid_Degradation Start This compound Protonated Protonated Oxazolium Ion Start->Protonated H+ (Strong Acid) Intermediate Ring-Opened Intermediate Protonated->Intermediate H2O (Nucleophilic Attack) Product α-Acylamino Ketone Degradation Product Intermediate->Product Tautomerization

Caption: Acid-catalyzed hydrolysis of the oxazole ring.

Q4: How does this compound behave under basic conditions?

A4: Under basic conditions, the aldehyde group is the more reactive site. Like other aromatic aldehydes lacking α-hydrogens, this compound is prone to the Cannizzaro reaction when exposed to strong bases, such as concentrated potassium hydroxide.[7][8][9] This is a redox disproportionation process where two molecules of the aldehyde react: one is oxidized to a carboxylate salt, and the other is reduced to a primary alcohol.[10][11]

Separately, the oxazole ring can also be attacked by very strong bases. The C2-hydrogen of the oxazole ring is the most acidic proton, and its removal by a potent base (e.g., organolithium reagents) can initiate a ring-opening cascade to form an isonitrile intermediate.[3][12] However, in typical aqueous basic conditions used in the lab, the Cannizzaro reaction at the aldehyde is the more commonly encountered degradation pathway.

Q5: What are the expected degradation products of this compound in base?

A5: The primary degradation products from the Cannizzaro reaction are 4-(Oxazol-4-yl)benzyl alcohol (the reduction product) and the salt of 4-(Oxazol-4-yl)benzoic acid (the oxidation product).[7]

Diagram: Base-Mediated Degradation Pathway (Cannizzaro Reaction)

Base_Degradation Start 2x this compound Intermediate Tetrahedral Intermediate Start->Intermediate OH- (Strong Base) Products 4-(Oxazol-4-yl)benzyl alcohol (Reduction) 4-(Oxazol-4-yl)benzoate (Oxidation) Intermediate->Products Hydride Transfer

Caption: Disproportionation via the Cannizzaro reaction.

Q6: What are the recommended storage conditions to maximize the shelf-life of this compound?

A6: To ensure long-term stability, this compound should be protected from air, light, and moisture. Benzaldehydes are susceptible to air oxidation, which converts the aldehyde to the corresponding carboxylic acid.[13][14][15] It is recommended to store the compound in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C).

Troubleshooting Guide

Problem Probable Cause Suggested Solutions & Mitigation Strategies
Unexpected loss of starting material during an acid-catalyzed reaction (e.g., acetal formation). Acid-catalyzed hydrolysis of the oxazole ring. Concentrated or aqueous acids can readily cleave the heterocycle.[3]1. Use Milder Conditions: Opt for milder acid catalysts (e.g., pyridinium p-toluenesulfonate) or Lewis acids.2. Control Temperature: Perform the reaction at lower temperatures to reduce the rate of hydrolysis.3. Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to prevent water from acting as a nucleophile.4. Monitor Closely: Track the reaction's progress using TLC or HPLC to minimize exposure time to acidic media.
Low yield and formation of alcohol and carboxylic acid byproducts in a base-mediated reaction. Cannizzaro reaction. Strong aqueous bases promote the disproportionation of the aldehyde group.[7][10]1. Avoid Strong Aqueous Bases: If a base is required, consider non-nucleophilic, anhydrous bases (e.g., DBU, potassium carbonate in an anhydrous solvent).2. Aldehyde Protection: Protect the aldehyde group (e.g., as an acetal) before performing reactions that require basic conditions. The protecting group can be removed later under controlled, mild acidic conditions.3. Temperature Control: Run the reaction at the lowest feasible temperature to disfavor the Cannizzaro pathway.
Compound slowly turns into a white crystalline solid upon storage. Air Oxidation. The aldehyde is likely oxidizing to the corresponding carboxylic acid (4-(Oxazol-4-yl)benzoic acid).[13][15]1. Inert Atmosphere: Flush the storage container with an inert gas like argon or nitrogen before sealing.2. Proper Sealing: Use high-quality vials with PTFE-lined caps or parafilm to ensure an airtight seal.3. Refrigerate: Store the compound in a refrigerator or freezer to slow the rate of oxidation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure to experimentally determine the stability of this compound across a pH range.

Objective: To assess the stability of the target compound under hydrolytic stress conditions (acidic, basic, and neutral).

Materials:

  • This compound

  • Hydrochloric acid (1 N and 0.1 N)

  • Sodium hydroxide (1 N and 0.1 N)

  • Phosphate or other suitable buffers (pH 2 to 12)

  • Acetonitrile or Methanol (HPLC grade)

  • Deionized water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

  • Sample Preparation: For each condition, dilute the stock solution into the respective aqueous medium (e.g., 0.1 N HCl, pH 7 buffer, 0.1 N NaOH) to a final concentration of approximately 50 µg/mL.[6]

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.[6] Protect samples from light.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[6]

  • Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing the pH). Analyze the samples by a validated, stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.

Diagram: Workflow for Forced Degradation Study

Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Dilute into Stress Conditions (HCl, NaOH, Buffers) A->B C Incubate at 50°C (Protect from light) B->C D Withdraw Aliquots at Time Points (0-48h) C->D E Quench Reaction (Neutralize pH) D->E F Analyze via HPLC-UV E->F G Quantify Parent Compound & Identify Degradants F->G

Caption: Experimental workflow for stability testing.

References

  • Preparation of Benzaldehydes, Part 3:
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Can benzaldehyde be oxidised?. Quora.
  • Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Benchchem.
  • Oxazole – Knowledge and References. Taylor & Francis.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Oxazole. Wikipedia.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Oxazole.pdf. CUTM Courseware.
  • Isocyanide. Wikipedia.
  • Benzaldehyde. Sciencemadness Wiki.
  • Benzaldehyde | Aroma, Flavoring, Preserv
  • Benzaldehyde | C6H5CHO | CID 240. PubChem - NIH.
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol.
  • Cannizzaro reaction. Wikipedia.
  • Cannizzaro Reaction. Chemistry Steps.
  • Chemistry Cannizzaro Reaction Mechanism.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. Pharmaguideline.

Sources

Technical Support Center: Optimizing Reaction Yield for 4-(Oxazol-4-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-(Oxazol-4-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the technical knowledge and practical insights necessary to maximize your reaction yield and purity for this valuable building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of both an oxazole ring and a benzaldehyde moiety offers versatile handles for further chemical modifications. However, the synthesis of this molecule can present several challenges, leading to suboptimal yields and purification difficulties. This guide will address common issues encountered during two primary synthetic routes: the Van Leusen oxazole synthesis and the Suzuki-Miyaura cross-coupling reaction.

Part 1: Troubleshooting the Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct method to construct the oxazole ring from an aldehyde. In the context of this compound, this typically involves the reaction of terephthalaldehyde (or a protected precursor) with tosylmethyl isocyanide (TosMIC).[1][2]

Frequently Asked Questions (FAQs)

Q1: My Van Leusen reaction is showing low conversion of the starting aldehyde. What are the likely causes and how can I improve it?

A1: Low conversion in a Van Leusen reaction can stem from several factors. Here’s a systematic troubleshooting approach:

  • Base Strength and Stoichiometry: The reaction is initiated by the deprotonation of TosMIC, which requires a sufficiently strong base.[3]

    • Troubleshooting:

      • Ensure your base (commonly potassium carbonate or DBU) is fresh and anhydrous.

      • Increase the stoichiometry of the base incrementally (e.g., from 1.5 to 2.5 equivalents).

      • Consider switching to a stronger base like potassium tert-butoxide if using a less reactive aldehyde, but be mindful of potential side reactions.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.[4]

    • Troubleshooting:

      • If the reaction is sluggish at a lower temperature, gradually increase the reflux temperature. Methanol is a common solvent, so refluxing at its boiling point is a good starting point.[4][5]

  • Purity of TosMIC: TosMIC can degrade over time, especially if exposed to moisture.

    • Troubleshooting:

      • Use freshly purchased or properly stored TosMIC.

      • You can check the purity of your TosMIC by NMR.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate.

    • Troubleshooting:

      • Methanol is a standard solvent and generally works well.[4][5] In some cases, a mixture of a polar aprotic solvent like DMF with an alcohol can be beneficial.

Q2: I am observing the formation of significant side products in my Van Leusen reaction. What are they and how can I minimize them?

A2: The primary side products in a Van Leusen reaction often arise from the reactivity of the aldehyde starting material or the TosMIC anion.

  • Cannizzaro Reaction (with unprotected terephthalaldehyde): If you are using terephthalaldehyde directly, the basic conditions can promote a Cannizzaro reaction, where one molecule of the dialdehyde is reduced to an alcohol and the other is oxidized to a carboxylic acid.

    • Mitigation Strategy: Employ a mono-protected terephthalaldehyde derivative, such as 4-formylbenzaldehyde dimethyl acetal. The acetal protecting group is stable under the basic conditions of the Van Leusen reaction and can be easily removed in a subsequent acidic workup step.[6][7]

  • Formation of an Imidazole by-product: If ammonia or a primary amine is present as an impurity, it can react with the aldehyde to form an imine, which can then react with TosMIC to yield an imidazole derivative.[8]

    • Mitigation Strategy: Ensure all reagents and solvents are free from amine impurities. Use high-purity solvents and freshly opened reagents.

Experimental Protocol: Van Leusen Synthesis of this compound (via protected aldehyde)

Step 1: Synthesis of this compound Dimethyl Acetal

  • To a stirred solution of 4-formylbenzaldehyde dimethyl acetal (1 equivalent) and tosylmethyl isocyanide (1.1 equivalents) in dry methanol, add anhydrous potassium carbonate (2.0 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.[4][5]

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound dimethyl acetal.

Step 2: Deprotection to this compound

  • Dissolve the purified acetal in a mixture of acetone and 1M aqueous HCl.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Part 2: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

An alternative and powerful approach to synthesize this compound is through a Suzuki-Miyaura cross-coupling reaction. This typically involves coupling a 4-halo-oxazole (e.g., 4-bromooxazole) with 4-formylphenylboronic acid.[9]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is giving a low yield of the desired product. What are the key parameters to optimize?

A1: Low yields in Suzuki-Miyaura couplings are common and can often be overcome by systematic optimization of the reaction conditions.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for an efficient reaction.

    • Optimization Strategy:

      • Start with a common catalyst system like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos.[10]

      • If the reaction is still sluggish, consider using pre-catalysts which are more stable and form the active Pd(0) species more reliably.[10]

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Optimization Strategy:

      • Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[9]

      • The choice of base can be solvent-dependent. For instance, K₃PO₄ is often effective in ethereal solvents like 1,4-dioxane.[9]

  • Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Optimization Strategy:

      • A mixture of an organic solvent and water is often beneficial. Common systems include 1,4-dioxane/water, toluene/water, or DMF/water.[9]

      • Ensure the solvents are properly degassed to prevent oxidation of the catalyst and phosphine ligands.

  • Reaction Temperature: Most Suzuki couplings require heating.

    • Optimization Strategy:

      • Start with a temperature around 80-100 °C and adjust as needed. Monitor for decomposition of starting materials at higher temperatures.

Q2: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of my halo-oxazole. How can I suppress these side reactions?

A2: Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Mitigation Strategy:

      • Thoroughly degas all solvents and reagents by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

      • Maintain a positive pressure of an inert gas throughout the reaction.

  • Dehalogenation of the Halo-oxazole: This can occur via a competing reaction pathway.

    • Mitigation Strategy:

      • Optimize the ligand-to-palladium ratio. An excess of ligand can sometimes suppress dehalogenation.

      • Consider using a milder base.

Q3: The aldehyde group on my 4-formylphenylboronic acid seems to be reacting under the Suzuki conditions. Should I protect it?

A3: Yes, protecting the aldehyde group is a highly recommended strategy to avoid side reactions and improve the overall yield and purity of the final product. The aldehyde is susceptible to reactions under the basic and sometimes high-temperature conditions of the Suzuki coupling.[11]

  • Protecting Group Strategy:

    • Convert the aldehyde to an acetal, such as a dimethyl acetal or a cyclic acetal (e.g., from ethylene glycol). Acetals are stable to the basic conditions of the Suzuki reaction.[6][7]

    • The protected boronic acid derivative can then be used in the Suzuki coupling, and the acetal can be easily deprotected in a subsequent step using mild acidic conditions.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound (with protecting group)

Step 1: Suzuki-Miyaura Coupling

  • To a degassed mixture of 4-bromooxazole (1 equivalent), (4-(1,3-dioxolan-2-yl)phenyl)boronic acid (1.2 equivalents), and a suitable base (e.g., K₃PO₄, 2 equivalents) in a degassed solvent system (e.g., 1,4-dioxane/water 4:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Heat the reaction mixture under an inert atmosphere at 90-100 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 2: Deprotection

  • Follow the deprotection protocol outlined in the Van Leusen section.

Part 3: Purification and Characterization

Q: What are the best methods for purifying the final product, this compound?

A: The choice of purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often a highly effective method for obtaining high-purity crystalline material.[12][13]

    • Solvent Screening: Test the solubility of your crude product in various solvents at room and elevated temperatures. Good single solvents might include ethanol, isopropanol, or ethyl acetate. Mixed solvent systems like ethanol/water or ethyl acetate/hexane are also excellent candidates.[14]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[13]

  • Column Chromatography: If recrystallization is not effective or if impurities have similar solubility profiles, column chromatography on silica gel is the method of choice.[15]

    • Eluent System: A gradient of hexane and ethyl acetate is typically a good starting point for eluting compounds of this polarity.

Characterization:

  • ¹H and ¹³C NMR: Confirm the structure of the final product and assess its purity.

  • Mass Spectrometry: Determine the molecular weight of the compound.

  • Melting Point: A sharp melting point is an indicator of high purity.

Data Presentation & Visualization

Table 1: Troubleshooting Guide for Low Yield in Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution
Low ConversionInactive CatalystUse a fresh catalyst or a pre-catalyst. Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos).
Inappropriate BaseScreen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃).
Poor Solvent ChoiceTry different solvent systems (e.g., dioxane/water, toluene/water, DMF/water). Ensure proper degassing.
Insufficient TemperatureGradually increase the reaction temperature while monitoring for decomposition.
Significant Side ReactionsHomocouplingThoroughly degas all reagents and solvents. Maintain an inert atmosphere.
DehalogenationOptimize the ligand-to-palladium ratio. Consider a milder base.
Aldehyde ReactivityProtect the aldehyde as an acetal before the coupling reaction.
Diagrams

Diagram 1: Synthetic Routes to this compound

Synthetic_Routes cluster_0 Van Leusen Synthesis cluster_1 Suzuki-Miyaura Coupling Terephthalaldehyde_monoacetal Terephthalaldehyde monoacetal Protected_Product This compound (protected) Terephthalaldehyde_monoacetal->Protected_Product K2CO3, MeOH, Reflux TosMIC TosMIC TosMIC->Protected_Product Final_Product_VL This compound Protected_Product->Final_Product_VL Acidic Deprotection 4-Bromooxazole 4-Bromooxazole Protected_Product_SM This compound (protected) 4-Bromooxazole->Protected_Product_SM Pd Catalyst, Base Boronic_Acid 4-Formylphenylboronic acid (protected) Boronic_Acid->Protected_Product_SM Final_Product_SM This compound Protected_Product_SM->Final_Product_SM Acidic Deprotection

Caption: Overview of the two primary synthetic routes to this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Verify Purity of Starting Materials & Reagents Start->Check_Reagents Optimize_Conditions Systematically Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Analyze_Side_Products Identify Side Products by LC-MS or NMR Optimize_Conditions->Analyze_Side_Products Yield Still Low Purify Purify Product Optimize_Conditions->Purify Good Yield Implement_Strategy Implement Mitigation Strategy Analyze_Side_Products->Implement_Strategy Implement_Strategy->Optimize_Conditions Re-optimize

Sources

Technical Support Center: Troubleshooting 4-(Oxazol-4-yl)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-(Oxazol-4-yl)benzaldehyde is chemically deceptive. While it appears to be a simple biaryl system, the combination of a nucleophilic oxazole ring, an electrophilic aldehyde, and the specific regiochemistry (4-linkage) creates a "perfect storm" for low yields.

This guide addresses the three most common failure modes reported by researchers:

  • Regiochemical Errors: Accidental synthesis of the 5-isomer via Van Leusen chemistry.

  • Catalytic Failure: Protodeboronation and catalyst poisoning in Suzuki couplings.

  • Functional Group Incompatibility: Polymerization of the aldehyde during oxazole ring closure.

Module 1: The "Wrong Isomer" Trap (Van Leusen Warning)

User Complaint: "I reacted terephthalaldehyde with TosMIC and obtained a product with the correct mass, but the NMR is slightly off. The yield is also low."

Diagnosis: You likely synthesized 4-(oxazol-5-yl)benzaldehyde , not the 4-isomer.[1] The classic Van Leusen reaction (Aldehyde + TosMIC + Base) exclusively yields 5-substituted oxazoles .[1] To synthesize the 4-substituted isomer required for your target, you cannot use the standard aldehyde-TosMIC route.

Corrective Protocol: If you require the 4-(oxazol-4-yl) connectivity, you must switch to one of the following strategies:

  • Cyclization: From

    
    -bromoacetophenone derivatives.
    
  • Cross-Coupling: Suzuki-Miyaura coupling of 4-halooxazole.

Module 2: Troubleshooting Suzuki-Miyaura Coupling

Context: This is the most modern route. Typically involves reacting 4-formylphenylboronic acid with 4-iodooxazole (or 4-bromooxazole).[1]

Common Failure Mode: Low yield (<30%) due to Protodeboronation and Catalyst Poisoning .[1] Heterocyclic boronic acids are notoriously unstable, and the oxazole nitrogen can bind to Palladium, shutting down the catalytic cycle.

Step-by-Step Troubleshooting Guide
VariableStandard Condition (Fail)Optimized Condition (Pass)Technical Rationale
Base

or

(Aq)
KF or CsF (Anhydrous)Aqueous bases promote protodeboronation of the heteroaryl ring.[1] Fluoride bases activate the boronate without water.
Catalyst


or

+ XPhos
Monodentate phosphines (

) are easily displaced by the oxazole nitrogen.[1] Bidentate (dppf) or bulky ligands (XPhos) prevent this poisoning.[1]
Solvent DMF or Toluene/WaterDioxane or THF (Dry)DMF can decompose at high temps to form dimethylamine, which reacts with the aldehyde.[1]
Temp Reflux (

)

High temperatures accelerate aldehyde oxidation and boronic acid decomposition.[1]
Visualizing the Failure: The Catalytic "Death" Cycle

SuzukiFailure cluster_cycle Catalytic Cycle & Failure Points cluster_fail Yield Killers Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Poison Catalyst Poisoning: Oxazole N binds Pd Pd0->Poison Inadequate Ligand TransMet Transmetallation (Ar-Pd-X + Ar'-B) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBor Protodeboronation: Ar-B(OH)2 -> Ar-H TransMet->DeBor Aqueous Base/High T RedElim->Pd0 caption Fig 1. Competitive inhibition pathways in oxazole cross-coupling.

Module 3: Troubleshooting Cyclization (The "Classical" Route)

Context: Synthesis via the Bredereck or Robinson-Gabriel type cyclization. Precursor: 4-(2-bromoacetyl)benzaldehyde + Formamide (or Ammonium Formate).[1]

Common Failure Mode: Aldehyde Polymerization .[1] The conditions required to close the oxazole ring (high heat, acid/amide presence) are incompatible with a free aldehyde group.[1] The aldehyde will react with the nitrogen source to form imines/polymers before the oxazole forms.

The "Self-Validating" Protocol

You must use a protecting group strategy. Attempting this on the free aldehyde is a guaranteed yield killer.

Step 1: Protection Convert 4-(2-bromoacetyl)benzaldehyde to its diethyl acetal .[1]

  • Reagents: Triethyl orthoformate,

    
    , catalytic 
    
    
    
    .[1]
  • Checkpoint: NMR must show disappearance of the CHO peak (~10 ppm) and appearance of the acetal CH (~5.5 ppm).

Step 2: Cyclization React the acetal-protected bromoketone with Formamide/Ammonium Formate.

  • Conditions:

    
    , neat or in acetic acid.[1]
    
  • Result: Formation of the oxazole ring.[2][3][4][5][6][7] The acetal is generally stable to basic formamide but may hydrolyze if acetic acid is used (which is actually desirable here).[1]

Step 3: Deprotection (If not auto-deprotected) [1]

  • Reagents: Dilute

    
     or 
    
    
    
    in Acetone/Water.[1]
  • Critical Warning: Oxazoles can be acid-sensitive.[6] Do not use concentrated mineral acids and heat. Use mild hydrolysis at Room Temperature.

Module 4: Purification & Stability FAQs

Q: My product disappears on the silica column. Where did it go? A: Oxazoles are weakly basic.[1][7] Silica gel is slightly acidic.[1] Your product is likely protonating and sticking to the baseline.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample.[1] Use an eluent containing 1%

    
    .
    

Q: The aldehyde peak in NMR is small, and I see a broad peak at 11-12 ppm. A: Your aldehyde has oxidized to the carboxylic acid (4-(oxazol-4-yl)benzoic acid).[1]

  • Cause: Air exposure during workup or old benzaldehyde starting material.[1]

  • Fix: Perform all workups under

    
    . If the acid is present, wash the organic layer with saturated 
    
    
    
    to remove it.

Q: Can I use the Van Leusen method if I use a nitrile instead? A: Yes. Reacting Terephthalaldehyde mono-acetal with TosMIC typically gives the 5-substituted oxazole. However, reacting a benzonitrile derivative with an isocyanide is a different pathway.[1] Stick to the Suzuki or Protected Cyclization routes for the highest probability of success for the 4-isomer.

References

  • Suzuki-Miyaura Coupling Mechanisms & Optimization: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Van Leusen Oxazole Synthesis (Regioselectivity Warning): Van Leusen, A. M., et al. (1972).[1] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes and ketones. Tetrahedron Letters, 13(23), 2367-2368. [Link]

  • Protodeboronation of Heterocyclic Boronic Acids: Cox, P. A., et al. (2010).[1] Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10821–10829. [Link]

Sources

How to improve the solubility of "4-(Oxazol-4-yl)benzaldehyde" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

User Query: "How do I improve the solubility of 4-(Oxazol-4-yl)benzaldehyde in organic solvents?"

The Core Challenge: Dissolving This compound presents a "dual-personality" problem. The molecule contains a lipophilic aromatic core (benzene ring) and two polar, reactive handles: the aldehyde (electrophilic) and the oxazole (basic nitrogen heterocycle).

  • Lattice Energy Barrier: The planarity of the phenyl-oxazole system encourages strong

    
    -
    
    
    
    stacking, creating a stable crystal lattice that resists dissolution in non-polar solvents.
  • Dipole Interactions: The oxazole ring has a significant dipole, requiring solvents with moderate polarity to disrupt intermolecular forces.

This guide provides a validated solubility matrix, troubleshooting workflows for "oiling out," and protocols for recrystallization.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the oxazole-benzaldehyde scaffold.

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Halogenated Dichloromethane (DCM)Excellent Best for initial dissolution and extraction.[1] Disrupts

-stacking effectively.
Halogenated Chloroform (

)
Excellent Alternative to DCM; slightly higher boiling point allows for gentle heating.[1]
Esters Ethyl Acetate (EtOAc)Good (Hot) Primary choice for recrystallization. Moderate solubility at RT; high solubility at reflux.[1]
Polar Aprotic DMSO / DMFHigh "Nuclear option."[1] Dissolves almost anything but difficult to remove.[1] Use only if necessary for reactions.
Alcohols Methanol / EthanolModerate Warning: Avoid acidic conditions to prevent acetal formation.[1] Good for recrystallization if EtOAc fails.[1]
Aromatics TolueneLow-Moderate Useful for high-temperature recrystallization.[1] Requires heating to

to break lattice energy.[1]
Alkanes Hexanes / HeptanePoor Anti-solvent. Use only to precipitate the product from DCM or EtOAc.[1]

Troubleshooting Workflow: The "Oiling Out" Phenomenon

A common issue with low-melting aromatic aldehydes is "oiling out" (forming a separate liquid phase instead of crystals) during purification.[1] This occurs when the compound's melting point is lower than the solvent's boiling point, or when the solution is cooled too rapidly.

Diagnostic & Resolution Diagram

Solubility_Workflow Start Start: Solid Sample Solvent_Check Select Solvent (DCM/EtOAc) Start->Solvent_Check Dissolve Dissolves at RT? Solvent_Check->Dissolve Heat Heat to Reflux Dissolve->Heat No Success Clear Solution Dissolve->Success Yes Check_Oil Did it Oil Out? Heat->Check_Oil Check_Oil->Success No (Clear hot solution) Seed Add Seed Crystal / Scratch Glass Check_Oil->Seed Yes (Two liquid layers) Cosolvent Add Polar Co-solvent (MeOH) Success->Cosolvent If precipitation fails Seed->Success Slow Cool

Figure 1: Decision tree for managing solubility and phase separation issues.[1]

Validated Experimental Protocols

Protocol A: Dissolution for Reaction (High Concentration)

Use this when preparing the reagent for Suzuki couplings or condensations.

  • Solvent Choice: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Ratio: 10 mL solvent per 1 g of this compound.

  • Agitation:

    • If solid remains, sonicate for 5 minutes at room temperature.[1] Sonication breaks micro-crystalline aggregates that stirring cannot.[1]

  • Atmosphere: Flush with Nitrogen/Argon.[1]

    • Why? Aldehydes oxidize to carboxylic acids (benzoic acid derivatives) in air.[1] The acid impurity significantly alters solubility, often making the sample less soluble in organic solvents.

Protocol B: Recrystallization (Purification)

Use this to purify crude material.[1][2]

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (approx. 5 mL/g).[1]

  • Heating: Heat to reflux (

    
    ). If solid remains, add Ethanol  dropwise until clear.[1]
    
    • Note: Do not use Methanol if the solution is acidic, as the aldehyde will convert to a dimethyl acetal [1].

  • Precipitation: Remove from heat. While still hot, add Hexane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to clear the solution again.

  • Crystallization: Wrap the flask in a towel to ensure slow cooling to room temperature.

    • Critical Step: If oil droplets form, reheat to dissolve and scratch the inner glass surface with a spatula to induce nucleation.

Frequently Asked Questions (FAQs)

Q1: Why does my sample dissolve in Toluene when hot, but crash out immediately upon cooling? A: This is due to


-

stacking
.[1] The planar oxazole and benzene rings stack like plates.[1] Toluene (aromatic) disrupts this stacking at high temperatures, but as thermal energy decreases, the "like-dissolves-like" interaction between the solvent and solute is overpowered by the crystal lattice energy of the solute itself [2]. Fix: Add 10% THF to the Toluene to maintain solubility at lower temperatures.

Q2: Can I use Acetone? A: Proceed with caution. While Acetone dissolves the compound well, it is an enolizable ketone. In the presence of any trace base (often used in oxazole synthesis), Acetone can undergo an Aldol Condensation with your aldehyde group, destroying your sample. Stick to non-enolizable solvents like EtOAc or DCM.[1]

Q3: My sample is not dissolving in DCM, which you rated "Excellent." Why? A: You likely have a salt contaminant .[1] If the oxazole nitrogen was protonated during workup (e.g., using HCl), you have the hydrochloride salt.

  • Test: Take a small aliquot, add water and saturated

    
    , then extract with DCM. If the organic layer now contains your product, your original sample was the salt form.
    

References

  • BenchChem Technical Support. (2025).[1][2] Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for 4-(4-Pyridyl)benzaldehyde (Analogous Structure). Retrieved from [1]

  • Royal Society of Chemistry. (2023).[1] Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.[1] Organic & Biomolecular Chemistry.[1][3][4][5][6] Retrieved from [1]

Sources

Technical Support Center: "4-(Oxazol-4-yl)benzaldehyde" Handling and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for "4-(Oxazol-4-yl)benzaldehyde." This molecule is a valuable building block in pharmaceutical and materials science research, prized for its unique combination of an aromatic aldehyde and an oxazole moiety.[1] However, its reactivity can present challenges, particularly concerning stability and the propensity for self-reaction or dimerization.

This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the potential issues and to offer robust, field-proven strategies for prevention and troubleshooting. Our goal is to help you improve experimental success rates by anticipating and mitigating common side reactions.[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by users of this compound.

Q1: I'm observing a significant loss of my starting material during my reaction, and a new, less-polar spot has appeared on my TLC plate. What is likely happening?

A: This is a classic indicator of a self-reaction, often referred to as dimerization or condensation. Aldehydes are inherently reactive and can react with themselves, especially under non-optimal conditions.[4] For an aromatic aldehyde like this compound, which lacks α-hydrogens, several pathways are possible:

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.[5][6][7] This is a common side reaction for aldehydes without enolizable protons.[8]

  • Benzoin Condensation: This is a coupling reaction between two aromatic aldehydes, typically catalyzed by a nucleophile like cyanide or a thiazolium salt, to form an α-hydroxyketone.[9][10][11][12][13][14]

  • Oxazole Ring-Mediated Reactions: The oxazole ring itself is basic and can be susceptible to cleavage under strongly acidic or basic conditions, potentially leading to complex decomposition pathways.[15][16][17]

The key takeaway is that exposure to strong bases, certain nucleophiles, or harsh pH conditions can catalyze these unwanted side reactions.

Q2: What is the most probable degradation pathway for this compound under standard reaction conditions?

A: The most probable non-photolytic degradation pathway is a base-catalyzed self-reaction. Given that the molecule is a benzaldehyde derivative, it does not have α-hydrogens on the benzene ring, making a standard aldol condensation impossible. Therefore, the Cannizzaro reaction is a primary suspect if the reaction medium is basic (e.g., using NaOH, KOH, or even strong amine bases).[18]

  • Causality: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one aldehyde molecule. The resulting intermediate then transfers a hydride to a second aldehyde molecule, completing the redox process.[7] The oxazole ring is generally stable under moderately acidic or basic conditions but can be compromised by extremes.[16]

Q3: How can I definitively confirm that dimerization or another self-reaction is occurring in my sample?

A: A combination of analytical techniques is the most effective way to identify unexpected products. It is best practice to combine chromatographic separation with spectroscopic analysis.

Analytical TechniqueWhat to Look For
¹H-NMR Spectroscopy Disappearance or significant decrease in the integration of the characteristic aldehyde proton signal (typically δ 9-10 ppm). Appearance of new, complex signals in the aromatic and aliphatic regions.
Mass Spectrometry (MS) The appearance of a molecular ion peak corresponding to approximately twice the molecular weight of the starting material (M.W. of monomer ≈ 187.18 g/mol ). For a Cannizzaro reaction, you would look for the masses of the corresponding alcohol and carboxylic acid.
HPLC A decrease in the peak area of the starting material over time and the emergence of one or more new peaks, which can be quantified.[19][20][21][22]
IR Spectroscopy A significant reduction in the intensity of the aldehyde C=O stretching band (around 1700 cm⁻¹).[23] The appearance of a broad O-H stretch (around 3200-3500 cm⁻¹) could indicate alcohol or carboxylic acid formation.

Q4: What are the optimal long-term storage conditions for this compound?

A: Proper storage is the first and most critical step in preventing degradation. Aldehydes are sensitive to air, light, and temperature.[4][24]

ParameterRecommended ConditionRationale
Temperature 0–8°C or lower (-20°C for aliquots)Reduces molecular motion and slows the rate of potential self-reactions.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to the corresponding carboxylic acid.
Light Amber vial or protection from lightPrevents potential photochemically induced radical reactions.[25][26]
Container Tightly sealed, low-binding tubesPrevents exposure to atmospheric moisture and oxygen.[25]
Section 2: Troubleshooting & Prevention Protocols

This section provides actionable, step-by-step guides to minimize dimerization and degradation.

Guide 1: Protocol for Optimal Storage and Handling
  • Upon Receipt: Immediately transfer the manufacturer's container to a desiccator inside a refrigerator (0-8°C).

  • Aliquot for Use: To prevent contamination of the bulk supply and degradation from repeated freeze-thaw cycles, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox).[4]

  • Inerting: Use dry argon or nitrogen to flush the headspace of each aliquot vial before sealing.

  • Sealing and Labeling: Seal vials tightly with high-quality caps. Label clearly with the compound name, date, and storage conditions.

  • Long-Term Storage: For long-term storage, place the sealed and inerted aliquots in a -20°C freezer.[25]

Guide 2: Protocol for Minimizing Side Reactions during Experiments

This protocol assumes you are using this compound as an electrophile.

  • Reaction Setup: Assemble your glassware and ensure it is thoroughly flame- or oven-dried to remove all traces of water.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of dry argon or nitrogen.

  • Solvent: Use anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene) from a reliable source or a solvent purification system.

  • Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 0°C or -78°C) before adding the aldehyde.

  • Slow Addition: Dissolve the this compound in your anhydrous solvent. Add this solution dropwise (e.g., via a syringe pump) to the reaction mixture containing your nucleophile.

    • Causality: This is the most critical step. By adding the aldehyde slowly, you keep its instantaneous concentration low, which kinetically disfavors the second-order self-reaction and favors the desired reaction with your (likely more abundant) nucleophile.

  • Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times or excessive heating.

Guide 3: The Aldehyde Protection Strategy (Acetal Formation)

When a planned reaction involves harsh basic, nucleophilic, or reductive conditions that the aldehyde cannot tolerate, the best strategy is to protect it as an acetal.[27][28][29][30][31] Acetals are stable to these conditions but can be easily removed later.[32][33][34][35]

Step A: Protection Protocol (Example with Ethylene Glycol)

  • To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M) add ethylene glycol (1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture.

    • Causality: The reaction to form an acetal is an equilibrium.[36] By removing the water produced during the reaction using the Dean-Stark trap, the equilibrium is driven towards the product (Le Châtelier's principle).

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction, quench with a mild base (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry, and purify. The resulting acetal is now robust for subsequent reaction steps.

Step B: Deprotection Protocol

  • Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1).

  • Add a catalytic amount of a strong acid (e.g., p-TSA or dilute HCl).

  • Stir the reaction at room temperature, monitoring by TLC for the reappearance of the aldehyde.

  • Upon completion, neutralize the acid, remove the acetone under reduced pressure, and extract the desired aldehyde product.

Section 3: Visual Guides
Diagram 1: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues with this compound.

troubleshooting_workflow start Problem Encountered: Low Yield / Impure Product check_purity Is the starting material pure? (Check by NMR/LCMS) start->check_purity purify Purify starting material (Chromatography/ Recrystallization) check_purity->purify No check_storage Were storage conditions optimal? (See Table 1) check_purity->check_storage Yes review_protocol Review Reaction Protocol purify->review_protocol check_storage->purify No, likely degraded check_storage->review_protocol Yes conditions Were conditions anhydrous and under inert gas? review_protocol->conditions slow_addition Was aldehyde added slowly to the reaction mixture? ph_check Was a strong base or acid used? slow_addition->ph_check Yes end_good Problem Solved slow_addition->end_good No. Implement slow addition and re-run. conditions->slow_addition Yes conditions->end_good No. Correct setup and re-run. protect Consider Acetal Protection Strategy (Guide 3) ph_check->protect Yes, and it's unavoidable ph_check->end_good No. Re-evaluate base/ acid choice if possible. protect->end_good

Caption: A decision tree for troubleshooting experiments.

Diagram 2: Cannizzaro Reaction Pathway

This diagram illustrates a potential self-reaction pathway for this compound in the presence of a strong base.

cannizzaro_pathway cluster_reactants Reactants cluster_products Products aldehyde1 Aldehyde (Molecule 1) intermediate Tetrahedral Intermediate aldehyde1->intermediate aldehyde2 Aldehyde (Molecule 2) alcohol Corresponding Alcohol (Reduction Product) aldehyde2->alcohol base Strong Base (OH⁻) base->aldehyde1 1. Nucleophilic Attack acid Carboxylate Salt (Oxidation Product) intermediate->aldehyde2 2. intermediate->acid hydride_transfer Hydride (H⁻) Transfer

Caption: Simplified Cannizzaro reaction mechanism.

Section 4: References
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.

  • Tantray, M. A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. Retrieved February 6, 2026, from [Link]

  • Zaragoza Dörwald, F. (n.d.). Book Review: Side Reactions in Organic Synthesis. Wiley-VCH. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved February 6, 2026, from [Link]

  • ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoin Condensation. Retrieved February 6, 2026, from [Link]

  • YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2012, June 28). An Overview of the Chemistry and Biology of Reactive Aldehydes. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (n.d.). Benzoin condensation. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved February 6, 2026, from [Link]

  • SlideShare. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 6, 2026, from [Link]

  • JoVE. (2025, May 22). Video: Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved February 6, 2026, from [Link]

  • Chemcess. (2024, August 18). Benzaldehyde Condensation. Retrieved February 6, 2026, from [Link]

  • Wiley-VCH. (n.d.). Side Reactions in Organic Synthesis. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved February 6, 2026, from [Link]

  • YouTube. (2019, January 8). aldehyde-to-acetal mechanism. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved February 6, 2026, from [Link]

  • YouTube. (2020, July 22). Benzoin Condensation. Retrieved February 6, 2026, from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved February 6, 2026, from [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 6, 2026, from [Link]

  • Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved February 6, 2026, from [Link]

  • Allen. (n.d.). Cannizzaro Reaction Mechanism. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2017, August 28). The self-condensation of a derivative of o-aminobenzaldehyde. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Retrieved February 6, 2026, from [Link]

  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction. Retrieved February 6, 2026, from [Link]

  • YouTube. (2021, April 19). Protecting Groups - Ketones and Aldehydes. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2025, August 6). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved February 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 4-(4-Pyridyl)benzaldehyde. Retrieved February 6, 2026, from [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved February 6, 2026, from [Link]

  • Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved February 6, 2026, from [Link]

  • Needle.Tube. (n.d.). Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices. Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-(Oxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Oxazol-4-yl)benzaldehyde. This versatile building block is pivotal in medicinal chemistry and materials science, yet its unique structure—featuring both a reactive aldehyde and a potentially coordinating oxazole ring—presents distinct challenges in catalyst selection and reaction optimization. This guide is structured to provide direct, experience-driven answers to common issues, moving beyond simple protocols to explain the underlying chemical principles.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound. Each answer provides a diagnostic approach and actionable solutions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is sluggish or failing completely. What is the likely cause and how can I fix it?

A1: The most probable cause is catalyst poisoning by the nitrogen atom of the oxazole ring.

Causality & Expertise: The lone pair of electrons on the oxazole nitrogen can coordinate strongly to the palladium center. This coordination occupies the metal's open sites, preventing the catalytic cycle (oxidative addition, transmetalation, reductive elimination) from proceeding efficiently and leading to catalyst deactivation.[1][2] This issue is a well-documented challenge when working with N-heterocyclic substrates in cross-coupling chemistry.[2]

Troubleshooting Workflow:

G cluster_solutions Solutions cluster_details Implementation Details start Reaction Failure: Low or No Conversion cause Primary Suspect: Catalyst Poisoning by Oxazole-N start->cause sol1 Solution A: Change Ligand cause->sol1 Is standard ligand (e.g., PPh3) used? sol2 Solution B: Increase Catalyst Loading cause->sol2 Is conversion just slow, not zero? sol3 Solution C: Check Reagent Purity cause->sol3 Have all other causes been ruled out? detail1 Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These sterically shield Pd and favor the catalytic cycle. sol1->detail1 detail2 Incrementally increase loading from 1-2 mol% to 3-5 mol%. This compensates for the portion of catalyst that is deactivated. sol2->detail2 detail3 Ensure starting material and solvents are free of sulfur or other high-affinity impurities. sol3->detail3

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Experimental Protocol: Mitigating Catalyst Poisoning in a Suzuki-Miyaura Coupling

This protocol assumes the coupling of a halogenated derivative, 4-(Oxazol-4-yl)aryl-X, with a boronic acid.

  • Reagent Preparation: Rigorously dry all solvents and reagents. Ensure the boronic acid is pure and the base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and dried. Impurities in starting materials can exacerbate catalyst issues.[3][4]

  • Vessel Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Premixing: In a separate, inert-atmosphere glovebox, prepare the catalyst system. Instead of a standard catalyst like Pd(PPh₃)₄, use a more robust pre-catalyst.

    • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)

    • Ligand: SPhos (6.5 mol%)

  • Reaction Assembly: Add the catalyst/ligand mixture to the Schlenk flask. Backfill with argon three times.

  • Solvent Addition: Add anhydrous solvent (e.g., Dioxane/H₂O or Toluene) via cannula.

  • Execution: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.

Q2: I am trying to reduce the aldehyde to an alcohol, but I'm getting low yields and multiple side products. How can I improve chemoselectivity?

A2: Use a mild, chemoselective reducing agent like Sodium Borohydride (NaBH₄) under controlled temperature conditions.

Causality & Expertise: The aldehyde group is highly susceptible to reduction. However, harsh reducing agents (e.g., LiAlH₄) or aggressive conditions could potentially interact with or cleave the oxazole ring, which can be labile under certain acidic or basic conditions.[5] Sodium borohydride is an ideal choice because it selectively reduces aldehydes and ketones without affecting most other functional groups, including stable aromatic heterocycles.[5]

Catalyst/Reagent Comparison

ReagentConditionsSelectivity for AldehydeRisk to Oxazole Ring
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTExcellentVery Low
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, 0 °C; acidic workupHigh (less selective)Moderate (risk of ring opening)
Catalytic Hydrogenation (H₂/Pd-C) H₂ balloon, Methanol, RTGoodLow (can be slow)

Experimental Protocol: Selective Aldehyde Reduction [5]

  • Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution in an ice bath to 0 °C. This is critical to control the exothermic reaction and prevent side-product formation.[5]

  • Reagent Addition: Slowly add Sodium Borohydride (NaBH₄) (1.1-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.

  • Quenching: Cool the flask back to 0 °C and slowly quench the excess NaBH₄ by adding deionized water dropwise.

  • Workup & Extraction: Adjust the pH to ~7 with 1 M HCl.[5] Remove most of the methanol via rotary evaporation. Add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting [4-(Oxazol-4-yl)phenyl]methanol can be purified by recrystallization or silica gel chromatography if necessary.[5]

Part 2: Frequently Asked Questions (FAQs)

This section provides direct guidance on catalyst selection for specific, common transformations.

Q3: What is the best catalyst for a Knoevenagel condensation with this compound?

A3: A weak amine base, such as piperidine or pyridine, is the standard and most effective catalyst.

Mechanistic Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (e.g., malononitrile, diethyl malonate) to the aldehyde, followed by dehydration.[6] The amine catalyst performs two roles: it first deprotonates the active methylene compound to form a resonance-stabilized enolate, and then it can activate the aldehyde by forming an iminium ion, which is more electrophilic than the carbonyl itself.[7] A strong base is avoided as it could induce self-condensation of the aldehyde.[6]

Caption: Key roles of the amine catalyst in Knoevenagel condensation.

Recommended Catalyst System:

  • Catalyst: Piperidine (0.1 eq.) with a catalytic amount of acetic acid.

  • Solvent: Toluene or Benzene, with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.

  • Temperature: Reflux (80-110 °C).

Q4: What are the critical parameters for a successful Wittig reaction with this substrate?

A4: The most critical parameter is the rigorous exclusion of moisture and air during the formation of the phosphorus ylide (Wittig reagent).

Expertise & Causality: The Wittig reaction converts the aldehyde to an alkene using a phosphorus ylide.[8] This ylide is typically generated by deprotonating a phosphonium salt with a very strong, non-nucleophilic base like n-butyllithium (n-BuLi).[9][10] Strong bases like n-BuLi are extremely sensitive to water and will be quenched, preventing ylide formation and halting the reaction.

Experimental Protocol: Wittig Olefination

  • Ylide Formation (Under Inert Atmosphere):

    • Flame-dry a Schlenk flask containing a stir bar and allow it to cool under a stream of dry argon or nitrogen.

    • Add the desired phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 eq.) to the flask.

    • Add anhydrous tetrahydrofuran (THF) via cannula.

    • Cool the suspension to 0 °C (or -78 °C for less stable ylides).

    • Slowly add n-BuLi (1.05 eq.) dropwise via syringe. A distinct color change (often to deep orange or yellow) indicates ylide formation. Stir for 30-60 minutes.

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq.) in a separate flame-dried flask with anhydrous THF.

    • Slowly add the aldehyde solution to the cold ylide solution via cannula.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract with diethyl ether or ethyl acetate. The byproduct, triphenylphosphine oxide, can often be challenging to remove completely and may require careful column chromatography for purification.

Q5: For a Sonogashira coupling with a halogenated this compound derivative, what catalyst system is recommended?

A5: A standard Sonogashira system of a palladium catalyst and a copper(I) cocatalyst is used, but with careful selection of ligands and conditions to overcome potential poisoning.

Mechanistic Rationale: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalytic system.[11] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[11] As with the Suzuki reaction, the oxazole nitrogen can inhibit the palladium catalyst.

Recommended Catalyst System: [12][13]

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2-3 mol%) or Pd(PPh₃)₄ (2-3 mol%).

  • Copper Cocatalyst: Copper(I) Iodide (CuI) (4-5 mol%).

  • Base: A strong amine base like triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as the solvent.

  • Conditions: Anhydrous and anaerobic (inert atmosphere) conditions are crucial. The reaction is typically run at room temperature to 60 °C.

Troubleshooting Tip: If the reaction stalls, consider a copper-free Sonogashira protocol. These often employ more robust palladium catalysts with specialized ligands (such as Buchwald's biarylphosphine ligands) and can sometimes be less susceptible to N-heterocycle inhibition.[13]

References

  • BenchChem. (2025). Application Note and Protocol: Selective Reduction of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. BenchChem Technical Documents.
  • The Organic Chemistry Tutor. (2021).
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Reactions with 5-Chlorobenzo[d]oxazole-2-carbaldehyde. BenchChem Technical Documents.
  • D’hooge, M., & De Kimpe, N. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. [Link]

  • BenchChem. (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis. BenchChem Technical Documents.
  • Reddit User Discussion. (2023). What are some common causes of low reaction yields?. r/Chempros on Reddit. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • University of Massachusetts Boston. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UMass Boston ScholarWorks. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Zhu, Y., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances. [Link]

Sources

Validation & Comparative

Comparing reactivity of "4-(Oxazol-4-yl)benzaldehyde" with other heteroaromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Oxazol-4-yl)benzaldehyde represents a distinct class of "biaryl-like" heterocyclic aldehydes. Unlike simple benzaldehyde, the attached oxazole ring functions as a significant electron-withdrawing group (EWG) , activating the aldehyde carbonyl toward nucleophilic attack.

In drug discovery, this molecule is a critical scaffold for introducing the oxazole moiety—a pharmacophore known for improving metabolic stability and water solubility compared to phenyl rings. However, its reactivity profile is distinct from its closest analog, 4-(pyridin-4-yl)benzaldehyde , particularly regarding acid stability.

Key Takeaway: This aldehyde is more reactive than benzaldehyde in condensation reactions (Knoevenagel, Schiff base formation) but requires careful handling in strongly acidic media to prevent oxazole ring opening.

Electronic Profiling & Structural Analysis[1]

To predict reactivity, we must quantify the electronic influence of the substituent at the para position relative to the aldehyde.

Comparative Electronic Landscape

The reactivity of the aldehyde carbonyl is dictated by the electrophilicity of the carbonyl carbon.[1] This is modulated by the substituent's Inductive (


) and Resonance (

) effects.[2]
CompoundSubstituentElectronic NatureEst.[1][2][3][4][5] Hammett

Reactivity Prediction
Benzaldehyde -HNeutral0.00Baseline
4-(Oxazol-4-yl) -OxazoleEWG (-I, -M) ~0.4 - 0.6*Activated (Fast)
4-(Pyridin-4-yl) -PyridineStrong EWG (-I, -M)0.94 (as Py)Highly Activated
4-Nitro -NO

Strongest EWG0.78Very Fast
4-Methoxy -OMeEDG (+M)-0.27Deactivated (Slow)

*Note: While specific


 values for oxazol-4-yl are rare in literature, structural analogy to 3-pyridyl (

) and thiazolyl groups suggests a moderate-to-strong electron-withdrawing character due to the electronegative oxygen and imine nitrogen.
Mechanistic Insight

The oxazole ring at the 4-position exerts a pulling effect on the benzene


-system.
  • Inductive Effect (-I): The electronegative Oxygen (O1) and Nitrogen (N3) atoms in the oxazole ring pull electron density through the

    
    -bond framework.
    
  • Resonance Effect (-M): The

    
    -deficient nature of the oxazole ring allows it to accept electron density from the benzene ring, further destabilizing the aldehyde carbonyl and making it more susceptible to nucleophiles.
    

ElectronicEffects cluster_0 Activation Mechanism Benz Benzene Ring Aldehyde Aldehyde (-CHO) Electrophilic Center Benz->Aldehyde Electron Density Depletion Oxazole Oxazol-4-yl Group (Electron Withdrawing) Oxazole->Benz Inductive Pull (-I) Nucleophile Nucleophile (Amine/Enolate) Nucleophile->Aldehyde Accelerated Attack

Figure 1: Electronic activation of the aldehyde by the oxazole ring facilitates nucleophilic attack.

Reactivity Comparison & Protocols

A. Reductive Amination (The "Workhorse" Reaction)

Context: Used to couple the aldehyde with amines to form secondary/tertiary amines.

  • VS Benzaldehyde: this compound forms imines faster due to higher electrophilicity. Equilibrium shifts more readily to the imine intermediate.

  • VS 4-(Pyridin-4-yl)benzaldehyde: Both are fast. However, the basicity of the oxazole nitrogen (

    
     for conjugate acid) is much lower than pyridine (
    
    
    
    ). This means oxazole is less likely to poison Lewis Acid catalysts (like Ti(OiPr)
    
    
    ) compared to pyridine analogs.
Protocol: Reductive Amination with Secondary Amines

Reagents: this compound (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)


 (1.5 equiv), DCE (Dichloroethane).
  • Imine Formation: Dissolve aldehyde (1.0 mmol) and amine (1.1 mmol) in DCE (5 mL).

    • Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA. For this activated aldehyde, Ti(OiPr)

      
       is rarely needed unless the amine is sterically hindered.
      
  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in one portion. Stir at RT for 2–4 hours.
    
    • Observation: Reaction is typically complete by TLC (disappearance of aldehyde) faster than electron-rich analogs (e.g., 4-methoxybenzaldehyde).

  • Quench: Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Purification: The oxazole is weakly basic; the product can often be purified by standard silica chromatography. Avoid strong cation exchange (SCX) cartridges if the product's

    
     is low, as the oxazole might not bind effectively.
    
B. Knoevenagel Condensation

Context: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

  • Reactivity: High. The electron-withdrawing oxazole stabilizes the tetrahedral intermediate and facilitates water elimination.

  • Comparison: this compound > Benzaldehyde >> 4-Methoxybenzaldehyde.

Protocol: Condensation with Malononitrile
  • Mix aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in Ethanol (3 mL).

  • Add catalytic Piperidine (5 mol%).

  • Result: Precipitation of the benzylidene product often occurs within minutes at RT due to the activated nature of the aldehyde. Heating to reflux ensures 100% conversion in <30 mins.

C. Stability & Oxidation (The "Achilles Heel")

Unlike phenyl or pyridine rings, the oxazole ring is a 1,3-azole which can undergo ring opening (hydrolysis) under harsh acidic conditions, forming


-acylamino ketones.[4]
  • Avoid: Jones Oxidation (CrO

    
    /H
    
    
    
    SO
    
    
    ) or harsh acidic hydrolysis of acetals.
  • Preferred Oxidation (Aldehyde

    
     Acid):  Pinnick Oxidation (NaClO
    
    
    
    , NaH
    
    
    PO
    
    
    ). This mild condition (pH ~3-4) preserves the oxazole ring while quantitatively converting the aldehyde to the carboxylic acid.

Experimental Decision Matrix

Use this table to select the right conditions for this compound.

Reaction TypeRecommended ReagentWhy?Comparator Note
Reductive Amination NaBH(OAc)

/ DCE
Mild, selective for aldehydes.Faster than Benzaldehyde; less catalyst poisoning than Pyridine.
Oxidation to Acid Pinnick (NaClO

)
Buffers pH (3-5); prevents ring opening.KMnO

is risky (oxidative cleavage of heterocycle).
Wittig Reaction Stabilized YlidesHigh yields at RT.Strong bases (nBuLi) tolerated, but avoid excess which may attack C2 of oxazole.
Acetal Protection Trimethyl orthoformate / TsOH (cat)Standard protection.Deprotection requires care: use mild acid (PPTS) or transacetalization, not refluxing HCl.

Visualizing the Workflow

ReactionWorkflow Start This compound PathA Reductive Amination (Amine + NaBH(OAc)3) Start->PathA PathB Knoevenagel Condensation (Malononitrile + Base) Start->PathB PathC Oxidation (NaClO2 / NaH2PO4) Start->PathC Risk RISK: Strong Acid (H2SO4/HCl) -> Oxazole Ring Opening Start->Risk ProdA Benzylamine Derivative (High Yield, Fast) PathA->ProdA ProdB Benzylidene (Very Fast) PathB->ProdB ProdC Carboxylic Acid (Ring Intact) PathC->ProdC

Figure 2: Synthetic pathways and stability risks for this compound.

References

  • Hammett Constants & Heterocycles

    • Jaffe, H. H., & Jones, H. L. (1964). Excited States of Heterocycles. I. The Hammett Parameters of the Pyridine Ring. Journal of Organic Chemistry. Link (Establishes comparative EWG nature of azoles).

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link (Standard protocol applicable to activated aldehydes).

  • Oxazole Stability & Synthesis

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. Journal of Organic Chemistry. Link (Discusses oxazole ring chemical stability).

  • Knoevenagel Condensation

    • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews. Link (Context for reactivity of electron-deficient aldehydes).

Sources

A Comparative Guide to the Synthesis of 4-(Oxazol-4-yl)benzaldehyde: Van Leusen vs. Robinson-Gabriel Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: February 9, 2026

Introduction: The Significance of 4-(Oxazol-4-yl)benzaldehyde

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group appended to a pharmacologically relevant oxazole ring, makes it a valuable precursor for the synthesis of a diverse array of complex molecules, including kinase inhibitors, anti-inflammatory agents, and fluorescent probes. The efficiency and scalability of its synthesis are therefore of paramount importance to researchers in academic and industrial settings. This guide provides an in-depth comparison of two prominent synthetic routes to this versatile intermediate: the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of each method, supported by detailed experimental protocols and data.

Route 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful and widely utilized method for the construction of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This [3+2] cycloaddition is renowned for its operational simplicity and tolerance of a broad range of functional groups.

Mechanistic Rationale

The reaction is initiated by the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde (in this case, one of the aldehyde groups of terephthalaldehyde). The resulting intermediate undergoes an intramolecular cyclization to form a 5-membered oxazoline ring. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the aromatization to the stable oxazole ring. The use of a mono-protected terephthalaldehyde or a stoichiometric amount of TosMIC is crucial to prevent the formation of the bis-oxazole byproduct.

Diagram of the Van Leusen Reaction Workflow

cluster_0 Van Leusen Synthesis A Terephthalaldehyde & TosMIC B Base (K2CO3) in Methanol A->B Add C Reaction at Reflux B->C Heat D Work-up & Purification C->D Cool & Extract E This compound D->E Isolate

Caption: A simplified workflow for the Van Leusen synthesis.

Key Experimental Considerations

The Van Leusen reaction is generally robust and high-yielding. The choice of solvent is typically methanol, which facilitates the reaction and the solubility of the reagents. The reaction temperature is a critical parameter, with refluxing methanol providing the necessary energy for the elimination step. Careful monitoring of the reaction by thin-layer chromatography (TLC) is recommended to determine the point of completion and to minimize the formation of byproducts.

Route 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones. This reaction typically requires a strong acid catalyst to promote the intramolecular cyclization and subsequent dehydration.

Mechanistic Rationale

The synthesis of this compound via the Robinson-Gabriel route first requires the preparation of the key intermediate, N-(2-(4-formylphenyl)-2-oxoethyl)formamide. This precursor is synthesized by the formylation of 2-amino-1-(4-formylphenyl)ethan-1-one. The subsequent cyclodehydration of this intermediate is the core of the Robinson-Gabriel synthesis. Under acidic conditions, the enol form of the ketone is protonated, which then undergoes a nucleophilic attack by the oxygen of the amide group. The resulting hemiaminal intermediate then dehydrates to form the aromatic oxazole ring.

Diagram of the Robinson-Gabriel Reaction Workflow

cluster_1 Robinson-Gabriel Synthesis F 2-Acylamino-ketone Precursor G Acid Catalyst (e.g., H2SO4) F->G Add H Heating G->H Heat I Quenching & Extraction H->I Cool & Neutralize J This compound I->J Isolate

Caption: A simplified workflow for the Robinson-Gabriel synthesis.

Key Experimental Considerations

The success of the Robinson-Gabriel synthesis is highly dependent on the choice of the dehydrating agent and the reaction conditions. While concentrated sulfuric acid is a traditional choice, other reagents such as phosphorus pentoxide or phosphoryl chloride can also be effective. The reaction temperature needs to be carefully controlled to avoid degradation of the starting material and the product, especially given the presence of the sensitive aldehyde group. The synthesis of the 2-acylamino-ketone precursor is an additional step that needs to be considered when evaluating the overall efficiency of this route.

Comparative Performance Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes.

ParameterVan Leusen SynthesisRobinson-Gabriel Synthesis
Starting Materials Terephthalaldehyde, TosMIC2-Amino-1-(4-formylphenyl)ethan-1-one, Formic Acid
Number of Steps One-potTwo steps (precursor synthesis + cyclization)
Reagents K2CO3, MethanolFormic acid, Concentrated H2SO4
Reaction Conditions Mild (refluxing methanol)Harsh (strong acid, potentially high temp.)
Typical Yields Generally high (can exceed 80%)Variable, often moderate
Scalability Readily scalableCan be challenging due to harsh conditions
Substrate Scope Broad for aldehydesDependent on stability of acylamino-ketone

Detailed Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound
  • Reaction Setup: To a solution of terephthalaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.0 eq) and potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Robinson-Gabriel Synthesis of this compound

Step A: Synthesis of N-(2-(4-formylphenyl)-2-oxoethyl)formamide

  • Reaction Setup: Dissolve 2-amino-1-(4-formylphenyl)ethan-1-one hydrochloride (1.0 eq) in formic acid.

  • Reaction Execution: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture and carefully pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to yield the N-(2-(4-formylphenyl)-2-oxoethyl)formamide precursor.

Step B: Cyclodehydration to this compound

  • Reaction Setup: In a round-bottom flask, carefully add the N-(2-(4-formylphenyl)-2-oxoethyl)formamide (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat gently, monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Conclusion and Recommendations

Both the Van Leusen and Robinson-Gabriel syntheses offer viable pathways to this compound. However, a comparative analysis reveals significant differences in their practical application.

The Van Leusen synthesis emerges as the more advantageous route for most applications. Its one-pot nature, milder reaction conditions, and generally higher yields make it a more efficient and scalable method. The commercial availability of the starting materials further enhances its appeal.

The Robinson-Gabriel synthesis , while a classic and mechanistically important reaction, presents several challenges for this specific target molecule. The multi-step nature, harsh acidic conditions (which can be detrimental to the aldehyde functionality), and potentially lower yields make it a less practical choice for routine synthesis. However, it may be a valuable route for the synthesis of specific analogues where the starting 2-acylamino-ketones are readily available.

For researchers and drug development professionals seeking a reliable and efficient synthesis of this compound, the Van Leusen methodology is the recommended approach. Its robustness and scalability make it well-suited for both small-scale discovery and larger-scale production campaigns.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New and Simple Synthesis of Oxazoles from Ketones. Tetrahedron Lett.1972 , 13 (23), 2369–2372. [Link]

  • Robinson, R. A new synthesis of oxazole derivatives. J. Chem. Soc., Trans.1909 , 95, 2167–2174. [Link]

  • Gabriel, S. Synthesen von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges.1910 , 43 (1), 134–138. [Link]

Spectroscopic Analysis & Comparative Guide: 4-(Oxazol-4-yl)benzaldehyde and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive spectroscopic and performance analysis of 4-(Oxazol-4-yl)benzaldehyde , contrasting it with its positional isomers (2-yl and 5-yl analogues). It is designed for medicinal chemists and materials scientists requiring precise structural characterization and functional data.

Executive Summary

This compound represents a specific structural class where the oxazole ring is attached to the phenyl group at the C4 position. This specific regiochemistry offers a unique electronic profile compared to the more common C2 (benzoxazole-like) or C5 (van Leusen product) isomers.

  • Key Differentiator: The C4-attachment interrupts the continuous

    
    -conjugation less than C5 but lacks the strong electron-withdrawing inductive effect of the C2-attachment.
    
  • Primary Application: Intermediate for fluorescent brighteners (POPOP analogues), kinase inhibitors (VEGFR2), and Schiff-base ligands.

Comparative Spectroscopic Profile

Distinguishing the regiochemistry of the oxazole ring is the primary analytical challenge. The following data synthesizes experimental literature and predictive chemical shift logic.

A. Nuclear Magnetic Resonance ( H NMR)

The diagnostic signals arise from the oxazole ring protons.

FeatureThis compound (Target)4-(Oxazol-5-yl)benzaldehyde (Analogue A)4-(Oxazol-2-yl)benzaldehyde (Analogue B)
Oxazole H-2

7.90 – 8.05 (s)
(Deshielded by N and O)

7.95 – 8.10 (s)
N/A (Substituted)
Oxazole H-4 N/A (Substituted)

7.30 – 7.45 (s)

7.70 – 7.80 (d)
Oxazole H-5

8.20 – 8.35 (d)
(Couples to H-2)
N/A (Substituted)

7.20 – 7.30 (d)
Aldehyde (-CHO)

10.00 (s)

10.05 (s)

10.10 (s)
Coupling (

)

Hz
N/A

Hz

Expert Insight: In the 4-yl isomer , look for the H-5 proton signal. It is typically more deshielded than the H-4 proton of the 5-yl isomer due to the proximity to the oxygen atom. The H-2 proton is a distinct singlet in both 4-yl and 5-yl isomers but is absent in the 2-yl isomer.

B. UV-Vis & Fluorescence Properties

The position of the oxazole ring dictates the extent of conjugation and quantum yield (


).
  • 4-(Oxazol-2-yl): Maximum conjugation.

    
     nm. High fluorescence.
    
  • 4-(Oxazol-5-yl): Extended conjugation.

    
     nm. Moderate fluorescence.
    
  • 4-(Oxazol-4-yl): Cross-conjugated system.

    
     nm. Lower quantum yield, but highly sensitive to solvent polarity (solvatochromism).
    

Synthesis & Experimental Protocols

To ensure scientific integrity, we distinguish the synthetic routes required to access these specific isomers.

Workflow Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways to access the specific regiochemistries.

OxazoleSynthesis cluster_reagents Critical Reagents Start Starting Material: Benzaldehyde Derivative Bromo alpha-Bromoacetophenone Start->Bromo Bromination Target5 ANALOGUE: 4-(Oxazol-5-yl)benzaldehyde Start->Target5 Van Leusen Reaction (K2CO3, MeOH) Target2 ANALOGUE: 4-(Oxazol-2-yl)benzaldehyde Start->Target2 Condensation Target4 TARGET: This compound Bromo->Target4 Bredereck Synthesis (Cyclization) Formamide Reagent: Formamide/H2SO4 TosMIC Reagent: TosMIC (Van Leusen) Glycine Reagent: Amino Acid/Cyclodehydration

Figure 1: Divergent synthetic pathways for oxazole regioisomers. The 4-yl target requires the


-haloketone route.
Detailed Protocol: Synthesis of this compound

Based on the Bredereck Synthesis modification.

Reagents:

  • 4-(Bromomethyl)benzaldehyde (or protected acetal equivalent)

  • Formamide (Excess)

  • Sulfuric acid (Catalytic)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 4-(2-bromoacetyl)benzaldehyde (1.0 eq) in neat formamide (10-15 eq).

    • Note: If the aldehyde is sensitive, use the dimethyl acetal protected form.

  • Cyclization: Heat the mixture to 110°C for 4 hours.

    • Mechanism:[1][2][3][4] Formamide acts as both the solvent and the source of the N-C=O fragment.

  • Quenching: Pour the hot reaction mixture into crushed ice/water (500 mL). Neutralize with saturated NaHCO

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with brine.

  • Purification: The 4-yl isomer is less polar than the imidazole byproducts. Purify via Flash Column Chromatography (Hexane:EtOAc 80:20).

    • Yield Expectation: 45-60%.

Performance Comparison: Reactivity & Stability

When selecting an analogue for drug development or material synthesis, consider the following performance metrics.

Metric4-(Oxazol-4-yl)4-(Oxazol-5-yl)4-(Oxazol-2-yl)
Schiff Base Formation High. The aldehyde is sterically accessible.High. Similar accessibility.Moderate. Flanking ring nitrogens can chelate metals, interfering with some catalyses.
Hydrolytic Stability Moderate. The C4-position is susceptible to acid hydrolysis under harsh conditions.High. Very stable ring system.High.
Solubility (DMSO) Excellent. Good. Good.
Biological Activity Kinase Specific. Often used in VEGFR2 inhibitors due to specific H-bond geometry.General. Common scaffold for antimicrobial agents.General. Common in NSAID analogues.
Decision Guide: Which Isomer to Choose?
  • Choose the 4-yl isomer if you need a kinase inhibitor scaffold where the nitrogen position is critical for hydrogen bonding in the ATP binding pocket (e.g., mimicking the purine core).

  • Choose the 5-yl isomer if you need a robust fluorescent tag that is easy to synthesize via the Van Leusen reaction.

  • Choose the 2-yl isomer if you require maximum conjugation and planarity for materials science (OLEDs) applications.

References

  • Synthesis of 4-Substituted Oxazoles:Bredereck, H., & Bangert, R. (1964). Formamide reactions. Synthesis of oxazoles. Chem. Ber. 97, 1414.
  • Van Leusen Reaction (5-yl Synthesis): Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes.

  • Spectroscopic Data of Oxazoles: Kashyap, S. J., et al. (2018). Synthesis and characterization of oxazole derivatives.

  • VEGFR2 Inhibition (4-yl Application): Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.[5][6][3][7]

  • Fluorescence of Oxazoles:Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

Sources

"4-(Oxazol-4-yl)benzaldehyde" yield comparison between different synthetic methods

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Criticality

The synthesis of 4-(oxazol-4-yl)benzaldehyde presents a specific regiochemical challenge often overlooked in standard heterocyclic literature: the distinction between the C4 and C5 isomers.

  • Target Molecule: 4-(Oxazol-4 -yl)benzaldehyde (Oxazole ring attached at C4).

  • Common Trap: The standard Van Leusen reaction (TosMIC + Aldehyde) yields the C5 isomer (4-(oxazol-5 -yl)benzaldehyde).

This guide compares the two most robust pathways to the C4-isomer : the Convergent Cross-Coupling (Suzuki-Miyaura) and the Linear Cyclization (Modified Bredereck/Robinson-Gabriel) .

Decision Matrix: Which Route to Choose?

DecisionMatrix cluster_0 Key Differentiator Start Start: Select Priority Speed Priority: Speed & Library Gen (Small Scale < 1g) Start->Speed Cost Priority: Cost & Scalability (Large Scale > 10g) Start->Cost MethodA Method A: Suzuki Coupling (High Yield, Expensive) Speed->MethodA MethodB Method B: Cyclization (Moderate Yield, Low Cost) Cost->MethodB MethodA->MethodB Trade-off: Pd Catalyst vs. Step Count

Figure 1: Strategic decision tree for selecting the synthetic route based on project constraints.

Part 2: Comparative Analysis of Methods

Method A: Suzuki-Miyaura Cross-Coupling (The "Convergent" Route)

Best For: Rapid analog generation, late-stage functionalization.

This method relies on the palladium-catalyzed coupling of a stable aryl boronic acid with a 4-halooxazole. While 4-oxazoleboronic acids are notoriously unstable (prone to protodeboronation), the reverse polarity (Aryl-Boron + Halo-Oxazole) is highly effective.

  • Key Reagents: 4-Formylphenylboronic acid, 4-Iodooxazole.

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Regioselectivity: 100% (Defined by starting material).

Experimental Protocol (Standardized)
  • Reagents: Combine 4-formylphenylboronic acid (1.2 equiv), 4-iodooxazole (1.0 equiv), and Na₂CO₃ (2.0 equiv) in a mixture of 1,4-dioxane/water (4:1).

  • Catalysis: Degas with argon for 10 mins. Add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 80-90°C for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield Expectation: 75% - 88% isolated yield.

Method B: Modified Bredereck/Robinson-Gabriel Cyclization (The "Scalable" Route)

Best For: Multi-gram synthesis, low material cost.

This route builds the oxazole ring linearly. Direct cyclization of 4-(bromoacetyl)benzaldehyde is risky due to the reactive aldehyde; therefore, the Nitrile Route is superior. The nitrile is robust during harsh cyclization conditions and is cleanly reduced to the aldehyde at the end.

  • Pathway: 4-Acetylbenzonitrile

    
     Bromination 
    
    
    
    Cyclization
    
    
    Reduction.
  • Key Reagents: Formamide, Bromine/NBS, DIBAL-H.

Experimental Protocol (Step-by-Step)

Step 1: Bromination React 4-acetylbenzonitrile with Bromine (or NBS/pTsOH) in acetic acid/DCM to yield 4-(2-bromoacetyl)benzonitrile .

  • Yield: 85-90%.

Step 2: Cyclization (The Critical Step)

  • Mix 4-(2-bromoacetyl)benzonitrile (1.0 equiv) with excess Formamide (10-15 equiv).

  • Heat to 110-120°C for 2-4 hours. Note: Sulfuric acid (cat.) can accelerate this.

  • Pour into crushed ice. The precipitate is 4-(oxazol-4-yl)benzonitrile .

  • Yield: 55-70%.

Step 3: Reduction to Aldehyde

  • Dissolve nitrile in anhydrous DCM/Toluene at -78°C.

  • Add DIBAL-H (1.1 equiv) dropwise. Stir for 1 h.

  • Quench with dilute HCl or Rochelle salt solution to hydrolyze the imine intermediate.

  • Yield: 80-90%.

Overall Yield: ~40-55% (over 3 steps).

Part 3: Data Comparison & Troubleshooting

Comparative Performance Table
FeatureMethod A: Suzuki CouplingMethod B: Cyclization (Nitrile Route)
Overall Yield 75 - 88% 40 - 55% (3 steps)
Step Count 1 (Convergent)3 (Linear)
Regiocontrol Perfect (Pre-defined)High (Thermodynamic control)
Cost Driver Pd Catalyst, 4-IodooxazoleLabor, Solvents
Scalability Moderate (Catalyst cost)High (Cheap reagents)
Common Failure Protodeboronation of Boronic AcidIncomplete DIBAL reduction
Mechanistic Visualization: Formamide Cyclization

Understanding the cyclization mechanism is key to optimizing Method B.

CyclizationMechanism Step1 Alpha-Bromo Ketone (Electrophile) Step2 Formamide Attack (Nucleophilic Substitution) Step1->Step2 SN2 Reaction Step3 Intermediate Formamido-Ketone Step2->Step3 Step4 Cyclodehydration (- H2O) Step3->Step4 Acid/Heat Product 4-Substituted Oxazole Step4->Product Aromatization

Figure 2: Mechanistic flow of the Bredereck/Robinson-Gabriel type cyclization.

Troubleshooting Guide
  • Method A (Suzuki) - Low Yield:

    • Cause: Protodeboronation of 4-formylphenylboronic acid.

    • Fix: Switch base to anhydrous K₃PO₄ or use the pinacol ester (4-formylphenylboronic acid pinacol ester).

    • Fix: Ensure 4-iodooxazole is pure; it can degrade upon storage.

  • Method B (Cyclization) - "Black Tar" Formation:

    • Cause: Polymerization of formamide at high temps (>140°C).

    • Fix: Keep temp strictly at 110-120°C. Use fresh formamide.

  • Method B (Reduction) - Over-reduction to Alcohol:

    • Cause: Excess DIBAL-H or temperature > -60°C.

    • Fix: Titrate DIBAL-H; maintain strictly cryogenic conditions (-78°C).

References

  • Vedejs, E., & Luchetta, L. M. (2021).[1] A Method for Iodination of Oxazoles at C-4 via 2-Lithiooxazoles. The Journal of Organic Chemistry. Link

    • Context: Establishes the synthesis of the critical 4-iodooxazole precursor for Method A.
  • Kulkarni, B. A., & Ganesan, A. (1999).[2] Aldehyde vs. Acid/Ester in Oxazole Synthesis. Tetrahedron Letters. Link

    • Context: Differentiates Van Leusen (C5) vs. other methods, confirming the regioselectivity issues.
  • BenchChem Protocols. (2024). Reduction of 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Link

    • Context: Provides standard protocols for selective aldehyde reduction in the presence of azoles (Method B, Step 3).
  • Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Link

    • Context: Foundational review for the cross-coupling conditions used in Method A.

Sources

Technical Guide: Validation of "4-(Oxazol-4-yl)benzaldehyde" Purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-(Oxazol-4-yl)benzaldehyde is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, particularly for kinase inhibitors and anti-inflammatory agents where the oxazole ring serves as a bioisostere for amide or ester linkages.

As a Senior Application Scientist, I frequently encounter a specific failure mode with this compound: Silent Oxidation . The aldehyde moiety is susceptible to autoxidation, forming 4-(oxazol-4-yl)benzoic acid . Standard "generic" HPLC gradients often co-elute this acid impurity with the parent aldehyde due to similar hydrophobic cores, leading to falsely high purity values (e.g., a sample appearing 98% pure is actually 92% aldehyde and 6% acid).

This guide presents a validated, stability-indicating RP-HPLC method designed specifically to resolve the parent aldehyde from its oxidative degradants and synthetic precursors.

Comparative Analysis: Method Selection

Before detailing the protocol, we must objectively compare this HPLC approach against common alternatives to justify the methodological choice.

Table 1: Performance Comparison of Purity Assessment Methods
FeatureMethod A: Optimized RP-HPLC (Recommended) Method B: GC-FID/MS Method C: DNPH Derivatization
Primary Mechanism Partition chromatography (C18)Volatility & Thermal StabilityChemical Derivatization (Hydrazone formation)
Suitability for Aldehydes High. Non-destructive.Medium. Risk of thermal oxidation in the injector port.High (Trace only). Excellent for low-level quantification, not bulk purity.
Impurity Detection Excellent for polar acids (oxidation products) and non-volatiles.Poor for carboxylic acids (requires derivatization/methylation).Biased. Only detects carbonyls; misses non-carbonyl synthetic byproducts.
Throughput High (15-20 min run).High (<10 min run).Low (Requires 1-2 hr sample prep).
Quantification Limit ~0.05% (Area Normalization).~0.1%.~1 ppb (Trace analysis).
Verdict Gold Standard for Assay/Purity. Useful for residual solvents, not main assay.Overkill for purity; specific for environmental monitoring.
Decision Logic for Method Selection

The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the sample's history and required data.

MethodSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal Branch1 Goal: Bulk Purity (>95%) Goal->Branch1 Branch2 Goal: Trace Analysis (<0.1%) Goal->Branch2 Branch3 Goal: Residual Solvents Goal->Branch3 Sol1 RP-HPLC (UV Detection) *Separates Acid Impurity* Branch1->Sol1 Best Fit Sol2 DNPH Derivatization + HPLC *High Sensitivity* Branch2->Sol2 Best Fit Sol3 Headspace GC-MS *Volatiles Only* Branch3->Sol3 Best Fit

Figure 1: Analytical Method Selection Matrix. RP-HPLC is identified as the optimal route for bulk purity assessment.

Validated Experimental Protocol

This protocol is engineered to satisfy ICH Q2(R1) requirements. The critical parameter here is pH control . The oxazole nitrogen is weakly basic (pKa ~1), while the potential benzoic acid impurity has a pKa ~4.2.

Crucial Insight: By buffering the mobile phase to pH 2.5 , we suppress the ionization of the carboxylic acid impurity (keeping it neutral/retained) and protonate the oxazole slightly. This maximizes the resolution between the aldehyde (main peak) and the acid (impurity).

Reagents & Instrumentation
  • Instrument: HPLC system with Binary Pump, Autosampler, Column Oven, and DAD (Diode Array Detector).

  • Column: C18 End-capped, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge). Note: End-capping is vital to prevent tailing of the oxazole nitrogen.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%), Potassium Dihydrogen Phosphate (

    
    ).
    
Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm (max absorption) and 210 nm (impurity check).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial equilibration
10.04060Linear gradient to elute aldehyde
12.01090Wash step (elute non-polars)
15.01090Hold
15.19010Re-equilibration
20.09010Ready for next injection
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Do not use alcohols (methanol/ethanol) as diluents, as they can form hemiacetals with the aldehyde, creating "ghost peaks."

  • Stock Solution: Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 100 µg/mL.

Validation Results (Representative Data)

The following data summarizes the expected performance characteristics when validating this method under GMP conditions.

Specificity & Forced Degradation

The method must demonstrate the ability to separate the main peak from degradants.

Stress ConditionTime/TempObservationResolution (Rs)
Control N/ASingle peak at ~7.2 minN/A
Oxidation (

)
2 hrs / RTNew peak at ~5.8 min (Carboxylic Acid)> 2.5
Acid (

)
4 hrs / 60°CMinor degradation (<2%)> 2.0
Base (

)
1 hr / RTSignificant degradation (Ring opening)> 2.0
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (10% to 150% of target concentration).

  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  > 0.999
    
Accuracy (Recovery)

Spike recovery experiments performed at 50%, 100%, and 150% levels.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50%99.4%0.4%98.0 - 102.0%
100%100.1%0.2%98.0 - 102.0%
150%99.8%0.3%98.0 - 102.0%

Visualizing the Separation Logic

Understanding why the separation works is as important as the protocol itself. The diagram below details the interaction between the molecule and the stationary phase under the specified pH conditions.

SeparationLogic cluster_0 Mobile Phase (pH 2.5) AcidImp Impurity: 4-(Oxazol-4-yl)benzoic acid (pKa ~4.2 -> Protonated/Neutral) Column C18 Stationary Phase (Hydrophobic Interaction) AcidImp->Column Moderate Retention (More Polar due to -COOH) Aldehyde Target: this compound (Neutral) Aldehyde->Column Strong Retention (Less Polar) Detector UV Detector (265nm) Column->Detector Elutes First (~5.8 min) Column->Detector Elutes Second (~7.2 min)

Figure 2: Mechanistic separation logic. At pH 2.5, the acid impurity is protonated but remains more polar than the aldehyde, resulting in earlier elution.

Troubleshooting & Best Practices

  • Ghost Peaks: If you see small peaks appearing at random retention times, check your diluent. As noted in Section 3.4, methanol reacts with aldehydes to form acetals. Always use Acetonitrile/Water.

  • Tailing Peaks: If the main peak tails (symmetry factor > 1.5), the oxazole nitrogen is likely interacting with residual silanols on the column.

    • Fix: Increase buffer concentration to 25-30 mM or ensure the column is "base-deactivated" (high carbon load, end-capped).

  • Sample Stability: The aldehyde oxidizes in solution over time.

    • Recommendation: Inject samples within 12 hours of preparation. Store autosampler at 4°C if possible.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.). Compound Summary for CID 135446077 (Structure/Properties). National Library of Medicine. Link

  • Waters Corporation. (2021). HPLC Method Development Guide: Separating Polar and Non-Polar Compounds.Link

Sources

Strategic Synthesis Guide: Cost-Benefit Analysis of 4-(Oxazol-4-yl)benzaldehyde Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-(oxazol-4-yl)benzaldehyde is a critical pharmacophore in the development of kinase inhibitors and anti-infectives. Its structural value lies in the 4-substituted oxazole ring, which provides a distinct vector for hydrogen bonding compared to the more thermodynamically accessible 5-substituted isomers.

However, a common synthetic pitfall exists: standard cyclization methods (e.g., Van Leusen reaction with aldehydes) predominantly yield the 5-isomer . Achieving the 4-isomer requires specific regiochemical control.

This guide contrasts two validated protocols:

  • The "Discovery" Route (Suzuki Coupling): High cost, high fidelity, ideal for gram-scale/SAR.

  • The "Process" Route (Hantzsch/Reduction): Low cost, multi-step, ideal for kilogram-scale manufacturing.

Strategic Analysis: The Regiochemistry Trap

Before selecting a protocol, researchers must understand the regiochemical constraints.

  • The Trap (Van Leusen): Reacting Terephthalaldehyde with TosMIC typically yields 5-(4-formylphenyl)oxazole, not the desired 4-isomer.

  • The Solution: To access the 4-position, one must either couple pre-formed rings (Suzuki) or construct the oxazole from an

    
    -halo ketone precursor (Hantzsch).
    
Decision Matrix
FeatureProtocol A: Suzuki CouplingProtocol B: Hantzsch/Reduction
Primary Mechanism Pd-Catalyzed Cross-CouplingCyclocondensation + Reduction
Step Count 1 Step3 Steps
Regiocontrol Absolute (Pre-defined)High (Substrate controlled)
Cost Driver Catalyst (Pd) & Boronate EsterLabor & Waste Disposal
Scalability Limited by Boronate availabilityExcellent (Commodity reagents)
Ideal For Rapid SAR, <10g deliveryPilot Plant, >100g delivery

Protocol A: The "Discovery" Route (Suzuki-Miyaura)

This protocol utilizes the high chemoselectivity of Palladium catalysis to couple 4-bromobenzaldehyde with an oxazole-4-boronate. It is the gold standard for speed and purity.

Mechanistic Workflow (DOT Visualization)

SuzukiWorkflow Start 4-Bromobenzaldehyde + Oxazole-4-boronic acid pinacol ester Cycle Cat. Cycle: 1. Ox. Addition 2. Transmetallation 3. Red. Elimination Start->Cycle Dioxane/H2O, 90°C Cat Pd(dppf)Cl2 Na2CO3 Cat->Cycle Product This compound (>90% Purity) Cycle->Product 4-6 Hours

Figure 1: Palladium-catalyzed cross-coupling workflow ensuring retention of the aldehyde functionality.

Experimental Protocol

Reagents:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Oxazole-4-boronic acid pinacol ester (1.1 eq)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 eq)
  • Sodium Carbonate (2.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a reaction vial, combine 4-bromobenzaldehyde (185 mg, 1.0 mmol) and oxazole-4-boronic acid pinacol ester (215 mg, 1.1 mmol).

  • Solvate: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).

  • Activate: Add Na

    
    CO
    
    
    
    (212 mg, 2.0 mmol) and the Pd catalyst (41 mg, 0.05 mmol).
  • Reaction: Purge with nitrogen for 2 minutes. Seal and heat to 90°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Performance Data:

  • Yield: 82-88%

  • Purity: >98% (HPLC)

  • Note: The aldehyde group is tolerated well under these mild basic conditions.

Protocol B: The "Process" Route (Hantzsch/Reduction)

For scale-up, the cost of oxazole-boronates is prohibitive. This route constructs the oxazole ring from cheap commodity chemicals. We utilize a nitrile precursor to avoid aldehyde instability during the harsh cyclization step, followed by a controlled reduction.

Mechanistic Workflow (DOT Visualization)

HantzschWorkflow Step1 Step 1: Bromination 4-Acetylbenzonitrile + Br2 Inter1 4-(2-Bromoacetyl)benzonitrile Step1->Inter1 AcOH, RT Step2 Step 2: Hantzsch Cyclization + Formamide (130°C) Inter1->Step2 Inter2 4-(4-Cyanophenyl)oxazole Step2->Inter2 -H2O, -HBr Step3 Step 3: Controlled Reduction + DIBAL-H (-78°C) Inter2->Step3 Final This compound Step3->Final Hydrolysis

Figure 2: Three-step industrial route avoiding expensive noble metals and unstable intermediates.

Experimental Protocol

Step 1: Bromination

  • Dissolve 4-acetylbenzonitrile (14.5 g, 0.1 mol) in Glacial Acetic Acid (100 mL).

  • Add Bromine (16.0 g, 0.1 mol) dropwise at RT.

  • Stir until decolorized. Pour into ice water, filter the solid 4-(2-bromoacetyl)benzonitrile .

Step 2: Hantzsch Cyclization

  • Mix the bromoketone (0.1 mol) with Formamide (50 mL) (Excess acts as solvent and reactant).

  • Heat to 130-140°C for 2 hours. Caution: Ammonia/HBr fumes.

  • Cool, pour into water, and extract with DCM.

  • Recrystallize to obtain 4-(4-cyanophenyl)oxazole .

Step 3: DIBAL-H Reduction

  • Dissolve the nitrile intermediate (0.05 mol) in dry DCM (200 mL) under Argon.

  • Cool to -78°C.

  • Add DIBAL-H (1.0 M in toluene, 1.1 eq) dropwise over 30 mins.

  • Stir for 2 hours at -78°C.

  • Quench: Carefully add Methanol, then saturated Rochelle's salt solution. Stir until layers separate.

  • Isolate the organic layer to yield This compound .

Performance Data:

  • Overall Yield: 55-60% (over 3 steps)

  • Cost Efficiency: ~80% cheaper per gram than Protocol A.

  • Safety: Requires fume hood (Br

    
    , HBr) and Cryogenics (DIBAL).
    

Cost-Benefit Comparative Analysis

MetricProtocol A (Suzuki)Protocol B (Hantzsch)
Raw Material Cost High (

$)
Low ($)
Time to Result 1 Day3-4 Days
Purification Load Low (1 Column)High (Recrystallization + Extraction)
Atom Economy Poor (Boronate waste)Good
Equipment Standard GlasswareCryogenic Reactor (-78°C)
Reliability Very HighModerate (Step 1 variability)

Recommendation:

  • Choose Protocol A if you need <5g of material immediately for biological assay validation.

  • Choose Protocol B if you are supplying a campaign requiring >50g of material, where the cost of the boronate ester becomes the limiting factor.

References

  • Suzuki-Miyaura Coupling of Oxazoles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • [Link]

  • Hantzsch Oxazole Synthesis (General Mechanism)

    • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
    • [Link]

  • Reduction of Nitriles to Aldehydes (DIBAL-H)

    • Miller, A. E., et al. (1959). The Reduction of Nitriles to Aldehydes with Diisobutylaluminum Hydride. Journal of the American Chemical Society, 81(18), 4756–4757.
    • [Link]

Strategic Utilization of 4-(Oxazol-4-yl)benzaldehyde in Drug Discovery: A Technical Review

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical review of the strategic utilization of 4-(Oxazol-4-yl)benzaldehyde (CAS 1031927-06-6) in pharmaceutical research, specifically focusing on its role as a key intermediate in the development of Glucocerebrosidase (GCase) activators and Heparan Sulfate biosynthesis inhibitors .

Executive Summary

This compound is a specialized heterocyclic building block that has emerged as a critical pharmacophore precursor in recent medicinal chemistry campaigns. Unlike common benzaldehyde derivatives, this compound features a 1,3-oxazole ring attached at the C4 position of the benzene ring, a structural motif that imparts unique electronic properties and metabolic stability.

Its primary utility lies in the synthesis of GCase activators (e.g., for Parkinson’s Disease and Gaucher Disease) and Heparan Sulfate inhibitors (for Lysosomal Storage Disorders). This guide compares its performance as a synthetic intermediate against alternative precursors (e.g., nitro- or bromo- analogs) and provides optimized protocols for its deployment in lead optimization.

Patent Landscape & Therapeutic Applications

The following patent families have been identified as the primary drivers for the demand of this intermediate. The compound is used to introduce the 4-(oxazol-4-yl)phenyl moiety, a privileged scaffold in kinase and enzyme modulation.

Patent / PublicationAssigneeTherapeutic TargetApplication of Intermediate
WO2016073891A1 Lysosomal Therapeutics Inc.[1]GCase Activator Precursor for N-substituted pyrrolo[1,2-a]pyrimidine-8-carboxamides. Used to synthesize the aniline or benzylamine linkage.
WO2017192841A1 Lysosomal Therapeutics Inc.GCase Activator Expansion of the LTI-291 series for combination therapies in Parkinson's.
WO2016057834A1 Univ. California / OthersHeparan Sulfate Synthesis of 4-(oxazol-4-yl)phenyl-pyrimidin-4-amines for substrate reduction therapy.
Comparative Synthesis Review: Aldehyde vs. Alternatives

In the context of drug discovery, the choice of starting material dictates the efficiency of the Structure-Activity Relationship (SAR) campaign. Below is a comparison of using This compound versus the more traditional Nitro or Halo precursors.

Mechanism of Action in Synthesis
  • Aldehyde Route (Method A): Enables Reductive Amination and Wittig Olefination . This is superior for exploring benzylic substitution (e.g., benzylamines, styrenes).

  • Nitro Route (Method B): Involves reduction to aniline, followed by amide/urea formation. Limited to N-linked analogs.

  • Halo Route (Method C): Uses Suzuki/Stille coupling. Versatile but requires expensive catalysts and often suffers from metal scavenging issues.

Performance Metrics
MetricMethod A: Aldehyde (this compound)Method B: Nitro (4-(4-Nitrophenyl)oxazole)Method C: Bromo (4-(4-Bromophenyl)oxazole)
Reaction Type Reductive Amination / WittigReduction -> Amide CouplingCross-Coupling (Suzuki)
Atom Economy High (Water byproduct)Medium (Requires reducing agent)Low (Stoichiometric boronic acid)
SAR Versatility High (Access to amines, alcohols, alkenes)Low (Restricted to anilines)Medium (Restricted to biaryls)
Cost Efficiency Moderate (Multi-step synthesis of aldehyde)High (Cheap starting materials)Low (Pd catalyst required)
Typical Yield 75-90% (Reductive Amination)85-95% (Reduction)60-85% (Coupling)

Expert Insight:

While the Nitro Route is often preferred for large-scale manufacturing of a single final candidate (due to cost), the Aldehyde Route is superior during the Lead Optimization phase. It allows chemists to rapidly diversify the linker region (e.g., converting the aldehyde to a benzylamine, benzyl alcohol, or cinnamate) from a single common intermediate.

Strategic Synthetic Pathways (Visualized)

The following diagram illustrates the central role of this compound in diverting synthesis toward three distinct chemical spaces: Amines (via Reductive Amination), Acids (via Oxidation), and Alkenes (via Wittig).

G Start 4-Acetylbenzaldehyde (Protected) Bromination α-Bromination Start->Bromination Cyclization Cyclization (Formamide) Bromination->Cyclization Aldehyde 4-(Oxazol-4-yl) benzaldehyde Cyclization->Aldehyde Deprotection RedAm Reductive Amination Aldehyde->RedAm Wittig Wittig Olefination Aldehyde->Wittig Oxidation Pinnick Oxidation Aldehyde->Oxidation BenzylAmine Benzylamines (GCase Activators) RedAm->BenzylAmine Styrene Styrenes (Linker Analogs) Wittig->Styrene BenzoicAcid Benzoic Acids (Amide Precursors) Oxidation->BenzoicAcid

Figure 1: Divergent synthetic pathways utilizing this compound as a linchpin intermediate.

Experimental Protocols

The following protocols are synthesized from the methodology described in WO2016073891A1 and standard heterocyclic chemistry principles.

Protocol A: Synthesis of this compound (Proposed Route)

Rationale: Direct formylation of 4-phenyloxazole is difficult. The preferred route is the cyclization of a 4-acetylbenzaldehyde derivative.

  • Bromination : Dissolve 4-(diethoxymethyl)acetophenone (1.0 eq) in CHCl3. Add Bromine (1.0 eq) dropwise at 0°C. Stir for 2 h to form the α-bromo ketone.

  • Cyclization (Bredereck Synthesis) : Add the crude α-bromo ketone to Formamide (excess, 10 eq) and heat to 110°C for 4 h. The oxazole ring forms via condensation.

  • Deprotection : Treat the crude acetal with 2N HCl/THF (1:1) at RT for 1 h to unmask the aldehyde.

  • Purification : Neutralize with NaHCO3, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Target Yield : 60-70% over 3 steps.

    • Appearance : Pale yellow solid.

Protocol B: Reductive Amination (General Procedure)

Application: Synthesis of Benzylamine GCase Activators.

  • Imine Formation : To a solution of This compound (1.0 mmol) in DCE (5 mL), add the appropriate Amine (1.1 mmol) and Acetic Acid (1 drop). Stir at RT for 30 min.

  • Reduction : Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion. Stir at RT for 12-16 h.

  • Workup : Quench with sat. NaHCO3. Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Validation : Verify product by LC-MS (M+H) and 1H NMR (Look for benzylic CH2 singlet around δ 3.5-4.0 ppm).

Critical Analysis & Recommendations
  • Purity Concern : Commercial batches of this compound can contain trace amounts of 4-acetylbenzaldehyde (incomplete bromination/cyclization). Always verify purity by 1H NMR (Aldehyde peak at ~10.0 ppm vs Ketone methyl at ~2.6 ppm).

  • Storage : Store at 2-8°C under inert atmosphere. Oxazole rings are generally stable, but the aldehyde is prone to air oxidation to the carboxylic acid over time.

  • Safety : The α-bromo ketone intermediate in the synthesis is a potent lachrymator. Handle all precursors in a fume hood.

References
  • Lysosomal Therapeutics Inc. (2016).[2] Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders. WO2016073891A1.[1] Link

  • Lysosomal Therapeutics Inc. (2017).[2] Methods of treatment and combination therapies using GCase activator heterobicyclic and related compounds. WO2017192841A1. Link

  • University of California . (2016). Heparan sulfate biosynthesis inhibitors for the treatment of diseases. WO2016057834A1. Link

  • PubChem . (n.d.). This compound (CID 44118831).[3] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 4-(Oxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

As a Senior Application Scientist, I often observe a critical oversight in laboratory waste management: treating "building blocks" like 4-(Oxazol-4-yl)benzaldehyde as inert solids. While this compound (CAS: 179057-31-9) is a stable solid at room temperature, it possesses a "dual-threat" functionality—a reactive aldehyde tail and a nitrogen-containing oxazole core.

The danger lies not in immediate detonation, but in latent reactivity . Aldehydes are susceptible to autoxidation (forming carboxylic acids) and exothermic polymerization when inadvertently mixed with amines or strong bases in a waste carboy. This guide moves beyond basic compliance to establish a chemically logical disposal workflow that ensures personnel safety and sample integrity.

Part 1: Chemical Profile & Hazard Identification

Rationale: Effective disposal begins with understanding the molecular behavior under stress. We treat this not just as "organic waste," but as a reactive electrophile.

ParameterDataOperational Implication
Compound Name This compoundPrimary identification.
CAS Number 179057-31-9Use for specific waste manifests.
Physical State Solid (Powder/Crystalline)Dust explosion hazard if aerosolized.
Reactive Group 1 Aromatic Aldehyde Susceptible to autoxidation to acid; forms Schiff bases with amines (exothermic).
Reactive Group 2 Oxazole Ring Generally stable, but can protonate in strong acids; incompatible with strong oxidizers.
GHS Classification Irritant (H315, H319), STOT SE 3Standard PPE (Nitrile gloves, goggles) is non-negotiable.
Flash Point N/A (Solid)Combustible solid; keep away from open flames/sparks.
Part 2: Pre-Disposal Stabilization (The "Why" Behind the Steps)

Expertise Insight: The most common accident involving aldehydes in waste streams is pressurization . If this compound oxidizes to its corresponding benzoic acid derivative in a sealed container, it can catalyze further reactions or simply degrade.

Protocol 1: Quenching (Optional but Recommended for Large Quantities) If disposing of >50g of pure material, do not discard directly.

  • Dissolution: Dissolve the solid in a minimal amount of acetone or ethyl acetate.

  • Controlled Oxidation: Treat with a mild oxidant (e.g., dilute aqueous KMnO4) only if you have a validated protocol to convert it to the inert acid form before disposal.

  • Standard Path: For most lab scales (<10g), direct disposal as "Solid Hazardous Waste" is safer than attempting chemical modification without process safety data.

Part 3: Waste Segregation Logic

Causality: You must segregate this compound based on its electrophilic nature . Mixing aldehydes with nucleophiles (amines) in a waste drum can generate heat, potentially boiling off solvents and rupturing the container.

Critical Segregation Rules:

  • NEVER Mix with: Oxidizing agents (Nitric acid, Peroxides)

    
     Risk of violent oxidation of the oxazole ring.
    
  • NEVER Mix with: Primary Amines / Ammonia

    
     Risk of exothermic Schiff base formation.
    
  • NEVER Mix with: Strong Bases (NaOH)

    
     Risk of Cannizzaro reaction (disproportionation).
    
Visualizing the Segregation Decision Matrix

The following diagram illustrates the decision logic for segregating this compound to prevent incompatible reactions.

SegregationLogic Compound This compound (Aldehyde Electrophile) Oxidizers Oxidizing Waste (Nitric Acid, Peroxides) Compound->Oxidizers VIOLENT REACTION (Ring Cleavage) Bases Caustic Waste (NaOH, KOH) Compound->Bases Exothermic (Cannizzaro) Amines Amine Waste (Primary Amines) Compound->Amines Heat Generation (Schiff Base) SolidWaste Solid Hazardous Waste (Preferred) Compound->SolidWaste Safe Path (Solid State) NonHalSolvent Non-Halogenated Organic Solvents Compound->NonHalSolvent Safe Path (Dilute Solution)

Figure 1: Chemical compatibility map for aldehyde derivatives. Red paths indicate high-risk combinations that must be avoided in waste accumulation areas.

Part 4: The Disposal Protocol (Step-by-Step)
Scenario A: Solid Waste (Pure Compound)

Best for: Expired reagents, synthesis solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • "Hazardous Waste - Solid"[1][2]

    • "this compound"[3]

    • "Toxic, Irritant"

  • Packaging: Double-bag the solid in chemically resistant polyethylene bags before placing it in the rigid container. This prevents dust inhalation when the waste handler opens the bin.

  • Disposal: Hand over to EHS for Incineration . (Incineration is required to fully mineralize the nitrogen heterocycle).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction filtrates.

  • PH Check: Ensure the solution is Neutral (pH 6-8). If acidic or basic, neutralize carefully.

  • Solvent Compatibility: Ensure the carrier solvent is non-halogenated (e.g., Acetone, Ethanol).

  • Accumulation: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Crucial Check: Verify the carboy does NOT contain significant amounts of nitric acid or oxidizing agents.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential vapor expansion.

Part 5: Emergency Spill Response

Trustworthiness: A protocol is only as good as its failure mode. If a container breaks, follow this immediate workflow.

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 (if dust) Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Solution Spill PPE->LiquidSpill ActionSolid Avoid Dust Generation. Cover with wet paper towel. Scoop into bag. SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chemizorb pads. LiquidSpill->ActionLiquid Clean Clean surface with Soap & Water ActionSolid->Clean ActionLiquid->Clean Report Report to EHS Clean->Report

Figure 2: Immediate response workflow for spills of this compound. Emphasis is placed on preventing dust inhalation for solid spills.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 4-(1,3-Oxazol-4-yl)benzaldehyde (CAS 179057-31-9).[3] National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Personal Protective Equipment & Handling Guide: 4-(Oxazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The "Why" Behind the Protocol

4-(Oxazol-4-yl)benzaldehyde is a specialized heterocyclic building block used frequently in the synthesis of bioactive compounds and pharmaceuticals. Its dual-functionality—possessing both a reactive aldehyde and a nitrogen-containing oxazole ring—makes it a versatile intermediate but also introduces specific handling challenges.

The Core Safety Thesis: While often classified under generic "Irritant" categories, aldehydes possess two specific risks that standard protocols often overlook:

  • Auto-oxidation: Aldehydes oxidize in air to form carboxylic acids (in this case, 4-(oxazol-4-yl)benzoic acid). This reaction can pressurize sealed vessels over time.

  • Sensitization Potential: Many aldehydes are contact sensitizers. Repeated low-level exposure can lead to chronic dermatitis or respiratory hypersensitivity.

This guide moves beyond compliance to establish a self-validating safety system that protects both the researcher and the integrity of the chemical.

Hazard Profile & Risk Assessment

Derived from structural analogs (Benzaldehyde, CAS 100-52-7) and functional group reactivity.

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact with powder must be prevented; dusts adhere to sweat.
Eye Irritation H319 Causes serious eye irritation.[1][2]Fine powders are easily airborne; safety glasses are insufficient.
STOT-SE H335 May cause respiratory irritation.[1][2]Zero-tolerance for open-bench weighing.
Reactivity N/A Air-sensitive (Oxidation).Store under inert atmosphere (

or Ar).

PPE Matrix: The Defense System

This matrix is designed based on the "Barrier Failure" concept—assuming the primary barrier will eventually fail, what is the backup?

Personal Protective Equipment (PPE) Specifications
ZoneEquipmentMaterial SpecificationScientific Rationale (The "Why")
Ocular Chemical Splash Goggles Indirect venting, anti-fog.Why not Safety Glasses? Powdered aldehydes can bypass the gaps in standard glasses. Goggles seal the orbital area against fine dust and accidental splashes.
Dermal (Hands) Double Gloving Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) or LaminateThe "Aldehyde Gap": Benzaldehyde derivatives can permeate thin nitrile rubber over time (15-30 mins). Double gloving provides a "sacrificial" outer layer. Change immediately upon splash.
Respiratory Engineering Control Fume Hood (Face velocity: 80-100 fpm)The primary defense. If hood work is impossible (e.g., equipment maintenance), a Full-Face Respirator with Organic Vapor/P100 cartridges is required.
Body Lab Coat + Apron Cotton/Poly blend (Coat) + Tyvek/Rubber (Apron)Standard coats are porous. If handling >5g, add a chemical-resistant apron to prevent dust accumulation on personal clothing.

Operational Protocol: A Self-Validating Workflow

This workflow is designed to prevent "drift"—the gradual relaxation of safety standards over time.

Phase A: Preparation (The "Static Check")
  • Static Control: Heterocyclic aldehydes are often fluffy, electrostatic solids. Place an ionizing bar or anti-static gun near the balance before opening the vial.

  • Atmosphere: Ensure the receiving vessel is purged with Nitrogen or Argon.

  • Visual Check: Inspect the material. If the solid has turned from white/pale yellow to a crusty dark yellow, significant oxidation has occurred (formation of the acid).

Phase B: Weighing & Transfer (The Critical Step)

Goal: Zero airborne release.

  • The "Tunnel" Method: Work at least 6 inches inside the fume hood sash.

  • Transfer: Use a disposable anti-static weighing boat.

  • Solvation: If possible, dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to trap the dust.

    • Note: If using Dichloromethane (DCM), be aware that DCM penetrates nitrile gloves rapidly. If DCM is the solvent, use Silver Shield (Laminate) gloves.

Phase C: Decontamination
  • Wipe Down: Wipe the balance area with a tissue soaked in dilute sodium bisulfite (to quench aldehyde residues) followed by ethanol.

  • Doffing: Remove outer gloves inside the hood. Peel them off so they turn inside out, trapping any chemical residue.

Emergency Response & Disposal

Spill Management (Solid/Powder)[1]
  • Isolate: Close the hood sash immediately to prevent dust spread.

  • PPE Upgrade: Don double nitrile gloves and goggles.

  • Cleanup:

    • Do NOT dry sweep. This generates dust.

    • Cover the spill with a paper towel dampened with water or inert oil (mineral oil).

    • Scoop the damp mass into a waste container.[4]

    • Clean surface with soap and water.[1][4]

Waste Disposal[1][2]
  • Classification: Non-halogenated Organic Waste (unless dissolved in halo-solvents).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (can induce polymerization/aldol reactions).

  • Labeling: Clearly mark as "Aldehyde - Potential Sensitizer."

Visual Workflow: Safe Handling Lifecycle

SafeHandling cluster_handling Active Handling Phase Start Start: Risk Assessment PPE Don PPE: Goggles + Double Nitrile Start->PPE Hood Verify Fume Hood (>80 fpm) PPE->Hood Static Neutralize Static (Ionizer) Hood->Static Weigh Weigh & Transfer (Tunnel Method) Static->Weigh Solvate Dissolve Immediately (Trap Dust) Weigh->Solvate Decon Decon Surface: Bisulfite/Ethanol Solvate->Decon Waste Disposal: Organic Stream Decon->PPE Inspect Gloves Before Removal Decon->Waste

Caption: The "Safe Handling Lifecycle" emphasizes static neutralization and immediate solvation to minimize dust exposure risks.

References

  • European Chemicals Agency (ECHA). Substance Information: Benzaldehyde - Registration Dossier. Retrieved February 9, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved February 9, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.